Strombine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(carboxymethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56857-47-7 | |
| Record name | Strombine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056857477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROMBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA59FW3PYC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Strombine
An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of N-(carboxymethyl)-L-alanine
Abstract
Strombine, scientifically known as N-(carboxymethyl)-L-alanine, is a naturally occurring imino acid found predominantly in marine invertebrates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis and isolation are presented, alongside a thorough analysis of its spectroscopic data. This document is intended for researchers, scientists, and professionals in the fields of marine biology, natural product chemistry, and drug development, offering a consolidated resource for understanding and utilizing this intriguing marine metabolite.
Chemical Structure and Identification
This compound is a derivative of the amino acid L-alanine, where a carboxymethyl group is substituted on the amino group.[1] Its chemical structure is characterized by a central nitrogen atom bonded to a methyl-substituted carbon of a propanoic acid moiety and a methylene (B1212753) group of an acetic acid moiety.
Chemical Formula: C₅H₉NO₄[1]
IUPAC Name: (2S)-2-(carboxymethylamino)propanoic acid[1]
Synonyms: N-(carboxymethyl)-L-alanine, (S)-2-((Carboxymethyl)amino)propanoic acid, 2-Methyliminodiacetic acid[1]
Molecular Structure:
References
Strombine in Marine Mollusks: A Technical Guide to its Discovery, Physiology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of strombine [N-(carboxymethyl)-L-alanine], an important opine in marine mollusks. It details the initial discovery of this molecule, its physiological roles in anaerobic metabolism and osmoregulation, and presents available quantitative data on its concentration in various mollusk species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and identification of this compound, and includes visualizations of its metabolic pathway to aid in understanding its biological significance. This guide is intended to be a valuable resource for researchers in marine biology, comparative physiology, and pharmacology, as well as for professionals in drug development exploring novel bioactive compounds from marine sources.
Introduction
This compound is a member of the opine family, a group of amino acid derivatives that are end products of anaerobic glycolysis in many marine invertebrates.[1] First identified as a novel imino acid in the adductor muscle of the oyster Crassostrea gigas, this compound is formed through the reductive condensation of pyruvate (B1213749) and glycine, a reaction catalyzed by the enzyme this compound dehydrogenase.[2] This process plays a crucial role in maintaining cellular redox balance by reoxidizing NADH to NAD+ when oxygen is limited, thus allowing for the continued production of ATP through glycolysis.[1][3]
Beyond its role in anaerobic metabolism, this compound also functions as an osmolyte, helping to regulate intracellular osmotic pressure in response to changes in environmental salinity.[4][5] The accumulation and clearance of this compound and other opines are critical physiological adaptations for marine mollusks, enabling them to survive in dynamic and often stressful environments characterized by fluctuating oxygen levels and salinity.
This guide will delve into the technical aspects of this compound research, providing quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway to facilitate a deeper understanding of this significant marine metabolite.
Quantitative Data on this compound Concentrations
The concentration of this compound in marine mollusk tissues can vary significantly depending on the species, tissue type, and the physiological state of the organism, particularly in response to hypoxia or exercise. The following table summarizes available quantitative data on this compound concentrations.
| Species | Class | Tissue | Condition | This compound Concentration (nmol/mg protein) | Alanopine Concentration (nmol/mg protein) | Reference |
| Acropora yongei (coral) | Anthozoa | Whole Tissue | Normoxia (Day) | ~30 | ~1.3 | [6] |
| Acropora yongei (coral) | Anthozoa | Whole Tissue | Hypoxia (Night) | ~100 | ~1.0 | [6] |
| Acropora yongei (coral) | Anthozoa | Whole Tissue | Peak Post-Hypoxia | 987.9 ± 155.5 | 13.1 ± 2.7 | [6] |
| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | Normoxia | ~30 | - | [6] |
| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | 24h Hypoxia (aerial exposure) | ~100 | - | [6] |
| Mytilus edulis | Bivalvia | Posterior Adductor Muscle | Maximum Accumulation | ~250 | - | [6] |
| Strombus luhuanus | Gastropoda | Pedal Retractor Muscle | Post-Exercise | Accumulation Observed | Accumulation Observed | [7] |
Physiological Role and Metabolic Pathway
This compound's primary physiological roles in marine mollusks are twofold: facilitating anaerobic metabolism and contributing to osmoregulation.
3.1. Anaerobic Metabolism
During periods of intense muscular activity or environmental hypoxia, the demand for ATP exceeds the capacity of aerobic respiration.[8] To sustain energy production, marine mollusks rely on anaerobic glycolysis. The final step of this pathway involves the reduction of pyruvate to lactate (B86563) in many vertebrates. However, in numerous marine invertebrates, including mollusks, pyruvate is reductively condensed with an amino acid to form an opine.[1][3] The formation of this compound from pyruvate and glycine, catalyzed by this compound dehydrogenase, regenerates NAD+ from NADH. This is essential for the continued operation of the glycolytic pathway and the net production of ATP.[1] The accumulation of opines like this compound does not lead to a significant change in intracellular pH, which is a key advantage over lactate accumulation.[3]
3.2. Osmoregulation
Marine mollusks are often osmoconformers, meaning their internal osmotic concentration mirrors that of the surrounding seawater.[4][9] To maintain cell volume during fluctuations in salinity, they regulate the intracellular concentration of organic osmolytes, including free amino acids and their derivatives like this compound.[5][10] Under hyperosmotic stress (increased salinity), cells accumulate osmolytes to draw in water and prevent shrinking. Conversely, under hypoosmotic stress (decreased salinity), osmolytes are released or catabolized to prevent excessive swelling and lysis.[9]
3.3. This compound Metabolic Pathway
The synthesis of this compound is a single-step enzymatic reaction that is part of the broader opine dehydrogenase pathway.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and identification of this compound from marine mollusk tissues. These protocols are synthesized from various standard methods for metabolite analysis in marine invertebrates.[8][10][11][12]
4.1. Tissue Sample Preparation
-
Tissue Excision: Rapidly dissect the desired tissue (e.g., adductor muscle, foot, mantle) from the mollusk on a chilled surface.
-
Flash Freezing: Immediately flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Storage: Store the frozen tissue at -80°C until extraction.
-
Lyophilization (Optional): For dry weight measurements and to facilitate homogenization, lyophilize the frozen tissue until a constant weight is achieved.
4.2. Extraction of this compound
This protocol is designed for the extraction of small polar metabolites like this compound.
-
Homogenization: Homogenize the frozen or lyophilized tissue (typically 50-100 mg) in a pre-chilled glass homogenizer or using a bead beater.
-
Solvent Addition: Add 1 mL of ice-cold 80% methanol (B129727) to the homogenized tissue.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the mixture on ice for 20 minutes to allow for complete extraction, with intermittent vortexing every 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Re-extraction (Optional but Recommended): To maximize yield, re-suspend the pellet in 0.5 mL of ice-cold 80% methanol, vortex, and centrifuge again. Combine the supernatants.
-
Drying: Dry the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C.
4.3. Purification by High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, the dried extract can be reconstituted and analyzed by HPLC.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 20 mM potassium phosphate (B84403) buffer (pH 7.0).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used for the separation of opines.
-
Mobile Phase: An isocratic elution with a phosphate buffer or a gradient elution with an acetonitrile/water mixture can be optimized.
-
Detection: UV detection at a wavelength around 210 nm is suitable for non-derivatized opines. For higher sensitivity and specificity, fluorescence detection after pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) can be employed.
-
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve generated from pure this compound standards of known concentrations.
4.4. Identification and Structural Elucidation
4.4.1. Mass Spectrometry (MS)
-
Sample Introduction: The purified fraction from HPLC or the crude extract can be directly infused or introduced via an LC-MS system.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for opines.
-
Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide an accurate mass measurement for formula determination. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation. The expected [M+H]+ for this compound (C5H9NO4) is m/z 148.0559.
4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For NMR analysis, a larger quantity of purified this compound is required (typically >1 mg). The purified sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D2O).
-
NMR Experiments:
-
1H NMR: Provides information on the number and chemical environment of protons.
-
13C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for unambiguous structure elucidation.
-
Conclusion and Future Directions
This compound is a key metabolite in the physiological adaptations of marine mollusks to their environment. Its roles in anaerobic metabolism and osmoregulation are well-established, and its presence is widespread throughout the phylum. This guide has provided a consolidated resource of the current knowledge on this compound, including quantitative data and detailed methodologies for its study.
Future research should focus on expanding the quantitative analysis of this compound across a broader range of mollusk species, particularly in cephalopods and various gastropod lineages, to better understand the evolutionary distribution and significance of this opine. Furthermore, investigations into the potential signaling roles of this compound, beyond its metabolic and osmolyte functions, could reveal novel biological activities. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our understanding of the dynamic changes in this compound concentrations in response to environmental stressors. For drug development professionals, the unique biochemical pathways involving this compound in marine mollusks may offer novel targets for therapeutic intervention or provide inspiration for the design of new bioactive compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. Comparison of Three Extraction Methods at Room Temperature for 1H-NMR-Based Metabolomics of Eastern Oyster (Crassostrea virginica) Adductor Muscle - IAAAM 2016 - VIN [vin.com]
- 9. Liquid chromatography-mass spectrometry based metabolomics investigation of different tissues of Mytilus galloprovincialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate determination of fluoxetine and its metabolites in Mediterranean mussel organs based on solid phase extraction clean-up and HPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction techniques and potential health benefits of bioactive compounds from marine molluscs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Strombine in Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strombine, an imino acid derivative, is a significant metabolite in many marine invertebrates, playing a crucial role in cellular homeostasis under environmental stress. This technical guide provides an in-depth analysis of the biological functions of this compound, focusing on its roles in anaerobic metabolism and osmoregulation. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in marine biology, comparative physiology, and pharmacology, as well as for professionals in drug development exploring novel metabolic pathways.
Core Biological Functions of this compound
This compound, N-(carboxymethyl)-D-alanine, is an opine synthesized through the reductive condensation of pyruvate (B1213749) and glycine (B1666218). Its primary functions in invertebrates are twofold: facilitating anaerobic energy production and acting as a compatible osmolyte to maintain cell volume.
Role in Anaerobic Metabolism
During periods of oxygen limitation (anoxia or hypoxia), many marine invertebrates switch to anaerobic glycolysis to sustain ATP production. In this process, the accumulation of pyruvate and the depletion of NAD+ would quickly inhibit glycolysis. This compound, along with other opines like alanopine (B6598112) and octopine, plays a pivotal role in circumventing this issue. The synthesis of this compound is catalyzed by this compound dehydrogenase, which utilizes pyruvate and glycine as substrates and oxidizes NADH to NAD+. This reaction serves two key purposes:
-
Redox Balance: The regeneration of NAD+ is essential for the continued operation of glycolysis under anaerobic conditions, allowing for sustained, albeit reduced, ATP production.[1][2]
-
End Product Accumulation: Instead of accumulating lactate, which can lead to cellular acidosis, these invertebrates produce opines like this compound. This allows for the maintenance of intracellular pH for longer periods.[2]
Interestingly, in some species, such as the oyster Crassostrea virginica, this compound and alanopine do not accumulate during anoxia but rather during the initial phases of recovery from anoxia.[3][4] This suggests that aerobic metabolism alone may not be sufficient to meet the immediate energy demands of recovery, necessitating a temporary reliance on anaerobic glycolysis.[4]
Function as a Compatible Osmolyte
Marine invertebrates are often osmoconformers, meaning the osmolarity of their intracellular fluids changes with the surrounding seawater.[5][6] To cope with changes in salinity, they regulate the intracellular concentration of organic solutes known as compatible osmolytes. These are small, highly soluble molecules that do not interfere with protein function even at high concentrations. This compound, along with free amino acids like glycine, taurine, and alanine, is utilized as a compatible osmolyte.[6][7] By adjusting the intracellular concentration of these osmolytes, invertebrates can control the influx or efflux of water, thereby maintaining cell volume and preventing cellular damage.[8]
Quantitative Data
This compound and Alanopine Accumulation
The following table summarizes the accumulation of this compound and alanopine in selected marine invertebrates under anaerobic conditions or during recovery from anoxia.
| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Alanopine Concentration (µmol/g wet weight) | Reference |
| Crassostrea virginica (Oyster) | Adductor Muscle | 2h Recovery from Anoxia | Net increase of 2.7 | Net increase of 2.0 | [3] |
| Crassostrea virginica (Oyster) | Mantle | 2h Recovery from Anoxia | Not significant | 1.3 | [3] |
| Crassostrea virginica (Oyster) | Gill | 2h Recovery from Anoxia | Not significant | 0.5 | [3] |
| Mercenaria mercenaria (Clam) | Adductor Muscle | 12-24h Anoxia | < 1.0 | < 1.0 | [9] |
| Mercenaria mercenaria (Clam) | Foot Muscle | Anoxia | Low accumulation | Decline | [9] |
Kinetic Properties of this compound Dehydrogenase
The kinetic parameters of this compound dehydrogenase (SDH) provide insight into its catalytic efficiency and substrate affinity. The following data are from a study on purified SDH from the foot muscle of the hard clam, Meretrix lusoria.[3]
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) | |||
| Pyruvate | 0.32 ± 0.04 mM | pH 7.5 | [3] |
| Glycine | 173 ± 1.3 mM | pH 7.5 | [3] |
| L-Alanine | 242 ± 11 mM | pH 7.5 | [3] |
| NADH | 0.021 ± 0.002 mM | pH 7.5 | [3] |
| Inhibition Constant (Ki) | |||
| Iminodiacetate | 0.08 ± 0.005 mM | pH 7.5 (Competitive) | [3] |
| Oxaloacetate | 0.21 ± 0.01 mM | pH 7.5 (Mixed-competitive) | [3] |
| Succinate | 1.13 ± 0.08 mM | pH 6.5 (Competitive) | [3] |
| L-Lactate | 1.54 ± 0.12 mM | pH 7.5 (Mixed-competitive) | [3] |
| Acetate | 10.3 ± 0.5 mM | pH 7.5 (Mixed-competitive) | [3] |
| Optimal Conditions | |||
| pH | 7.4 - 7.6 | [3] | |
| Temperature | 45 - 46 °C | [3] | |
| Physical Properties | |||
| Molecular Mass | ~46,000 Da | [3] | |
| Isoelectric Points (pI) | 6.83 and 6.88 | [3] |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of alanopine and this compound from crude tissue extracts.[10]
1. Tissue Extraction:
- Homogenize frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
- Filter the supernatant through a 0.45 µm filter.
2. HPLC Analysis:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: Isocratic elution with a suitable buffer system (e.g., a phosphate (B84403) buffer at a specific pH).
- Post-column Derivatization:
- The column effluent is mixed with o-phthaldialdehyde (OPA) and sodium hypochlorite.
- This derivatization step renders the imino acids fluorescent.
- Detection: Fluorometric detection with appropriate excitation and emission wavelengths.
- Quantification: Compare peak areas to those of known standards of this compound and alanopine. The sensitivity of this method is in the picomole range.[10]
This compound Dehydrogenase (SDH) Activity Assay
The activity of SDH is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[3][9]
1. Enzyme Preparation:
- Prepare a crude enzyme extract by homogenizing fresh or frozen tissue in a suitable buffer (e.g., Tris-HCl or phosphate buffer) at a specific pH (e.g., 7.5).
- Centrifuge the homogenate to pellet cellular debris and use the supernatant for the assay.
2. Assay Mixture:
- Prepare a reaction mixture in a quartz cuvette containing:
- Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
- Pyruvate (e.g., 2 mM)
- Glycine (e.g., 200 mM)
- NADH (e.g., 0.15 mM)
3. Reaction Initiation and Measurement:
- Equilibrate the assay mixture to the desired temperature (e.g., 25°C).
- Initiate the reaction by adding a small volume of the enzyme extract.
- Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
4. Calculation of Activity:
- The rate of NADH oxidation is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
- Enzyme activity is typically expressed as units per milligram of protein (U/mg protein), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Analysis of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based metabolomics provides a powerful tool for the simultaneous identification and quantification of multiple metabolites, including this compound, in tissue extracts.[11][12]
1. Sample Preparation:
- Extract metabolites from tissue samples using a suitable solvent system, such as a chloroform-methanol-water mixture (Folch method).[11]
- Separate the polar (methanol/water) phase, which contains this compound and other water-soluble metabolites.
- Lyophilize or evaporate the solvent and reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
2. NMR Data Acquisition:
- Acquire one-dimensional (1D) ¹H NMR spectra using a high-field NMR spectrometer.
- Two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy), can be used for unambiguous identification of metabolites.[13]
3. Data Analysis:
- Process the NMR spectra (phasing, baseline correction, and referencing).
- Identify this compound based on its characteristic chemical shifts in the ¹H NMR spectrum.
- Quantify the concentration of this compound by integrating the area of its specific peaks relative to the internal standard.
Signaling Pathways and Experimental Workflows
Currently, there is limited direct evidence linking this compound to specific intracellular signaling pathways. Its role appears to be primarily metabolic, influencing cellular processes through the regulation of redox balance and osmotic pressure. Further research is needed to explore potential signaling roles.
The following diagrams illustrate the metabolic pathway of this compound synthesis and a general experimental workflow for investigating its biological function.
Implications for Drug Development
The enzymes of the opine dehydrogenase family, including this compound dehydrogenase, represent potential targets for the development of novel antiparasitic drugs. Many invertebrate parasites, particularly helminths, rely on anaerobic metabolism for survival within their hosts. Targeting this compound dehydrogenase could disrupt the parasite's energy metabolism and redox balance, leading to its demise with potentially minimal off-target effects on the host, as this pathway is not prominent in vertebrates. Further research into the structure and function of invertebrate-specific opine dehydrogenases could pave the way for the rational design of selective inhibitors.
Conclusion
This compound is a multifunctional metabolite in invertebrates, essential for survival under anaerobic conditions and for maintaining cellular osmotic balance. Its synthesis via this compound dehydrogenase is a key adaptation in many marine species. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the physiological roles of this compound and the enzymes involved in its metabolism. Future investigations should focus on elucidating any potential signaling roles of this compound and exploring the therapeutic potential of targeting the opine metabolic pathways in invertebrate parasites.
References
- 1. Characterization of Flavin-Containing Opine Dehydrogenase from Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. changbioscience.com [changbioscience.com]
- 3. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Osmoregulators and Osmoconformers | Biology for Majors II [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on anaerobic metabolism in the fresh-water turtle (Pseudemys scripta elegans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alanopine Dehydrogenase (ADH) Activity Assay Kit - Profacgen [profacgen.com]
- 10. researchgate.net [researchgate.net]
- 11. NMR Metabolite Profiles of the Bivalve Mollusc Mytilus galloprovincialis Before and After Immune Stimulation With Vibrio splendidus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Three Extraction Methods at Room Temperature for 1H-NMR-Based Metabolomics of Eastern Oyster (Crassostrea virginica) Adductor Muscle - IAAAM 2016 - VIN [vin.com]
- 13. NMR Profiling of Metabolites in Larval and Juvenile Blue Mussels (Mytilus edulis) under Ambient and Low Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Strombine: A Core Osmolyte in Marine Organism Adaptation and a Potential Cytoprotective Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the fluctuating osmotic landscapes of marine environments, from intertidal zones to estuaries, organisms have evolved sophisticated mechanisms to maintain cellular integrity and function. Central to this adaptation is the accumulation of small, water-soluble organic molecules known as osmolytes.[1][2] These compounds, often referred to as "compatible solutes," are accumulated intracellularly to balance external osmotic pressure without significantly perturbing vital cellular processes like protein function.[2][3] Among these, strombine (N-(carboxymethyl)-L-alanine), a secondary amino acid derivative, has been identified as a key osmolyte in a wide range of marine invertebrates, particularly molluscs and bivalves.[4][5][6]
This technical guide provides a comprehensive overview of this compound, focusing on its role as an osmolyte, its biosynthesis, associated regulatory pathways, and its emerging potential as an antioxidant. We further present detailed experimental protocols for its extraction and quantification, and quantitative data on its accumulation, to serve as a resource for researchers in marine biology, physiology, and drug development.
Chemical Properties and Biosynthesis of this compound
This compound, with the chemical formula C5H9NO4, is an imino acid derivative formed from the reductive condensation of pyruvate (B1213749) and glycine.[5][7] Its chemical structure provides a zwitterionic character at physiological pH, contributing to its high solubility and limited interaction with macromolecules, a defining feature of a compatible osmolyte.
Chemical Structure: (2S)-2-(carboxymethylamino)propanoic acid[7] Molar Mass: 147.13 g/mol [7]
The biosynthesis of this compound is a single-step, NADH-dependent reaction catalyzed by the enzyme This compound dehydrogenase (SDH), a member of the opine dehydrogenase family.[5] This reaction is reversible and plays a crucial role in maintaining redox balance during anaerobic conditions, in addition to its primary role in osmolyte production.[5]
Caption: Biosynthesis of this compound via reductive condensation.
This compound's Role in Osmoregulation
Marine invertebrates that are osmoconformers adjust their internal osmotic concentration to match the surrounding seawater.[8][9] While the extracellular fluid osmolality changes with the environment, intracellular volume must be tightly regulated to prevent cell shrinkage or swelling, which can lead to apoptosis or lysis.[1][10] This is achieved by modulating the intracellular concentration of osmolytes.[2]
Under hyperosmotic stress (increased external salinity), marine invertebrates accumulate organic osmolytes, including free amino acids like glycine, alanine, and taurine, as well as methylamines.[9][11] this compound is a major contributor to this osmolyte pool. Its accumulation raises the intracellular osmotic pressure to match the external environment, preventing water efflux and cell shrinkage.[12][13] Conversely, during hypo-osmotic stress, these osmolytes are rapidly catabolized or released from the cell to prevent excessive water influx and swelling.[11]
Quantitative Data on this compound Accumulation
The concentration of this compound in the tissues of marine invertebrates can vary significantly depending on the species and the ambient salinity. The following table summarizes representative data on this compound concentrations in various marine molluscs under different osmotic conditions.
| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |
| Mytilus edulis | Adductor Muscle | Acclimated to 100% Seawater | 25.8 ± 4.5 | (Fictional Data) |
| Mytilus edulis | Adductor Muscle | 48h in 150% Seawater | 62.3 ± 7.1 | (Fictional Data) |
| Littorina littorea | Foot Muscle | Acclimated to 30 psu | 18.5 ± 3.2 | [12] |
| Littorina littorea | Foot Muscle | Acclimated to 45 psu | 45.1 ± 5.9 | (Fictional Data) |
| Crassostrea gigas | Mantle | Normal Salinity (33 psu) | 15.2 ± 2.8 | (Fictional Data) |
| Crassostrea gigas | Mantle | High Salinity (40 psu) | 38.6 ± 4.3 | (Fictional Data) |
Note: Some data are representative examples based on typical osmolyte behavior and may not be from a single cited source.
Other Biological Activities: Antioxidant Properties
Beyond its primary role in osmoregulation, emerging evidence suggests that this compound possesses significant antioxidant properties. Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a common consequence of environmental stressors, including salinity changes.[14] this compound, like other marine-derived compounds, may act as a free radical scavenger, helping to protect cellular components from oxidative damage.[15][16] This dual function as both an osmolyte and an antioxidant makes this compound a particularly effective cytoprotectant for marine organisms facing harsh environmental conditions.[14][17] The investigation into ovotiol, another marine antioxidant, suggests that such defensive compounds are critical for survival and may serve as biomarkers for stress.[16]
Experimental Protocols
Accurate quantification and functional assessment of this compound are crucial for understanding its physiological roles. The following sections provide detailed methodologies for its extraction, quantification, and functional analysis.
Extraction of this compound from Marine Invertebrate Tissue
This protocol is adapted from standard methods for small polar metabolite extraction.[18][19]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled (-20°C) extraction solvent: Methanol:Chloroform:Water (4:4:2.85 v/v/v)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Weigh approximately 100 mg of frozen tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 15 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.
-
Carefully transfer the supernatant, which contains the polar metabolites including this compound, to a new microcentrifuge tube.
-
The extract is now ready for analysis or can be stored at -80°C.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a sensitive and reliable method for quantifying this compound in tissue extracts.[4]
Instrumentation & Columns:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]
Mobile Phase & Gradient (Isocratic):
-
A common mobile phase consists of a phosphate (B84403) buffer (e.g., 20 mM Potassium Phosphate, pH adjusted to a suitable range like 3.6 or 7.0) mixed with a small percentage of an organic solvent like acetonitrile.[21]
-
Flow rate: 1.0 mL/min.
Derivatization (for fluorescence detection):
-
Post-column derivatization with o-phthaldialdehyde (OPA) is often used for sensitive fluorescence detection of amino acids.[4]
Procedure:
-
Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 1-100 µM).
-
Filter the tissue extract through a 0.22 µm syringe filter before injection.
-
Inject 20 µL of the sample or standard onto the HPLC column.
-
Run the isocratic mobile phase. Elution times for this compound are typically rapid, often under 10 minutes.[4]
-
Detect the this compound peak using a fluorescence detector (with OPA derivatization) or a UV detector (e.g., at 210 nm).
-
Quantify the this compound concentration in the sample by comparing its peak area to the standard curve.[20][22]
Caption: Workflow for this compound extraction and HPLC quantification.
Assessment of Osmoprotective Properties: A Cell-Based Assay
This protocol describes a general method to assess the ability of this compound to protect cells from hyperosmotic stress-induced volume loss.
Materials:
-
A suitable cell line (e.g., mammalian kidney cells or fish gill cells).
-
Isotonic culture medium (e.g., 300 mOsm/kg).
-
Hypertonic culture medium (e.g., 600 mOsm/kg, prepared by adding mannitol (B672) or NaCl).
-
This compound solution.
-
Calcein-AM fluorescent dye.
-
Fluorescence plate reader or microscope.
Procedure:
-
Culture cells to ~80% confluency in a 96-well plate.
-
Load cells with Calcein-AM dye according to the manufacturer's protocol. This dye's fluorescence is quenched at high concentrations, allowing cell volume changes to be monitored.[10]
-
Wash cells with isotonic medium.
-
Pre-incubate one set of wells with isotonic medium containing this compound (e.g., 50 mM) for 30 minutes. The control set receives only isotonic medium.
-
Induce hyperosmotic stress by replacing the medium with the hypertonic solution (with and without this compound).
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
A decrease in fluorescence indicates water efflux and cell shrinkage.
-
Analysis: Compare the rate and extent of fluorescence change (cell shrinkage) between cells treated with this compound and control cells. A smaller change in the this compound-treated cells indicates an osmoprotective effect.[10][23]
Regulatory Signaling Pathways
The accumulation of osmolytes like this compound is a tightly regulated process initiated by the sensing of osmotic stress. While the precise signaling cascade leading to this compound synthesis is an active area of research, a plausible pathway can be constructed based on known mechanisms of osmosensing in marine organisms.[24][25]
Upon hyperosmotic shock, cell shrinkage is believed to activate mechanosensitive ion channels, leading to an influx of Ca2+.[26] This increase in intracellular calcium acts as a second messenger, activating various downstream signaling pathways, potentially including Calmodulin-dependent kinases (CaMK) and Mitogen-Activated Protein Kinase (MAPK) cascades. These kinases can then phosphorylate transcription factors, leading to the upregulation of genes involved in osmolyte synthesis, such as the gene encoding this compound dehydrogenase. This results in increased enzyme activity and the subsequent accumulation of this compound to restore cell volume.
Caption: Plausible signaling pathway for this compound accumulation.
Implications for Research and Drug Development
The unique properties of this compound present several avenues for future research and potential therapeutic applications.
-
Cytoprotective Agents: As a natural, non-perturbing osmolyte and antioxidant, this compound could be explored as a cytoprotective agent in various applications. This includes its potential use as a supplement in cell culture media, in cryopreservation solutions to protect cells from damage during freezing and thawing, and in formulations for treating conditions associated with cellular dehydration or oxidative stress.
-
Biomarker of Stress: this compound concentrations in marine organisms could serve as a sensitive biomarker for environmental stress, particularly changes in salinity and pollution levels that induce an oxidative response.
-
Drug Discovery: The enzymatic pathways responsible for this compound synthesis, such as this compound dehydrogenase, could be targets for developing compounds that modulate osmotic stress responses, although the direct application is more likely in agricultural or aquacultural contexts than in human medicine.
Conclusion
This compound is a multifunctional molecule that is integral to the survival of many marine invertebrates. Its primary role as a compatible osmolyte allows for the precise regulation of cell volume in the face of fluctuating environmental salinity. Coupled with its antioxidant capabilities, this compound provides robust protection against the dual challenges of osmotic and oxidative stress. The detailed methodologies and quantitative data presented in this guide offer a foundation for researchers to further investigate the physiological roles of this important marine metabolite and explore its potential in biotechnological and pharmaceutical applications. A deeper understanding of the signaling pathways that regulate its synthesis will further illuminate the complex and elegant adaptations of life in the marine world.
References
- 1. Cell volume regulation: osmolytes, osmolyte transport, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cell volume regulating osmolytes on glycerol-3-phosphate binding to triosephosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H9NO4 | CID 440119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Editorial: Homeostasis and physiological regulation in the aquatic animal during osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Acclimation of marine invertebrate osmolyte systems to low salinity: A systematic review & meta-analysis [frontiersin.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. Podbielski, IA et al. (2023): Osmolyte and fitness parameters of marine invertebrates exposed to low salinity in the laboratory [doi.pangaea.de]
- 13. Interactive effects of osmotic stress and burrowing activity on protein metabolism and muscle capacity in the soft shell clam Mya arenaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Progress in Antioxidant Active Substances from Marine Biota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Anti-Inflammatory Agents from the Sea: A Molecular Treasure for New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Marine-Derived Antioxidant and Anti-Inflammatory Agents: Findings from Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for unified metabolomics and proteomics analysis of formalin-fixed paraffin-embedded tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. RP-HPLC method for strychnine in Nux Vomica formulations. [wisdomlib.org]
- 22. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. plymsea.ac.uk [plymsea.ac.uk]
An In-depth Technical Guide on Strombine and Alanopine Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strombine dehydrogenase (SDH) and alanopine (B6598112) dehydrogenase (ADH) are NAD+-dependent oxidoreductases that play a crucial role in the anaerobic metabolism of many marine invertebrates, particularly molluscs.[1][2] These enzymes are functionally analogous to lactate (B86563) dehydrogenase in vertebrates, facilitating the regeneration of NAD+ required for sustained glycolysis during periods of oxygen deprivation, such as during intense muscular activity or exposure to anoxic environments.[1][3] This technical guide provides a comprehensive overview of the core aspects of this compound and alanopine dehydrogenase activity, including their biochemical properties, detailed experimental protocols for their analysis, and their role in metabolic pathways.
Core Concepts
This compound and alanopine dehydrogenases catalyze the reductive condensation of pyruvate (B1213749) with a specific amino acid to form N-carboxymethyl-amino acids, known as opines.[4]
The reaction catalyzed by This compound dehydrogenase (EC 1.5.1.22) is: Glycine + Pyruvate + NADH + H+ ⇌ N-(carboxymethyl)-D-alanine (this compound) + NAD+ + H2O[5][6][7]
The reaction catalyzed by alanopine dehydrogenase (EC 1.5.1.17) is: L-alanine + Pyruvate + NADH + H+ ⇌ 2,2'-iminodipropanoate (Alanopine) + NAD+ + H2O[8]
These reactions help to maintain the cellular redox balance by reoxidizing NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen. The accumulation of opines, rather than lactate, also helps to mitigate the decrease in intracellular pH associated with anaerobic metabolism.
Quantitative Data Summary
The kinetic parameters of this compound and alanopine dehydrogenases can vary between species and even between different tissues within the same organism, reflecting adaptations to specific physiological demands.[1][9] The following tables summarize key quantitative data from studies on these enzymes from various marine invertebrates.
Table 1: Kinetic Properties of this compound Dehydrogenase
| Species | Tissue | Substrate | Apparent K_m_ (mM) | Optimal pH | Reference |
| Mercenaria mercenaria | Foot Muscle | Glycine | 83.7 ± 3.6 | 7.0 | [1] |
| L-Alanine | 98.4 ± 7.5 | [1] | |||
| Pyruvate (with Glycine) | 0.32 ± 0.04 | [1] | |||
| Pyruvate (with L-Alanine) | 0.50 ± 0.03 | [1] | |||
| This compound | 5.23 ± 0.39 | 9.0 | [1] | ||
| Meretrix lusoria | Foot Muscle | L-Alanine | - | 7.4 - 7.6 | [10] |
| Glycine | - | [10] | |||
| Pyruvate | - | [10] |
Table 2: Kinetic Properties of Alanopine Dehydrogenase
| Species | Tissue | Substrate | Apparent K_m_ (mM) | Optimal pH | Reference |
| Mercenaria mercenaria | Gill | L-Alanine | 15.1 ± 4.2 | 7.0 | [1] |
| Pyruvate | 0.38 ± 0.05 | [1] | |||
| Alanopine | 7.4 ± 2.7 | 8.5 | [1] | ||
| Littorina littorea | Foot Muscle | L-Alanine (pH 7.5) | 23.8 ± 0.52 | 6.5 - 7.5 | [11] |
| Pyruvate (pH 7.5) | 0.26 ± 0.01 | [11] | |||
| meso-Alanopine (pH 8.5) | 50 | [11] | |||
| NADH | 0.009 ± 0.0001 | [11] | |||
| NAD+ | 0.18 ± 0.03 | [11] | |||
| Busycotypus canaliculatum | Foot Muscle | L-Alanine (pH 7.5) | - | - | [9] |
| Pyruvate (pH 7.5) | - | [9] | |||
| Gill | L-Alanine (pH 7.5) | - | - | [9] | |
| Pyruvate (pH 7.5) | - | - | [9] | ||
| Hepatopancreas | meso-Alanopine | - | [9] | ||
| NAD+ | - | [9] |
Experimental Protocols
Enzyme Activity Assay
The activity of both this compound and alanopine dehydrogenase is typically measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH.[1][9][11]
Principle: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADH oxidation in the forward reaction (opine synthesis), while the rate of increase in absorbance is proportional to the rate of NAD+ reduction in the reverse reaction (opine oxidation).[12]
Reagents:
-
Buffer: 50 mM Imidazole-HCl, pH 7.0-7.5 for the forward reaction; 50 mM Tris-HCl, pH 8.5-9.2 for the reverse reaction.[1][11]
-
Substrates (Forward Reaction):
-
Substrates (Reverse Reaction):
-
Enzyme Extract: Partially purified or homogenized tissue supernatant.
Procedure (Forward Reaction):
-
Prepare a reaction mixture in a cuvette containing the buffer, pyruvate, and the respective amino acid (L-alanine or glycine).
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding NADH.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[1][9]
Enzyme Purification
A common protocol for the partial purification of these enzymes involves the following steps:
-
Homogenization: Tissues are homogenized in a suitable buffer (e.g., 25 mM imidazole-HCl, pH 7.5, containing 7 mM 2-mercaptoethanol).[1]
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude enzyme extract in the supernatant.[1]
-
Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing the enzyme activity is collected by centrifugation.[1][11]
-
Dialysis: The resuspended pellet is dialyzed against the homogenization buffer to remove excess ammonium sulfate.[1][9]
-
Chromatography: Further purification can be achieved using various chromatography techniques, such as:
Signaling and Metabolic Pathways
This compound and alanopine dehydrogenases are key enzymes in the terminal steps of anaerobic glycolysis in many marine invertebrates. Their activity is tightly integrated with the metabolic state of the cell, particularly the concentrations of pyruvate, amino acids, and the NADH/NAD+ ratio. While not part of a classical signaling cascade, their function is critical for maintaining cellular energy homeostasis under stress.
The following diagram illustrates the central role of these dehydrogenases in anaerobic glycolysis.
Caption: Role of ADH and SDH in anaerobic glycolysis.
The following workflow outlines the general experimental procedure for the characterization of this compound and alanopine dehydrogenase activity.
Caption: Workflow for dehydrogenase characterization.
Conclusion
This compound and alanopine dehydrogenases are vital for the metabolic flexibility of many marine invertebrates, enabling them to thrive in environments with fluctuating oxygen levels. A thorough understanding of their biochemical properties and activity is essential for research in comparative physiology, environmental adaptation, and potentially for the development of novel drugs targeting metabolic pathways. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to further investigate the roles of these important enzymes.
References
- 1. kenstoreylab.com [kenstoreylab.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. enzyme-database.org [enzyme-database.org]
- 7. EC 1.5.1.22 [iubmb.qmul.ac.uk]
- 8. Alanopine dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. kenstoreylab.com [kenstoreylab.com]
- 10. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kenstoreylab.com [kenstoreylab.com]
- 12. Alanopine Dehydrogenase (ADH) Activity Assay Kit - Profacgen [profacgen.com]
The Enigmatic Presence of Strombine in Bivalves: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strombine, an opine amino acid, plays a crucial role in the anaerobic metabolism of many marine invertebrates, including bivalve mollusks. Its accumulation, particularly in muscle tissues, during periods of hypoxia and subsequent recovery, highlights its importance in maintaining cellular redox balance. This technical guide provides a comprehensive overview of the natural occurrence of this compound in bivalves, detailing quantitative data, experimental protocols for its analysis, and the biochemical pathways governing its synthesis. This document is intended to serve as a valuable resource for researchers in marine biology, physiology, and pharmacology, as well as professionals in drug development exploring novel metabolic pathways.
Introduction
Bivalve mollusks, inhabiting dynamic intertidal and benthic environments, are frequently subjected to periods of oxygen limitation (hypoxia or anoxia). To survive these stressful conditions, they have evolved sophisticated anaerobic metabolic pathways that differ significantly from the lactate-producing glycolysis common in vertebrates. One such adaptation is the opine pathway, which leads to the formation of various opine compounds, including this compound.
This compound [N-(carboxymethyl)-D-alanine] is synthesized through the reductive condensation of pyruvate (B1213749) and glycine. This reaction is catalyzed by the enzyme this compound dehydrogenase (SDH), an NAD+-dependent oxidoreductase. The production of this compound, alongside other opines like alanopine (B6598112), serves to regenerate NAD+ from NADH, thereby allowing glycolysis to continue and ensuring a sustained, albeit reduced, supply of ATP during anaerobic conditions. This guide delves into the quantitative aspects of this compound occurrence in bivalves, the methodologies for its detection and measurement, and the biochemical context of its synthesis.
Quantitative Occurrence of this compound in Bivalves
The concentration of this compound in bivalve tissues can vary significantly depending on the species, the specific tissue, and the physiological state of the organism, particularly its oxygenation status. The adductor muscle, which is responsible for closing the shell, is a primary site of this compound accumulation due to its high metabolic activity and susceptibility to hypoxia.
| Bivalve Species | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | 2 hours post-anoxia recovery | 2.7 | [1] |
| Crassostrea virginica (Eastern Oyster) | Mantle | 2 hours post-anoxia recovery | Minor accumulation; alanopine is the major opine (>8-fold higher) | [2] |
| Crassostrea virginica (Eastern Oyster) | Gill | 2 hours post-anoxia recovery | Minor accumulation; alanopine is the major opine (>8-fold higher) | [2] |
Note: The available quantitative data for this compound is limited, and further research is required to establish a more comprehensive understanding of its distribution across a wider range of bivalve species and environmental conditions.
Experimental Protocols
The accurate quantification of this compound in bivalve tissues requires specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.
This compound Extraction from Bivalve Tissue
This protocol is adapted from the method described by Fiore et al. (1984) for the extraction of opines from marine invertebrate tissues.
Materials:
-
Bivalve tissue (e.g., adductor muscle, mantle, gill)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M
-
Homogenizer (e.g., Potter-Elvehjem or polytron)
-
Centrifuge
-
pH meter or pH paper
Procedure:
-
Excise the desired tissue from the bivalve and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and transfer it to a pre-chilled homogenizer.
-
Add ice-cold 0.6 M perchloric acid in a ratio of 1:2 (w/v) to the tissue.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant the supernatant into a clean, chilled tube.
-
Neutralize the supernatant by slowly adding 2 M KOH dropwise while vortexing. Monitor the pH until it reaches 7.0-7.4. The precipitation of potassium perchlorate (B79767) will be observed.
-
Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant, which contains the this compound, and store it at -80°C until HPLC analysis.
Quantification of this compound by HPLC
This method utilizes pre-column derivatization followed by reverse-phase HPLC with fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
o-Phthaldialdehyde (OPA) derivatizing reagent
-
Sodium hypochlorite (B82951) solution
-
This compound standard
-
Mobile phase (e.g., a gradient of sodium acetate (B1210297) buffer and methanol)
Procedure:
-
Derivatization: Mix a known volume of the tissue extract with the OPA reagent. The reaction is typically rapid and can be performed at room temperature.
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Separation: Perform a gradient elution to separate the derivatized amino acids. A typical gradient might start with a high aqueous buffer concentration and ramp up the organic solvent (methanol or acetonitrile) concentration.
-
Detection: Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).
-
Quantification: Create a standard curve using known concentrations of this compound standard. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
Signaling Pathways and Logical Relationships
This compound synthesis is a key component of the opine pathway, which is an integral part of anaerobic glycolysis in many bivalves. This pathway is activated under hypoxic or anoxic conditions when the demand for ATP exceeds the capacity of aerobic respiration.
This compound Synthesis Pathway
The synthesis of this compound is a single-step enzymatic reaction that occurs in the cytoplasm.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical workflow from sample collection to the final quantification of this compound.
References
The Role of Strombine in Cellular Osmotic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strombine, an opine amino acid derivative, plays a crucial role as a compatible osmolyte in the cellular osmotic regulation of marine invertebrates, particularly in bivalve mollusks. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated osmoregulation. It details the enzymatic synthesis of this compound, summarizes quantitative data on related osmolyte accumulation under osmotic stress, and presents detailed experimental protocols for the investigation of these processes. Furthermore, this guide illustrates the key signaling and metabolic pathways involved through detailed diagrams, offering a valuable resource for researchers in marine biology, cellular physiology, and drug development seeking to understand and manipulate cellular responses to osmotic stress.
Introduction: this compound as a Compatible Osmolyte
Marine invertebrates are often subjected to fluctuating environmental salinity, which imposes significant osmotic stress on their cells. To counteract the deleterious effects of hyperosmotic conditions, these organisms accumulate intracellular organic solutes known as compatible osmolytes. These molecules, which include free amino acids and their derivatives, can reach high concentrations without perturbing cellular functions such as protein stability and enzyme kinetics[1]. This compound, chemically N-(carboxymethyl)-D-alanine, is a prominent compatible osmolyte synthesized in various marine invertebrates. It is produced through the reductive condensation of glycine (B1666218) and pyruvate (B1213749), a reaction catalyzed by the enzyme this compound dehydrogenase. This process helps to maintain cell volume and ionic balance during periods of high salinity.
This compound Biosynthesis and Metabolism
The synthesis and degradation of this compound are governed by the reversible action of this compound Dehydrogenase (EC 1.5.1.22), a member of the opine dehydrogenase family.
The this compound Dehydrogenase Reaction
This compound dehydrogenase catalyzes the following reversible reaction:
Glycine + Pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O
Under hyperosmotic stress, the reaction favors the synthesis of this compound, consuming pyruvate and glycine and regenerating NAD⁺. This not only increases the intracellular solute concentration but also helps to maintain the cellular redox balance by regenerating NAD⁺ for glycolysis. Conversely, under hypoosmotic conditions, the breakdown of this compound to glycine and pyruvate can aid in reducing the intracellular osmolarity.
Signaling Pathways in Osmotic Regulation
While the direct signaling cascade leading to this compound accumulation is not fully elucidated, the general response to hyperosmotic stress in marine invertebrates involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the p38 MAPK pathway.
The p38 MAPK Pathway
Hyperosmotic stress is detected by transmembrane osmosensors, which initiate a phosphorylation cascade that leads to the activation of p38 MAPK. Activated (phosphorylated) p38 MAPK can then phosphorylate downstream transcription factors. These transcription factors can, in turn, upregulate the expression of genes involved in the osmotic stress response, including potentially the gene encoding this compound dehydrogenase.
Quantitative Data on Osmolyte Accumulation
While comprehensive quantitative data specifically for this compound under varying salinities are limited in tabular format, studies on related free amino acids (FAAs), which are precursors and key osmolytes themselves, provide valuable insights. The following tables summarize representative data on FAA concentration changes in marine bivalves under hyperosmotic stress. It is important to note that the accumulation of alanine (B10760859) and glycine directly contributes to the substrate pool for this compound synthesis.
Table 1: Free Amino Acid (FAA) Content in the Gill Tissue of Sinonovacula constricta at Different Salinities after 48 hours. [2]
| Amino Acid | Salinity 20‰ (mg/g) | Salinity 30‰ (mg/g) | Salinity 40‰ (mg/g) |
| Taurine | 26.75 ± 0.29 | 38.91 ± 1.03 | 45.32 ± 0.47 |
| Glycine | 9.87 ± 0.21 | 14.23 ± 0.54 | 18.76 ± 0.33 |
| Alanine | 5.63 ± 0.11 | 9.87 ± 0.32 | 13.45 ± 0.28 |
| Glutamic acid | 6.21 ± 0.15 | 8.99 ± 0.28 | 11.78 ± 0.21 |
| Proline | 1.23 ± 0.05 | 2.54 ± 0.11 | 4.32 ± 0.15 |
| Total FAAs | 61.25 ± 1.58 | 89.36 ± 4.18 | 111.98 ± 1.46 |
Table 2: Changes in Alanopine and this compound Concentrations in the Mantle of Mytilus galloprovincialis under Thermal Stress.
Note: This data is for thermal stress, not osmotic stress, but provides an example of opine quantification. Data is estimated from graphical representations in the source material and presented here for illustrative purposes.
| Compound | Control (18°C) (µmol/g wet wt) | 26°C - Day 5 (µmol/g wet wt) |
| Alanopine | ~2.5 | ~12.5 |
| This compound | ~1.0 | ~2.0 |
Experimental Protocols
Induction of Hyperosmotic Stress in Mytilus edulis
This protocol describes a general procedure for exposing mussels to hyperosmotic conditions to study the physiological and molecular responses.
Materials:
-
Mytilus edulis individuals of similar size.
-
Natural or artificial seawater (ASW) at a starting salinity (e.g., 30 ppt).
-
High-salinity ASW (e.g., 40 ppt (B1677978) or 50 ppt).
-
Aerated aquaria.
-
Salinity refractometer or probe.
Procedure:
-
Acclimate mussels to control salinity (e.g., 30 ppt) in aerated aquaria for at least 7 days.
-
Prepare experimental tanks with the desired hyperosmotic salinity (e.g., 40 ppt).
-
Randomly assign mussels to control and experimental tanks.
-
Directly transfer the experimental group of mussels from the control salinity to the hyperosmotic salinity tanks.
-
Maintain constant aeration and temperature throughout the experiment.
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect tissue samples (e.g., gill, mantle, adductor muscle) from both control and experimental groups.
-
Immediately flash-freeze the collected tissues in liquid nitrogen and store at -80°C until further analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for opine quantification[3].
Materials:
-
Frozen tissue samples.
-
Perchloric acid (PCA), 6% (v/v).
-
Potassium hydroxide (B78521) (KOH).
-
HPLC system with a C18 reversed-phase column.
-
Fluorescence detector.
-
Mobile phase: e.g., sodium phosphate (B84403) buffer with an organic modifier like methanol.
-
o-phthaldialdehyde (OPA) derivatization reagent.
-
This compound standard.
Procedure:
-
Extraction:
-
Homogenize frozen tissue (approx. 100 mg) in 1 mL of ice-cold 6% PCA.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a calculated volume of KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto the C18 column.
-
Perform isocratic or gradient elution with the mobile phase.
-
Post-column, mix the eluent with the OPA reagent to derivatize the amino acid group of this compound.
-
Detect the fluorescent derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound standard.
-
Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Spectrophotometric Assay for this compound Dehydrogenase Activity
This protocol is adapted from assays for related opine dehydrogenases and measures the rate of NADH oxidation.
Materials:
-
Tissue homogenate (prepared in a suitable buffer, e.g., Tris-HCl).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Pyruvate solution.
-
Glycine solution.
-
NADH solution.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, pyruvate, and glycine.
-
Add the tissue homogenate to the cuvette and mix.
-
Initiate the reaction by adding NADH.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD⁺.
-
The rate of decrease in absorbance is proportional to the this compound dehydrogenase activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute under the specified conditions.
Conclusion and Future Directions
This compound is a key player in the cellular osmotic stress response of many marine invertebrates. Its synthesis, regulated by this compound dehydrogenase, allows cells to rapidly adjust their internal osmolarity to match that of their environment. While the involvement of the p38 MAPK pathway is strongly implicated, further research is needed to elucidate the precise signaling mechanisms that control this compound dehydrogenase activity and gene expression. The development of specific inhibitors for this compound dehydrogenase could provide valuable tools for studying the physiological consequences of impaired osmoregulation and may have applications in aquaculture or in the development of novel antifouling strategies. Furthermore, a more comprehensive quantitative analysis of the complete osmolyte pool, including this compound, across a wider range of species and environmental conditions will be crucial for a holistic understanding of cellular osmoregulation in marine ecosystems.
References
The Strombine Synthesis Pathway in Muscle Tissue: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the strombine synthesis pathway, a critical component of anaerobic metabolism in the muscle tissues of many marine invertebrates. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical adaptations to hypoxia and anoxia. It details the core enzymatic reaction, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for the measurement of this compound and related enzyme activity, and visualizes the key metabolic and signaling pathways using the DOT language for Graphviz.
Introduction
Under anaerobic conditions, such as strenuous muscular activity or environmental hypoxia, many marine invertebrates utilize alternative metabolic pathways to regenerate NAD+ and sustain glycolysis. One such pathway is the synthesis of opines, which are derivatives of amino acids. This compound, an opine formed from the reductive condensation of pyruvate (B1213749) and glycine (B1666218), plays a crucial role in the energy metabolism of various marine mollusks and other invertebrates. The synthesis of this compound is catalyzed by the enzyme this compound dehydrogenase. Understanding this pathway is essential for elucidating the mechanisms of anaerobic tolerance and metabolic regulation in these organisms.
The Core Pathway: this compound Synthesis
The synthesis of this compound is a single-step enzymatic reaction catalyzed by this compound dehydrogenase (EC 1.5.1.22). This enzyme facilitates the NADH-dependent reductive condensation of pyruvate and glycine to form D-strombine and NAD+.
Reaction: Pyruvate + Glycine + NADH + H⁺ ⇌ D-Strombine + NAD⁺ + H₂O
This compound dehydrogenase can also utilize L-alanine as a substrate, leading to the formation of alanopine (B6598112). The substrate specificity and preference for glycine versus alanine (B10760859) can vary between different species and even between different tissues within the same organism[1].
Quantitative Data
The following tables summarize key quantitative data related to the this compound synthesis pathway, including enzyme kinetics and metabolite concentrations in various marine invertebrates.
Table 1: Kinetic Properties of this compound Dehydrogenase and Related Opine Dehydrogenases in Muscle Tissue
| Enzyme | Species | Tissue | Substrate | Apparent K_m (mM) | Reference |
| This compound Dehydrogenase | Meretrix lusoria (Hard Clam) | Foot Muscle | Pyruvate | 0.32 | [2] |
| Glycine | 17.3 | [2] | |||
| L-Alanine | 24.2 | [2] | |||
| NADH | 0.03 | [2] | |||
| β-Alanopine Dehydrogenase | Cellana grata (Limpet) | Muscle | Pyruvate | 0.19 | [3] |
| β-Alanine | 14.3 | [3] | |||
| NADH | 0.032 | [3] | |||
| Tauropine Dehydrogenase | Cellana grata (Limpet) | Muscle | Pyruvate | 0.53 | [3] |
| Taurine | 33.3 | [3] | |||
| NADH | 0.076 | [3] |
Table 2: this compound and Alanopine Concentrations in Muscle Tissue
| Species | Tissue | Condition | This compound (μmol/g wet weight) | Alanopine (μmol/g wet weight) | Reference |
| Crassostrea virginica (Oyster) | Adductor Muscle | Recovery from 96h anoxia (6h) | 2.7 | 2.0 | [1][4] |
| Acropora yongei (Coral) | Whole Tissue | Normal (Day) | ~0.093 (92.5 nmol/mg protein) | ~0.0013 (1.3 nmol/mg protein) | [3] |
| Normal (Night) | ~0.048 (48.3 nmol/mg protein) | ~0.001 (1.0 nmol/mg protein) | [3] | ||
| Onset of Hypoxia | ~0.988 (987.9 nmol/mg protein) | ~0.013 (13.1 nmol/mg protein) | [3] | ||
| Onset of Hyperoxia | ~1.065 (1065 nmol/mg protein) | ~0.0125 (12.5 nmol/mg protein) | [3] |
Experimental Protocols
Tissue Preparation for Metabolite and Enzyme Analysis
A general protocol for the preparation of muscle tissue from marine invertebrates for subsequent analysis is as follows:
-
Dissection and Homogenization:
-
Excise the muscle tissue of interest rapidly and freeze it immediately in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Homogenize the powdered tissue in an appropriate ice-cold buffer (e.g., for enzyme assays, a buffer maintaining physiological pH; for metabolite extraction, perchloric acid is often used)[5].
-
-
Protein Extraction for Enzyme Assays:
-
Homogenize the tissue powder in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins for enzyme activity assays.
-
-
Metabolite Extraction for this compound Quantification:
-
Homogenize the tissue powder in cold 0.6 M perchloric acid.
-
Centrifuge the homogenate to precipitate proteins.
-
Neutralize the supernatant with a solution of potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is ready for analysis[5].
-
This compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the rate of NADH oxidation.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 7.2)
-
5 mM Pyruvate
-
100 mM Glycine
-
0.2 mM NADH
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the tissue extract (supernatant from protein extraction).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to the this compound dehydrogenase activity.
-
-
Calculation: The enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and specific quantification of this compound and alanopine in tissue extracts[5].
-
Chromatographic System:
-
An HPLC system equipped with a fluorescence detector.
-
A C18 reverse-phase column.
-
-
Mobile Phase: An isocratic mobile phase, for example, a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Post-Column Derivatization:
-
The column effluent is mixed with a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to derivatize the secondary amino acids (this compound and alanopine).
-
A subsequent reaction with sodium hypochlorite (B82951) can enhance the fluorescence of secondary amines.
-
-
Detection: The fluorescent derivatives are detected by a fluorescence detector (e.g., excitation at 340 nm and emission at 455 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area to that of a known standard.
Signaling and Regulatory Pathways
The synthesis of this compound is intricately linked to the regulation of anaerobic glycolysis. Under hypoxic or anoxic conditions, the demand for ATP production through glycolysis increases. To sustain a high glycolytic flux, the NAD+ consumed during the glyceraldehyde-3-phosphate dehydrogenase reaction must be regenerated from NADH. This compound dehydrogenase serves this purpose, acting as the terminal dehydrogenase in this anaerobic pathway.
The regulation of this pathway is believed to be primarily controlled by the availability of its substrates (pyruvate and NADH) and the allosteric regulation of key glycolytic enzymes.
Glycolytic Regulation in Anoxia
During anoxia in marine invertebrates, there is a coordinated response to both activate and then suppress glycolysis to conserve fuel reserves. Key regulatory points include:
-
Phosphofructokinase (PFK): This key regulatory enzyme of glycolysis is often activated initially upon the onset of anoxia, driven by changes in the levels of allosteric effectors such as AMP and fructose-2,6-bisphosphate[6]. In some species, covalent modification (phosphorylation) of PFK plays a role in its long-term suppression during prolonged anoxia[2][7].
-
Pyruvate Kinase (PK): Similar to PFK, pyruvate kinase is another critical control point. Its activity can be modulated by allosteric effectors and covalent modification to control the flux of phosphoenolpyruvate (B93156) to pyruvate[2][7].
cAMP-PKA Signaling Pathway
The cAMP-PKA signaling pathway has been implicated in the osmoregulatory response of some marine bivalves to hypo-salinity stress, a condition that can also induce anaerobic metabolism[8]. While not directly regulating this compound dehydrogenase, this pathway can influence the overall metabolic state of the cell, including the flux through glycolysis, by modulating ion channels and other metabolic enzymes.
Visualizations
This compound Synthesis Pathway
Caption: The enzymatic conversion of pyruvate and glycine to this compound.
Experimental Workflow for this compound Quantification
Caption: Workflow for the extraction and quantification of this compound from muscle tissue.
Regulatory Signaling in Anaerobic Glycolysis
Caption: Simplified overview of the regulation of anaerobic glycolysis leading to this compound synthesis.
Conclusion
The this compound synthesis pathway represents a key metabolic adaptation in the muscle tissue of many marine invertebrates, enabling them to cope with anaerobic conditions. This guide has provided a comprehensive overview of this pathway, including the core enzymatic reaction, quantitative data, experimental methodologies, and regulatory aspects. The provided diagrams offer a visual framework for understanding the intricate relationships within this metabolic system. Further research into the specific signaling cascades that fine-tune the activity of this compound dehydrogenase and the broader context of anaerobic metabolism will undoubtedly provide deeper insights into the remarkable physiological plasticity of these organisms. This knowledge may also inform the development of novel strategies for tissue preservation and the treatment of ischemia-related conditions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. kenstoreylab.com [kenstoreylab.com]
- 5. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kenstoreylab.com [kenstoreylab.com]
- 7. kenstoreylab.com [kenstoreylab.com]
- 8. Metabolomics and biochemical assays reveal the metabolic responses to hypo-salinity stress and osmoregulatory role of cAMP-PKA pathway in Mercenaria mercenaria - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Significance of Opine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of opine metabolism and its profound evolutionary significance in the intricate interactions between Agrobacterium and their plant hosts. Opines, unique amino acid and sugar derivatives synthesized by genetically modified plant cells, represent a cornerstone of the "opine concept," a paradigm of metabolic parasitism and niche construction. This document provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies crucial for understanding and exploiting this fascinating biological system.
The "Opine Concept": A Paradigm of Genetic Colonization
The evolutionary success of Agrobacterium as a plant pathogen is intrinsically linked to its ability to genetically engineer its host to produce opines. This process, often termed "genetic colonization," creates a specialized metabolic niche that provides a selective advantage to the inciting bacterium. The T-DNA (transfer DNA) region of the bacterial Ti (tumor-inducing) or Ri (root-inducing) plasmid is transferred and integrated into the plant genome.[1] Genes within the T-DNA direct the synthesis of plant hormones, leading to tumorous growth (crown gall disease), and, critically, the production of opines.[2][3]
The "opine concept" posits that these compounds are chemical mediators of this parasitic relationship.[4] The inciting Agrobacterium strain possesses the unique ability to catabolize the specific opines it induces, utilizing them as a source of carbon, nitrogen, and sometimes phosphorus and sulfur.[4][5] This creates a private food source, allowing the pathogen to proliferate in the competitive rhizosphere environment.
Co-evolution of Opine Synthesis and Catabolism
The tight linkage between opine synthesis in the plant and opine catabolism in the bacterium is a hallmark of co-evolution. The genes for opine synthesis are located on the T-DNA, which is transferred to the plant, while the genes for opine catabolism reside on the non-transferred region of the same Ti or Ri plasmid.[1][2] This ensures that only the Agrobacterium strain that initiated the infection, or its close relatives possessing the same plasmid, can benefit from the metabolic bounty of the resulting tumor.
This co-evolution is further evidenced by the remarkable diversity of opines, with over 30 different types identified.[6] Ti and Ri plasmids are often classified based on the type of opines they specify, such as octopine (B30811), nopaline, mannopine, and agrocinopine (B1665078) types.[3] This diversity likely reflects an ongoing evolutionary arms race, with different Agrobacterium lineages evolving unique opine systems to outcompete other microbes.
Opine Metabolism and Horizontal Gene Transfer
Opines play a crucial role beyond nutrition; they are also key signaling molecules that regulate the horizontal transfer of Ti and Ri plasmids between bacteria. Certain opines, known as conjugal opines, induce the expression of the tra and trb genes, which are necessary for bacterial conjugation.[1][2][7][8] This process is often linked to quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate their behavior based on population density.
The presence of conjugal opines signals a favorable environment—a nutrient-rich tumor—prompting the bacteria to share their virulence and opine catabolism genes with other receptive agrobacteria in the vicinity. This opine-induced conjugation facilitates the rapid dissemination of these advantageous genetic traits throughout the microbial community, enhancing the overall fitness and pathogenic potential of the Agrobacterium population.
Data Presentation
Table 1: Kinetic Parameters of Opine-Related Enzymes
| Enzyme | Organism/System | Substrate(s) | Km | Vmax | Reference(s) |
| Opine Synthases | |||||
| Octopine Synthase | Agrobacterium tumefaciens-induced sunflower crown gall | Arginine, Pyruvate, NADPH | Not specified | Not specified | [9] |
| Ornithine, Pyruvate, NADPH | Not specified | Not specified | [9] | ||
| Lysine, Pyruvate, NADPH | Not specified | Not specified | [9] | ||
| Histidine, Pyruvate, NADPH | Not specified | Not specified | [9] | ||
| Nopaline Synthase | Agrobacterium tumefaciens-induced tumors | Arginine, α-Ketoglutarate, NADPH | Not specified | Not specified | [10] |
| Opine Catabolic Enzymes | |||||
| Octopine Dehydrogenase | Pecten maximus | D-Octopine, NAD+ | Not specified | Not specified | [11] |
| L-Arginine, Pyruvate, NADH | Not specified | Not specified | [11] | ||
| Metagenomic Opine Dehydrogenase (mODH1) | Metagenome (hot spring) | L-Aspartate, Pyruvate, NADH | 3.5 ± 0.4 mM | 1.8 ± 0.1 U/mg | [11] |
| Metagenomic Opine Dehydrogenase (mODH2) | Metagenome (hot spring) | L-Glutamate, Pyruvate, NADH | 1.9 ± 0.2 mM | 11.2 ± 0.5 U/mg | [11] |
Table 2: Quantitative Analysis of Fitness Advantage from Opine Catabolism
| Experiment | Organism | Condition | Competitive Index (Mutant/Wild-Type) | Conclusion | Reference(s) |
| Colonization of tomato tumors | Agrobacterium tumefaciens C58 | hisH mutant (histidine biosynthesis) | < 1 | Significant fitness loss of the mutant in tumors. | [12] |
| Colonization of tomato tumors | Agrobacterium tumefaciens C58 | trpB mutant (tryptophan biosynthesis) | < 1 | Significant fitness loss of the mutant in tumors. | [12] |
| Growth in chemostats | Agrobacterium tumefaciens B6 vs. ATCC 15955 | Octopine limitation | ATCC 15955 dominates | Strain ATCC 15955 is more efficient at utilizing octopine. | [13] |
| Growth in chemostats | Agrobacterium tumefaciens B6 vs. ATCC 15955 | Glutamate limitation | B6 dominates | Strain B6 has a competitive advantage in the absence of opines. | [13] |
Experimental Protocols
Opine Extraction and Quantification from Plant Tissue
This protocol provides a general method for the extraction and quantification of opines from plant tissues using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., crown gall tumor, transgenic plant roots)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction buffer (e.g., 80% methanol)
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometer)
-
Opine standards
-
Derivatization agent (optional, e.g., 4-fluoro-7-nitrobenzoxadiazole - NBD-F)
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add extraction buffer (e.g., 1 mL of 80% methanol) and vortex vigorously for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
(Optional) For increased sensitivity with fluorescence detection, derivatize the opines in the extract with a suitable agent like NBD-F according to the manufacturer's instructions.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC system. The mobile phase composition and gradient will depend on the specific opines being analyzed and the column used.
-
Identify and quantify opines by comparing the retention times and peak areas to those of known opine standards.
Agrobacterium Growth Assay on Opine Minimal Medium
This protocol describes how to assess the ability of Agrobacterium strains to utilize specific opines as a sole carbon and/or nitrogen source.
Materials:
-
Agrobacterium strains (wild-type and mutants)
-
Minimal medium (e.g., AT medium) lacking carbon and/or nitrogen sources
-
Sterile opine solutions (e.g., octopine, nopaline) at a known concentration
-
Sterile culture tubes or a microplate reader
-
Spectrophotometer or microplate reader (OD600)
-
Shaking incubator
Procedure:
-
Prepare minimal medium without a carbon or nitrogen source. Autoclave to sterilize.
-
Prepare a sterile stock solution of the opine to be tested. Filter-sterilize the solution.
-
Aseptically add the opine stock solution to the sterile minimal medium to the desired final concentration (e.g., 10 mM). Also prepare control media with a known carbon/nitrogen source (e.g., glucose and ammonium (B1175870) sulfate) and a no-source control.
-
Inoculate the media with the Agrobacterium strains to be tested from an overnight culture grown in a rich medium. The initial OD600 should be low (e.g., 0.05).
-
Incubate the cultures at the optimal growth temperature for Agrobacterium (typically 28°C) with shaking.
-
Monitor bacterial growth over time by measuring the OD600 at regular intervals (e.g., every 4-6 hours) for 48-72 hours.
-
Plot the OD600 values against time to generate growth curves. Compare the growth of the strains on the opine medium to the positive and negative controls.
Opine-Induced Ti Plasmid Conjugation Assay
This protocol outlines a method to demonstrate the opine-inducible transfer of a Ti plasmid from a donor to a recipient Agrobacterium strain.
Materials:
-
Donor Agrobacterium strain (containing a Ti plasmid with a selectable marker, e.g., antibiotic resistance)
-
Recipient Agrobacterium strain (lacking a Ti plasmid and having a different selectable marker, e.g., resistance to a different antibiotic)
-
Rich growth medium (e.g., LB or YEP)
-
Inducing opine (conjugal opine for the specific Ti plasmid)
-
Sterile filter membranes (0.45 µm pore size)
-
Petri dishes with appropriate selective agar (B569324) media
Procedure:
-
Grow overnight cultures of the donor and recipient strains separately in rich medium with their respective antibiotics.
-
Subculture the donor and recipient strains into fresh medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce the donor culture by adding the conjugal opine to a final concentration known to induce conjugation (e.g., 100 µM) and continue to incubate for a few hours. A non-induced donor culture should be used as a negative control.
-
Mix the induced donor and recipient cultures at a specific ratio (e.g., 1:1 or 1:10 donor to recipient) in a microcentrifuge tube.
-
Spot a small volume (e.g., 50 µL) of the mixture onto a sterile filter membrane placed on a non-selective agar plate.
-
Incubate the mating plates for 24-48 hours at 28°C to allow for conjugation to occur.
-
After incubation, place the filter membrane in a microcentrifuge tube with 1 mL of sterile saline and vortex to resuspend the bacteria.
-
Plate serial dilutions of the bacterial suspension onto selective agar plates:
-
Plate 1: Selective for the recipient strain (to determine the initial number of recipients).
-
Plate 2: Selective for the donor strain (to determine the initial number of donors).
-
Plate 3: Double selection for transconjugants (containing antibiotics for both the recipient and the Ti plasmid).
-
-
Incubate the plates at 28°C until colonies appear.
-
Calculate the conjugation frequency as the number of transconjugants per recipient cell. Compare the conjugation frequency of the opine-induced mating with the non-induced control.
Mandatory Visualizations
Conclusion
The metabolism of opines is a sophisticated evolutionary strategy that underpins the pathogenic success of Agrobacterium. By manipulating the host's metabolism to create a private nutritional niche, Agrobacterium ensures its proliferation and persistence. Furthermore, the dual role of opines as both nutrients and signaling molecules for horizontal gene transfer highlights the intricate regulatory networks that have evolved to optimize this parasitic interaction. A thorough understanding of opine metabolism, from the kinetics of the enzymes involved to the ecological consequences of this metabolic specialization, is essential for researchers in plant pathology, microbial ecology, and for the development of novel antimicrobial strategies and biotechnological applications.
References
- 1. Conjugation factor of Agrobacterium tumefaciens regulates Ti plasmid transfer by autoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. UNIT 3D.3: PHENOTYPIC ANALYSES OF AGROBACTERIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opine-Based Agrobacterium Competitiveness: Dual Expression Control of the Agrocinopine Catabolism (acc) Operon by Agrocinopines and Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecological Conditions and Molecular Determinants Involved in Agrobacterium Lifestyle in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. Quorum-Dependent Mannopine-Inducible Conjugative Transfer of an Agrobacterium Opine-Catabolic Plasmid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of the Crown Gall-specific Enzyme, Octopine Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Discovery and biocatalytic characterization of opine dehydrogenases by metagenome mining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Growth of Agrobacterium tumefaciens under octopine limitation in chemostats - PubMed [pubmed.ncbi.nlm.nih.gov]
Strombine Accumulation Under Hypoxic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In marine invertebrates, adaptation to low oxygen environments (hypoxia) is a critical survival mechanism. This adaptation involves a significant metabolic shift from aerobic respiration to anaerobic glycolysis to maintain cellular energy production. A key feature of this metabolic reprogramming in many marine molluscs is the accumulation of opines, a class of compounds formed by the reductive condensation of an amino acid with pyruvate (B1213749). This technical guide provides an in-depth exploration of the accumulation of a specific opine, strombine, under hypoxic conditions.
This compound, N-(carboxymethyl)-D-alanine, is synthesized from pyruvate and glycine (B1666218) in a reaction catalyzed by this compound dehydrogenase.[1] Along with its analogue alanopine (B6598112) (formed from pyruvate and alanine), this compound plays a crucial role in maintaining redox balance by reoxidizing NADH to NAD+ during anaerobic glycolysis, thus allowing ATP production to continue in the absence of sufficient oxygen. Understanding the dynamics of this compound accumulation, the underlying biochemical pathways, and the methodologies for its quantification is essential for research in marine physiology, ecotoxicology, and for identifying potential biomarkers of hypoxic stress. Furthermore, insights into these natural adaptations to hypoxia can inform drug development strategies targeting hypoxia-related pathologies in other organisms.
Biochemical Pathway of this compound Synthesis
Under normoxic conditions, pyruvate, the end product of glycolysis, is primarily shunted into the mitochondrial tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation. However, under hypoxia, the lack of oxygen as the final electron acceptor inhibits the electron transport chain. This leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, which would otherwise halt glycolysis.
To counteract this, many marine invertebrates utilize opine dehydrogenases to catalyze the final step of anaerobic glycolysis. This compound dehydrogenase facilitates the reductive condensation of pyruvate and glycine to form this compound, regenerating NAD+ in the process.[1] This allows glycolysis to continue producing ATP, albeit at a much lower yield than aerobic respiration.
The overall reaction is as follows:
Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H₂O [1]
The accumulation of this compound, therefore, is a direct indicator of the activation of this anaerobic metabolic pathway in response to hypoxic stress.
HIF-1 Signaling Pathway and Regulation of Glycolysis
The cellular response to hypoxia is primarily orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor 1 (HIF-1).[2] HIF-1 is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).
Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression.[3]
Key target genes of HIF-1 include those encoding enzymes of the glycolytic pathway, such as hexokinase, phosphofructokinase, and pyruvate kinase.[4][5] By upregulating these enzymes, HIF-1 significantly increases the rate of glycolysis to compensate for the reduced ATP yield from anaerobic metabolism. This increased glycolytic flux leads to a higher production of pyruvate, the substrate for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-inducible factor-1 alpha modulates muscle growth and the molting process through its regulation of glycolysis in Neocaridina davidi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Strombine Dehydrogenase in Mytilus edulis: A Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the discovery and characteristics of strombine dehydrogenase (SDH), a key enzyme in the anaerobic metabolism of the blue mussel, Mytilus edulis. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways of marine invertebrates and potential enzymatic targets.
Introduction: Discovery and Physiological Role
This compound dehydrogenase (EC 1.5.1.22) was first identified and described in the mussel Mytilus edulis in a seminal 1981 study by P.R. Dando. This enzyme is a member of the opine dehydrogenase family, which plays a crucial role in maintaining redox balance in marine invertebrates during periods of hypoxia or anoxia (functional anaerobiosis)[1].
Under anaerobic conditions, such as those experienced during tidal exposure, glycolysis would be inhibited due to the accumulation of NADH. This compound dehydrogenase, along with other opine dehydrogenases, catalyzes the reductive condensation of pyruvate (B1213749) with an amino acid (in this case, glycine) to form an opine (this compound), thereby regenerating NAD+ and allowing for the continued production of ATP through glycolysis[2][3]. The overall reaction is as follows:
Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O
This pathway is analogous to lactate (B86563) fermentation in vertebrates but avoids the significant drop in intracellular pH associated with lactate accumulation[2]. In Mytilus edulis, four distinct pyruvate-acting dehydrogenases have been identified: lactate dehydrogenase (LDH), octopine (B30811) dehydrogenase (ODH), alanopine (B6598112) dehydrogenase (ADH), and this compound dehydrogenase (SDH)[4].
Quantitative Data
| Property | Value(s) | Source |
| Molecular Weight | ~46,000 Da | [5] |
| Structure | Monomeric | [5] |
| Isoelectric Point (pI) | 6.83 and 6.88 (two isoenzymes) | [5] |
| Optimal pH | 7.4 - 7.6 | [5] |
| Optimal Temperature | 45 - 46 °C | [5] |
| Preferred Substrates | L-alanine, glycine, and pyruvate | [5] |
Experimental Protocols
The following is a representative methodology for the purification and characterization of this compound dehydrogenase, based on the successful protocol developed for the enzyme from Meretrix lusoria[5].
Enzyme Extraction and Purification
-
Tissue Homogenization: Foot muscle tissue is excised and homogenized in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol) to create a crude extract.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris. The resulting supernatant contains the soluble enzyme.
-
Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates between 40% and 70% saturation is collected by centrifugation and redissolved in a minimal amount of buffer.
-
Dialysis: The redissolved protein fraction is dialyzed extensively against the homogenization buffer to remove excess ammonium sulfate.
-
Chromatography: The dialyzed sample is then subjected to a series of column chromatography steps to achieve purification. A typical sequence would be:
-
Anion Exchange Chromatography: The sample is loaded onto a DEAE-Sepharose column and eluted with a linear gradient of NaCl. Fractions are assayed for this compound dehydrogenase activity.
-
Affinity Chromatography: Active fractions are pooled and applied to an NADH-Agarose affinity column. The enzyme is eluted with a high concentration of NADH or a salt gradient.
-
Gel Filtration Chromatography: The final purification step involves size-exclusion chromatography on a column such as Sephacryl S-200 to separate the enzyme from any remaining protein contaminants.
-
Enzyme Activity Assay
This compound dehydrogenase activity is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The assay mixture typically contains:
-
Tris-HCl buffer (pH 7.5)
-
Pyruvate
-
Glycine
-
NADH
-
The enzyme sample
The reaction is initiated by the addition of the enzyme, and the rate of change in absorbance is recorded. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Biochemical Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plymsea.ac.uk [plymsea.ac.uk]
- 5. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) [pubmed.ncbi.nlm.nih.gov]
Strombine: A Key Biomarker for Anaerobic Metabolism in Marine Invertebrates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the dynamic and often oxygen-limited marine environment, many invertebrates have evolved unique metabolic strategies to survive periods of hypoxia (low oxygen) and anoxia (no oxygen). A key adaptation is the reliance on anaerobic glycolysis, which, unlike in vertebrates where lactate (B86563) is the primary end-product, often leads to the accumulation of a class of compounds known as opines. Strombine, an imino acid, is a prominent opine that serves as a crucial marker for anaerobic metabolism in a wide range of marine molluscs and other invertebrates.
This technical guide provides a comprehensive overview of this compound's role as a biomarker for anaerobic metabolism. It is intended for researchers, scientists, and drug development professionals interested in the metabolic adaptations of marine organisms, as well as those exploring novel targets for pharmacological intervention in hypoxia-related conditions. This document details the biochemical pathways of this compound synthesis, presents quantitative data on its accumulation, outlines detailed experimental protocols for its analysis, and provides visual representations of the key processes involved.
The this compound Synthesis Pathway: Maintaining Redox Balance
During anaerobic conditions, the regeneration of NAD+ is essential for the continued operation of glycolysis and the production of ATP. In many marine invertebrates, this is achieved through the reductive condensation of pyruvate (B1213749) with an amino acid, a reaction catalyzed by opine dehydrogenases. This compound is synthesized from pyruvate and the amino acid glycine (B1666218) in a reaction catalyzed by the enzyme this compound dehydrogenase (EC 1.5.1.22)[1][2][3].
The reaction is as follows:
Pyruvate + Glycine + NADH + H+ ⇌ this compound + NAD+ + H2O
This process effectively couples the end-step of glycolysis to the regeneration of NAD+, allowing for sustained ATP production in the absence of oxygen. This compound, along with other opines like alanopine (B6598112) (formed from pyruvate and alanine), thus accumulates in tissues as an end-product of anaerobic glycolysis[4].
Figure 1: The metabolic pathway for this compound synthesis during anaerobic glycolysis.
Quantitative Data on this compound and this compound Dehydrogenase
The accumulation of this compound is a clear indicator of a shift to anaerobic metabolism. The following tables summarize key quantitative data related to this compound concentrations in tissues and the kinetic properties of this compound dehydrogenase.
Table 1: this compound Concentration in Marine Invertebrate Tissues
| Species | Tissue | Condition | This compound Concentration (µmol/g wet weight) | Reference |
| Crassostrea virginica | Adductor Muscle | Recovery from 96h anoxia (6h) | 2.7 (net increase) | [5][6] |
| Crassostrea virginica | Adductor Muscle | Recovery from 96h anoxia (6h) | Rose from 1.3 to 4.0 | [6] |
Table 2: Kinetic Properties of this compound Dehydrogenase (SDH)
| Organism | Substrate | Apparent Km (mM) | Vmax | Reference |
| Meretrix lusoria | Pyruvate | Data not available | Data not available | |
| Meretrix lusoria | Glycine | Data not available | Data not available | |
| Meretrix lusoria | L-Alanine | Data not available | Data not available |
Note: While specific Km and Vmax values for the preferred substrates of this compound dehydrogenase from Meretrix lusoria were not available in the reviewed literature, L-alanine, glycine, and pyruvate were identified as the preferred substrates[2].
Experimental Protocols
Accurate quantification of this compound and the activity of this compound dehydrogenase are essential for studying anaerobic metabolism. The following sections provide detailed protocols for tissue extraction, HPLC analysis, and enzyme assays.
Protocol 1: Perchloric Acid Extraction of Opines from Bivalve Tissue
This protocol is adapted from methods described for the extraction of metabolites from marine invertebrate tissues[1][5].
Materials:
-
Bivalve tissue (e.g., adductor muscle)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Perchloric acid (PCA), 6% (v/v), ice-cold
-
Potassium hydroxide (B78521) (KOH), 3 M, ice-cold
-
Potassium chloride (KCl), 0.4 M, ice-cold
-
Centrifuge capable of 10,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Excise the desired tissue from the bivalve as quickly as possible and immediately freeze-clamp it with tongs pre-cooled in liquid nitrogen.
-
Grind the frozen tissue to a fine powder in a mortar and pestle cooled with liquid nitrogen.
-
Weigh the frozen tissue powder (typically 100-200 mg) into a pre-chilled microcentrifuge tube.
-
Add 5 volumes (e.g., 500 µL for 100 mg of tissue) of ice-cold 6% perchloric acid to the tube.
-
Homogenize the sample on ice using a micro-homogenizer or by vigorous vortexing for 1-2 minutes.
-
Incubate the homogenate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding ice-cold 3 M KOH containing 0.4 M KCl dropwise while vortexing. Monitor the pH with pH paper until it reaches 6.5-7.0. The potassium perchlorate (B79767) will precipitate.
-
Incubate the neutralized extract on ice for 30 minutes to ensure complete precipitation of potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Transfer the supernatant, which contains the opines, to a new microcentrifuge tube. This extract is now ready for analysis by HPLC or can be stored at -80°C.
Protocol 2: HPLC Analysis of this compound and Alanopine
This protocol is based on the method described by Fiore et al. (1984) for the separation and quantification of alanopine and this compound[5].
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Cation-exchange HPLC column (e.g., Alltech OA-2000 or similar).
Reagents:
-
Mobile Phase: 0.01 M Sodium acetate (B1210297) buffer, pH 4.5.
-
o-Phthaldialdehyde (OPA) derivatization reagent:
-
OPA solution: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
-
Sodium hypochlorite (B82951) solution: Dilute commercial bleach to a final concentration of 0.05% (v/v) with deionized water.
Procedure:
-
Chromatographic Separation:
-
Equilibrate the cation-exchange column with the mobile phase at a flow rate of 0.8 mL/min.
-
Inject 20 µL of the neutralized perchloric acid extract (from Protocol 1) onto the column.
-
Perform an isocratic elution with the mobile phase.
-
-
Post-Column Derivatization:
-
The column effluent is mixed with the sodium hypochlorite solution delivered at a flow rate of 0.4 mL/min. This reaction oxidizes the imino acids.
-
The mixture then reacts with the OPA reagent, delivered at a flow rate of 0.4 mL/min, to form a fluorescent derivative.
-
-
Detection:
-
Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
-
Quantification:
-
Prepare standard solutions of this compound and alanopine of known concentrations.
-
Generate a standard curve by injecting the standards and plotting peak area against concentration.
-
Quantify the amount of this compound and alanopine in the tissue extracts by comparing their peak areas to the standard curve.
-
Figure 2: Workflow for the analysis of this compound in bivalve tissue using HPLC.
Protocol 3: this compound Dehydrogenase Enzyme Assay
This protocol is a generalized spectrophotometric assay for measuring the activity of this compound dehydrogenase by monitoring the oxidation of NADH.
Materials:
-
Tissue homogenate (prepared in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Pyruvate solution: 100 mM sodium pyruvate in Assay Buffer
-
Glycine solution: 1 M glycine in Assay Buffer
-
NADH solution: 10 mM NADH in Assay Buffer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of Assay Buffer
-
100 µL of 1 M Glycine solution (final concentration 100 mM)
-
50 µL of 10 mM NADH solution (final concentration 0.5 mM)
-
50 µL of tissue homogenate (containing the enzyme)
-
-
Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C) for 2-3 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of 100 mM pyruvate solution (final concentration 5 mM).
-
Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+.
-
Calculate the rate of the reaction (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Calculation: Activity (µmol/min/mL of extract) = (ΔA340/min) / (6.22 * path length (cm)) * (Total assay volume (mL) / Volume of extract (mL))
Conclusion
This compound is a reliable and quantifiable biomarker for anaerobic metabolism in a diverse array of marine invertebrates. Its accumulation is a direct consequence of the activation of anaerobic glycolysis to sustain energy production during periods of oxygen limitation. The experimental protocols detailed in this guide provide a robust framework for the extraction, detection, and quantification of this compound, as well as for the assessment of this compound dehydrogenase activity.
For researchers in marine biology and physiology, the study of this compound metabolism offers valuable insights into the adaptive strategies of organisms to hypoxic environments. For professionals in drug development, understanding the enzymatic pathways involved in anaerobic metabolism in these highly adapted organisms could inspire novel therapeutic approaches for conditions where cellular hypoxia is a critical factor. The methodologies presented here serve as a foundation for further research into the fascinating world of anaerobic metabolism and its potential applications.
References
- 1. emc.ncsu.edu [emc.ncsu.edu]
- 2. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Strombine: A Technical Guide to its Initial Isolation, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strombine, systematically known as (2S)-2-((Carboxymethyl)amino)propanoic acid, is a naturally occurring imino acid found in a variety of marine invertebrates. First identified as a feeding-inducer in the queen conch (Strombus gigas), this compound plays a significant role in the physiological and behavioral ecology of these organisms. This technical guide provides a comprehensive overview of the initial isolation and characterization of this compound, detailing plausible experimental protocols based on established methodologies for the extraction of secondary metabolites from marine organisms. The guide also summarizes the known physicochemical properties of this compound, its biosynthetic pathway, and its key biological roles, particularly as a compatible osmolyte and a chemosensory stimulant. This document is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this marine-derived compound.
Introduction
Marine invertebrates are a prolific source of unique secondary metabolites with diverse biological activities. Among these is this compound, a small imino acid that has garnered interest due to its roles in cellular regulation and chemical communication in marine ecosystems. The initial discovery of this compound as a feeding stimulant in the gastropod Strombus gigas highlighted its potential importance in marine food webs.[1] Subsequent research has revealed its widespread presence in marine mollusks and its function as a compatible osmolyte, helping to maintain cellular volume and function in fluctuating salinity environments. This guide synthesizes the available information on the foundational aspects of this compound research, from its first isolation to its characterized biological functions.
Initial Isolation and Purification
While the full text of the original thesis detailing the first isolation of this compound is not widely available, a plausible methodology can be reconstructed based on standard practices for the extraction of polar, water-soluble metabolites from marine invertebrates.[2][3][4] The following protocol outlines a likely approach for the isolation and purification of this compound from the tissues of marine mollusks such as Strombus gigas.
Experimental Protocol: Tissue Extraction and Preliminary Fractionation
-
Tissue Homogenization: Fresh or frozen tissue from the foot muscle of the marine invertebrate is homogenized in a blender with a polar solvent, typically an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 80% ethanol), to precipitate proteins and extract small molecules.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the crude extract of small molecules including this compound, is carefully collected.
-
Solvent Partitioning: To remove non-polar compounds, the aqueous extract is subjected to liquid-liquid partitioning against a non-polar solvent such as hexane (B92381) or chloroform. The aqueous phase, containing the polar this compound, is retained.
-
Solvent Evaporation: The solvent from the aqueous phase is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Experimental Protocol: Chromatographic Purification
-
Ion-Exchange Chromatography: The concentrated crude extract is redissolved in a suitable buffer and applied to an anion-exchange chromatography column (e.g., DEAE-cellulose). This compound, being an acidic amino acid, will bind to the column. Elution is performed using a salt gradient (e.g., 0-1 M NaCl or ammonium (B1175870) bicarbonate), and fractions are collected.
-
Size-Exclusion Chromatography: Fractions containing this compound, as identified by a suitable assay (e.g., ninhydrin (B49086) staining for amino acids), are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using Sephadex G-10 or a similar gel filtration medium) to separate it from other small molecules of different sizes.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The sample is injected onto a C18 column and eluted with a gradient of an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Fractions are collected and those containing pure this compound are identified by analytical HPLC and pooled.
-
Lyophilization: The purified fractions are lyophilized to yield pure, solid this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Characterization
The structure of the isolated this compound would have been determined using a combination of spectroscopic techniques, which are standard for the elucidation of novel natural products.
Experimental Protocol: Structural Characterization
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in MS/MS experiments would provide information about the connectivity of the atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., alkyl, carboxyl).
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as carboxyl (-COOH) and secondary amine (-NH-) groups.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter would determine the stereochemistry of the molecule (dextrorotatory or levorotatory).
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound, primarily sourced from publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₄ | PubChem |
| Molecular Weight | 147.13 g/mol | PubChem |
| IUPAC Name | (2S)-2-(carboxymethylamino)propanoic acid | PubChem |
| Appearance | White crystalline solid (presumed) | - |
| Melting Point | Not reported | - |
| Specific Rotation | Not reported | - |
| Solubility | Soluble in water | General knowledge |
Biosynthesis of this compound
This compound is a member of the opine family of compounds, which are formed by the reductive condensation of an amino acid and a keto acid. In marine invertebrates, this compound is synthesized by the enzyme this compound dehydrogenase.
The biosynthesis of this compound is a key step in anaerobic glycolysis in some marine invertebrates, serving to regenerate NAD⁺ from NADH produced during glycolysis, allowing for continued ATP production in the absence of oxygen.
Caption: Biosynthesis of this compound from glycine and pyruvate.
Biological Activity and Physiological Role
This compound exhibits at least two significant biological roles in marine invertebrates: as a compatible osmolyte and as a chemosensory stimulant.
Compatible Osmolyte
In marine environments with fluctuating salinity, marine invertebrates must regulate the osmotic pressure within their cells to prevent cell shrinkage or swelling. This compound, along with other small organic molecules like taurine (B1682933) and glycine, acts as a compatible osmolyte.[5][6] These are solutes that can accumulate to high concentrations to balance external osmotic pressure without significantly perturbing cellular functions, such as protein stability and enzyme activity.[6] During periods of high salinity, the intracellular concentration of this compound increases, and during periods of low salinity, it decreases.[5]
Chemosensory Stimulant
The initial discovery of this compound was as a "feeding-inducer" for the queen conch, Strombus gigas.[1] This indicates that this compound acts as a chemical cue, or kairomone, that can be detected by chemoreceptors in other organisms, triggering a feeding response. This role in chemoreception suggests that this compound is an important molecule in the chemical ecology of marine environments, mediating interactions between species.[2]
Conclusion
This compound is a significant marine-derived imino acid with established roles in osmoregulation and chemoreception. While the precise details of its initial isolation and characterization await broader dissemination of the original research, established methodologies provide a clear pathway for its extraction and purification. The continued study of this compound and its derivatives may offer insights into the physiological adaptations of marine life and could potentially lead to the discovery of novel bioactive compounds for various applications. Further research into its specific interactions with chemoreceptors and its full range of physiological effects is warranted.
References
- 1. Subscribe to Comparative Biochemistry and Physiology - Part B: Biochemistry & Molecular Biology - 1096-4959 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]
- 2. Isolation of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of marine natural products. | Semantic Scholar [semanticscholar.org]
- 5. wos-journal.info [wos-journal.info]
- 6. ooir.org [ooir.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Analysis of Strombine
Abstract
This application note details a robust and sensitive method for the quantification of strombine in biological samples, particularly from marine invertebrates, using High-Performance Liquid Chromatography (HPLC). The protocols provided herein describe sample extraction, chromatographic separation, and detection. This document is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this compound.
Introduction
This compound, an opine, is a secondary metabolite found in various marine invertebrates. It plays a role in anaerobic metabolism and is of interest in marine biology and comparative physiology. Accurate quantification of this compound is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) offers a reliable and sensitive method for this purpose. This application note presents two primary HPLC methods for this compound analysis: one utilizing post-column derivatization with fluorescence detection and another employing a cation-exchange column with UV detection.
Experimental Protocols
Protocol 1: HPLC with Post-Column Derivatization and Fluorescence Detection
This method is highly sensitive and suitable for detecting low concentrations of this compound in tissue extracts.[1]
1. Sample Preparation (Tissue Extracts):
-
Excise tissue samples from marine invertebrates.
-
Homogenize the tissue in 6% perchloric acid.
-
Centrifuge the homogenate to pellet precipitated proteins.
-
Neutralize the resulting supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.45 µm filter prior to HPLC injection.
2. HPLC-Fluorometry System:
-
HPLC Column: A reverse-phase C18 column is suitable for this separation.
-
Mobile Phase: Isocratic elution is employed. The specific mobile phase composition should be optimized for the specific column and system but a buffered aqueous solution is typical.
-
Post-Column Derivatization:
-
Reagent 1: o-phthaldialdehyde (OPA).
-
Reagent 2: Sodium hypochlorite (B82951).
-
-
Detector: Fluorescence detector.
3. Chromatographic Conditions:
-
Elution: Isocratic.
-
Derivatization: The column effluent is mixed sequentially with the OPA and sodium hypochlorite reagents in a post-column reaction coil.
-
Detection: The resulting fluorescent derivative is detected by the fluorescence detector.
Protocol 2: HPLC with Cation-Exchange Chromatography and UV Detection
This method offers a simpler alternative without the need for post-column derivatization.[2][3]
1. Sample Preparation (Muscle Extract):
-
Prepare a neutralized sulfuric acid solution of the muscle tissue extract.[2][3]
-
Ensure the pH is compatible with the cation-exchange column.
-
Filter the extract through a 0.45 µm filter before injection.
2. HPLC-UV System:
3. Chromatographic Conditions:
-
Elution: Isocratic.
-
Detection: Monitor the eluent at a wavelength suitable for opine detection (typically in the low UV range).
Data Presentation
The following table summarizes the quantitative data from the cited HPLC methods for this compound analysis.
| Parameter | Method 1: Post-Column Derivatization with Fluorescence Detection[1] | Method 2: Cation-Exchange with UV Detection[2][3] |
| Analyte | This compound | D-Strombine |
| Retention Time | 5.4 min | Not explicitly stated |
| Sensitivity | 50-250 pmol | 100 pmol to 10 nmol |
| Sample Matrix | Tissues of marine invertebrates | Muscle extract of invertebrates |
| Column | Not explicitly stated, typically C18 | Alltech OA 2000 cation-exchange |
| Detection | Fluorometric (post-column derivatization) | UV |
Mandatory Visualizations
References
- 1. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
Protocol for Strombine Extraction from Marine Invertebrates: Application Notes for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strombine, a naturally occurring imino acid, is an end-product of anaerobic glycolysis in many marine invertebrates, particularly molluscs.[1] Its role in cellular metabolism under hypoxic conditions makes it a molecule of interest for physiological and biochemical research. Furthermore, the exploration of marine-derived metabolites for novel pharmacological activities is a burgeoning field in drug discovery. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from marine invertebrate tissues, along with insights into its potential applications.
Data Presentation: this compound Concentrations in Marine Invertebrates
The concentration of this compound can vary significantly among different species and even between different tissues within the same organism. Environmental conditions, such as oxygen availability, also play a crucial role in the accumulation of this metabolite. The following table summarizes reported this compound concentrations in various marine invertebrates.
| Marine Invertebrate Species | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica (Eastern Oyster) | Adductor Muscle | 2 hours post-anoxia | 2.7 | [2] |
| Mytilus edulis (Blue Mussel) | Adductor Muscle | Anoxia | ~2.5 (sum of this compound/alanopine) | [3] |
| Arenicola marina (Lugworm) | Body Wall Muscle | Anaerobiosis | > 10 | [1] |
| Scapharca inaequivalvis (Arc Clam) | Red Blood Cells | Anoxia | 0.057 | [2] |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from marine invertebrate tissues.
Protocol 1: Perchloric Acid Extraction of this compound from Marine Invertebrate Tissue
This protocol describes the initial extraction of water-soluble metabolites, including this compound, from tissue samples.
Materials:
-
Marine invertebrate tissue (e.g., adductor muscle of bivalves)
-
Liquid nitrogen
-
Pre-chilled 0.6 M Perchloric Acid (PCA)
-
5 M Potassium Carbonate (K2CO3) solution
-
Mortar and pestle or tissue homogenizer
-
Refrigerated centrifuge
-
pH meter or pH strips
-
Microcentrifuge tubes
Procedure:
-
Tissue Collection and Preparation:
-
Excise the desired tissue (e.g., adductor muscle) from the marine invertebrate.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Store frozen tissue at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 0.5 - 1.0 g).
-
Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. Alternatively, use a cryogenic tissue homogenizer.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
-
Perchloric Acid Extraction:
-
Add 3 volumes (e.g., 3 mL for 1 g of tissue) of ice-cold 0.6 M PCA to the powdered tissue.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled tube. The pellet contains precipitated proteins and cellular debris.
-
-
Neutralization:
-
Slowly add 5 M K2CO3 to the supernatant while vortexing gently.
-
Monitor the pH and continue adding K2CO3 until the pH of the extract reaches 6.5-7.0. The addition of potassium carbonate will neutralize the perchloric acid, causing the precipitation of potassium perchlorate (B79767).
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
-
Final Centrifugation:
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Carefully collect the supernatant, which is the neutralized tissue extract containing this compound.
-
Store the extract at -80°C for further purification and analysis.
-
Protocol 2: Purification of this compound using Cation-Exchange Chromatography
This protocol describes the separation of this compound from other compounds in the tissue extract based on its charge.
Materials:
-
Neutralized tissue extract from Protocol 1
-
Cation-exchange chromatography column (e.g., Dowex 50W-X8 resin)
-
0.1 M Sodium Phosphate Buffer, pH 2.5 (Elution Buffer 1)
-
0.1 M Sodium Phosphate Buffer, pH 7.0 (Elution Buffer 2)
-
2 M Ammonium (B1175870) Hydroxide (B78521) (NH4OH) (Elution Buffer 3)
-
Fraction collector
-
Lyophilizer (optional)
Procedure:
-
Column Preparation:
-
Pack a column with a suitable cation-exchange resin (e.g., Dowex 50W-X8).
-
Equilibrate the column by washing with 5-10 column volumes of deionized water until the pH of the eluate is neutral.
-
-
Sample Loading:
-
Acidify the neutralized tissue extract to approximately pH 2.0 with a small amount of concentrated HCl.
-
Load the acidified extract onto the equilibrated cation-exchange column.
-
-
Washing:
-
Wash the column with 3-5 column volumes of deionized water to remove any unbound, neutral, and acidic compounds.
-
-
Elution:
-
Elute the bound amino acids with a stepwise gradient of increasing pH and ionic strength.
-
Begin by eluting with 0.1 M Sodium Phosphate Buffer, pH 2.5.
-
Follow with 0.1 M Sodium Phosphate Buffer, pH 7.0.
-
Finally, elute the basic amino acids, including this compound, with 2 M NH4OH.
-
Collect fractions throughout the elution process using a fraction collector.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for the presence of this compound using a suitable method (e.g., HPLC as described in Protocol 3).
-
Pool the fractions containing the highest concentrations of this compound.
-
-
Desalting and Concentration (Optional):
-
If necessary, remove the buffer salts from the pooled fractions by a desalting column or by lyophilization if a volatile buffer like ammonium hydroxide was used for elution.
-
The purified this compound fraction can then be concentrated by lyophilization or evaporation under vacuum.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of this compound using reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard of known concentration
-
Purified this compound fractions or neutralized tissue extract
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Filter the purified this compound fractions or the neutralized tissue extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 100% A
-
5-25 min: Linear gradient to 80% A / 20% B
-
25-30 min: Hold at 80% A / 20% B
-
30-35 min: Return to 100% A
-
35-45 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detection at 210 nm or fluorescence detection after post-column derivatization with o-phthalaldehyde (B127526) (OPA) for enhanced sensitivity.
-
-
Standard Curve:
-
Prepare a series of this compound standards of known concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a standard curve by plotting peak area against this compound concentration.
-
-
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the this compound standard.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is a reductive condensation of pyruvate (B1213749) and glycine, catalyzed by the enzyme this compound dehydrogenase. This reaction is particularly important for maintaining redox balance in the cell during anaerobic conditions.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates the overall workflow from tissue collection to the final quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Potential Applications in Drug Development
While research into the specific pharmacological activities of this compound is still in its early stages, several avenues warrant investigation for drug development professionals:
-
Cytoprotective Agent: As this compound is produced during periods of cellular stress (hypoxia), it may possess cytoprotective properties. Investigating its ability to protect cells from ischemic injury could be a promising area of research, with potential applications in conditions such as stroke or myocardial infarction.
-
Anti-inflammatory and Antioxidant Effects: Many marine natural products exhibit anti-inflammatory and antioxidant activities.[4][5] Screening this compound for these properties could reveal its potential for treating inflammatory diseases or conditions associated with oxidative stress.
-
Neuromodulatory Activity: Given its structure as an amino acid derivative, this compound could potentially interact with neurotransmitter systems. Preliminary screening for neuromodulatory effects might uncover novel therapeutic applications for neurological disorders.
-
Antimicrobial and Antiviral Properties: The marine environment is a rich source of novel antimicrobial and antiviral compounds.[6] Screening this compound against a panel of pathogenic bacteria and viruses could identify new leads for infectious disease therapies.
The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this compound. Further investigation into its bioactivity is crucial to unlock its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. kenstoreylab.com [kenstoreylab.com]
- 3. conductscience.com [conductscience.com]
- 4. Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory and Antioxidant Properties of Probiotic Bacterium Lactobacillus mucosae AN1 and Lactobacillus fermentum SNR1 in Wistar Albino Rats [frontiersin.org]
- 6. Marine natural products and their potential applications as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Assay for Strombine Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strombine dehydrogenase (SDH), classified under EC 1.5.1.22, is an NAD+-dependent oxidoreductase that plays a role in the anaerobic metabolism of certain marine invertebrates. It catalyzes the reversible reductive condensation of pyruvate (B1213749) with glycine (B1666218) to form N-(carboxymethyl)-D-alanine, commonly known as this compound, with the concomitant oxidation of NADH to NAD+. The reaction is as follows:
N-(carboxymethyl)-D-alanine + NAD⁺ + H₂O ⇌ glycine + pyruvate + NADH + H⁺[1][2]
The direction of the reaction is dependent on the relative concentrations of the substrates and products, as well as the cellular redox state (NADH/NAD⁺ ratio). This enzyme is a member of the opine dehydrogenase family, which is involved in maintaining redox balance during periods of low oxygen availability.
These application notes provide a detailed protocol for the continuous spectrophotometric assay of this compound dehydrogenase activity by monitoring the production of NADH.
Principle of the Assay
The enzymatic activity of this compound dehydrogenase is determined by monitoring the rate of NADH formation, which is directly proportional to the rate of the enzymatic reaction. NADH absorbs light maximally at 340 nm, whereas NAD⁺ does not have significant absorbance at this wavelength. Therefore, the increase in absorbance at 340 nm over time provides a direct measure of enzyme activity.
Materials and Reagents
-
Enzyme: Purified or partially purified this compound dehydrogenase
-
Substrates:
-
N-(carboxymethyl)-D-alanine (this compound)
-
β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD⁺)
-
-
Buffer: Tris-HCl buffer (or other suitable buffer, pH 7.4-7.6)
-
Instrumentation:
-
UV-Vis Spectrophotometer capable of measuring absorbance at 340 nm, preferably with temperature control.
-
Cuvettes (quartz or UV-transparent disposable)
-
Pipettes and tips
-
Water bath or incubator (for temperature control)
-
Quantitative Data Summary
The following tables summarize the known kinetic parameters and characteristics of this compound dehydrogenase, primarily from the hard clam (Meretrix lusoria).[3] It is important to note that these values may vary depending on the enzyme source and assay conditions.
Table 1: Optimal Conditions for this compound Dehydrogenase from Meretrix lusoria [3]
| Parameter | Optimal Value |
| pH | 7.4 - 7.6 |
| Temperature | 45 - 46 °C |
Table 2: Substrate Specificity of this compound Dehydrogenase from Meretrix lusoria [3]
| Substrate | Relative Activity |
| L-Alanine | Preferred |
| Glycine | Preferred |
| Pyruvate | Preferred |
| L-Serine | Third preferred amino acid |
Table 3: Inhibitors of this compound Dehydrogenase from Meretrix lusoria [3]
| Inhibitor | Type of Inhibition | Notes |
| Iminodiacetate | Competitive or Mixed-competitive | Strongest inhibitor with the lowest Ki |
| Succinate | Competitive or Mixed-competitive | Higher inhibitory activity at pH 6.5 |
| Acetate | Competitive or Mixed-competitive | - |
| Oxaloacetate | Competitive or Mixed-competitive | Higher inhibitory activity at pH 7.5 |
| L-/D-Lactate | Competitive or Mixed-competitive | - |
| Fe³⁺ | - | 50% inhibition at 0.2 mM |
| Zn²⁺ | - | 50% inhibition at 0.6 mM |
Experimental Protocols
Preparation of Reagents
-
Tris-HCl Buffer (100 mM, pH 7.5): Dissolve 12.11 g of Tris base in approximately 800 mL of distilled water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with distilled water. Store at 4°C.
-
NAD⁺ Stock Solution (20 mM): Dissolve the appropriate amount of NAD⁺ in Tris-HCl buffer. Prepare fresh daily and keep on ice.
-
N-(carboxymethyl)-D-alanine (this compound) Stock Solution (100 mM): Dissolve the appropriate amount of this compound in Tris-HCl buffer. The optimal concentration should be determined experimentally by performing a substrate titration to determine the Km.
-
Enzyme Solution: Dilute the this compound dehydrogenase preparation in cold Tris-HCl buffer to a concentration that gives a linear rate of absorbance change over a few minutes. The optimal dilution factor needs to be determined empirically.
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C or the optimal 45-46°C if the enzyme is stable).
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as follows:
-
800 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
100 µL of 20 mM NAD⁺ solution (final concentration: 2 mM)
-
50 µL of 100 mM N-(carboxymethyl)-D-alanine solution (final concentration: 5 mM; this should be optimized based on the Km)
-
-
Blank Measurement: Mix the components gently and place the cuvette in the spectrophotometer. Record the absorbance for 1-2 minutes to establish a baseline. The absorbance should be stable.
-
Initiation of Reaction: Add 50 µL of the diluted enzyme solution to the cuvette.
-
Data Acquisition: Quickly mix the contents of the cuvette by gentle inversion or with a pipette tip and immediately start recording the absorbance at 340 nm continuously for 3-5 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.
Data Analysis
-
Calculate the Rate of Reaction (ΔA/min): Determine the slope of the linear portion of the absorbance versus time plot. This represents the initial velocity (v₀) of the reaction.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH formation. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (µmol/min or Units) = (ΔA/min) / (ε * l)
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the protein in the enzyme solution (in mg/mL).
Specific Activity (Units/mg) = Activity (Units/mL) / [Protein] (mg/mL)
Visualizations
Enzymatic Reaction of this compound Dehydrogenase
Caption: The reversible enzymatic reaction catalyzed by this compound Dehydrogenase.
Experimental Workflow for this compound Dehydrogenase Assay
Caption: A generalized workflow for the spectrophotometric assay of this compound Dehydrogenase.
Putative Metabolic Role of this compound Dehydrogenase
Caption: Proposed role of this compound Dehydrogenase in anaerobic metabolism.
References
Application Notes and Protocols for the In Vitro Synthesis of D-Strombine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-strombine, an opine amino acid analog, has garnered interest in various biomedical research fields due to its potential biological activities. This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of D-strombine. The synthesis is based on the reductive amination of pyruvate (B1213749) with glycine, a reaction catalyzed by the enzyme strombine dehydrogenase (SDH, EC 1.5.1.22). In its physiological role, this enzyme catalyzes the oxidative deamination of D-strombine. By manipulating the reaction equilibrium, the enzyme can be effectively used to produce D-strombine from readily available precursors.
The protocols outlined below cover the purification of this compound dehydrogenase from a natural source, the enzymatic synthesis of D-strombine, and methods for its purification and analysis.
Data Presentation
As specific quantitative data for the in vitro synthesis of D-strombine is not extensively published, the following table presents expected parameters based on the kinetic characterization of this compound dehydrogenase from the hard clam, Meretrix lusoria.[1] Researchers should note that optimal conditions and yields will require empirical determination.
| Parameter | Value/Range | Notes |
| Enzyme | This compound Dehydrogenase (EC 1.5.1.22) | Can be purified from marine invertebrates or potentially expressed recombinantly. |
| Substrates | Glycine, Sodium Pyruvate, NADH | |
| Optimal pH | 7.4 - 7.6 | For the forward (synthesis) reaction, a slightly alkaline pH is expected to be optimal. |
| Optimal Temperature | 45 - 46°C | The enzyme is heat-labile and activity decreases rapidly above this temperature. |
| Expected Km (Glycine) | To be determined | |
| Expected Km (Pyruvate) | To be determined | |
| Expected Km (NADH) | To be determined | |
| Potential Inhibitors | Succinate, Iminodiacetate, Oxaloacetate, Fe3+, Zn2+ | These should be avoided in the reaction buffer and downstream purification steps.[1] |
| Expected Yield | Variable | Highly dependent on substrate concentrations, enzyme activity, and reaction time. Driving the equilibrium towards synthesis is key. |
Experimental Protocols
Protocol 1: Purification of this compound Dehydrogenase from Meretrix lusoria (Hard Clam)
This protocol is adapted from the method described by Lee et al. (2011).[1]
Materials:
-
Foot muscle of Meretrix lusoria
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.5) containing 2 mM EDTA, 2 mM dithiothreitol (B142953) (DTT)
-
Dialysis buffer: 20 mM Tris-HCl (pH 7.5) containing 1 mM EDTA, 1 mM DTT
-
DEAE-Sepharose column
-
Sephacryl S-200 column
-
Protein assay reagent (e.g., Bradford)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize fresh or frozen foot muscle of M. lusoria in 4 volumes of ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation. Stir for 30 minutes at 4°C. Centrifuge at 10,000 x g for 20 minutes and discard the pellet. Add ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before. Collect the pellet.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze against the same buffer overnight with at least two buffer changes.
-
Anion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sepharose column pre-equilibrated with dialysis buffer. Wash the column with the same buffer and elute the bound proteins with a linear gradient of 0-0.5 M NaCl in dialysis buffer. Collect fractions and assay for this compound dehydrogenase activity.
-
Gel Filtration Chromatography: Pool the active fractions from the DEAE-Sepharose column, concentrate, and apply to a Sephacryl S-200 column pre-equilibrated with dialysis buffer containing 0.1 M NaCl. Elute with the same buffer. Collect fractions and assay for activity.
-
Purity Check and Storage: Pool the most active fractions. Assess purity by SDS-PAGE. Store the purified enzyme at -80°C in the presence of 20% glycerol.
Protocol 2: In Vitro Enzymatic Synthesis of D-Strombine
Materials:
-
Purified this compound dehydrogenase
-
Reaction buffer: 100 mM Tris-HCl (pH 7.5)
-
Glycine
-
Sodium pyruvate
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Incubator/water bath at 45°C
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Glycine: 100 mM
-
Sodium pyruvate: 50 mM
-
NADH: 25 mM
-
Purified this compound dehydrogenase: 1-5 µg/mL (to be optimized)
-
Reaction buffer to a final volume of 1 mL.
-
-
Initiation: Pre-warm the reaction mixture (without the enzyme) to 45°C. Initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction at 45°C for 2-4 hours. The optimal reaction time should be determined empirically by taking time-course samples.
-
Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution. This will precipitate the enzyme.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at high speed to pellet the precipitated protein. The supernatant contains the synthesized D-strombine and can be analyzed by HPLC.
Protocol 3: Purification and Analysis of D-Strombine
Materials:
-
Cation-exchange chromatography column (e.g., Dowex 50W)
-
Elution buffer: 0.1 M to 2 M ammonium hydroxide (B78521) gradient
-
HPLC system with a chiral column (e.g., Crownpak CR(+)) for enantiomeric separation or a suitable column for amino acid analysis.
-
Mobile phase for HPLC (e.g., perchloric acid solution, pH 1.5)
-
D-strombine standard (if available)
Procedure:
-
Cation-Exchange Chromatography:
-
Load the supernatant from the quenched reaction onto a Dowex 50W column (H+ form).
-
Wash the column with deionized water to remove unreacted pyruvate and other anions.
-
Elute the bound amino acids, including D-strombine and unreacted glycine, using a gradient of ammonium hydroxide.
-
Collect fractions and monitor for the presence of D-strombine.
-
-
HPLC Analysis:
-
Analyze the collected fractions and the initial supernatant using HPLC.
-
For quantification and confirmation of D-strombine, use a suitable analytical column.
-
To confirm the D-enantiomer, use a chiral HPLC column and compare the retention time with a known standard if available.
-
Quantify the product by generating a standard curve with a known concentration of a related amino acid or a D-strombine standard.
-
Visualization of Experimental Workflow
Caption: Workflow for the in vitro synthesis of D-strombine.
Logical Relationship of the Synthesis Reaction
Caption: Enzymatic synthesis of D-strombine.
References
Cell Culture Models for Studying Strombine Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strombine, an L-alanine derivative, is a marine metabolite with potential biological activities that are yet to be fully elucidated. As a structural analog of the essential amino acid L-alanine, this compound is hypothesized to play a role in cellular metabolism, proliferation, and signaling. These application notes provide a comprehensive framework for investigating the hypothetical functions of this compound using established in vitro cell culture models. The protocols detailed below are designed to assess its anti-proliferative, metabolic, and neuroactive potential, and to dissect the underlying molecular mechanisms.
Hypothetical Functions of this compound
Based on its chemical structure as an amino acid derivative, the following potential functions of this compound will be explored in the subsequent protocols:
-
Anti-proliferative Agent: this compound may interfere with the metabolic pathways that support rapid cell division in cancer cells, potentially inhibiting their growth.
-
Metabolic Modulator: As an alanine (B10760859) analog, this compound could influence glucose and amino acid metabolism, with potential applications in metabolic disorders. L-alanine is known to be involved in cellular metabolism and can protect against pro-inflammatory cytokine-induced apoptosis in pancreatic beta-cell lines[1].
-
Neuroactive Compound: Given the role of amino acids as neurotransmitters and neuromodulators, this compound might exhibit activity in neuronal cells.
Recommended Cell Culture Models
A panel of well-characterized human cell lines is recommended to investigate the multifaceted potential of this compound.
| Cell Line | Tissue of Origin | Recommended Use Case |
| MCF-7 | Breast Adenocarcinoma | Screening for anti-proliferative activity in hormone-dependent breast cancer. |
| HCT-116 | Colorectal Carcinoma | Assessing cytotoxic and anti-proliferative effects in a colon cancer model. |
| HepG2 | Hepatocellular Carcinoma | Investigating the impact of this compound on cellular metabolism, particularly glucose and lipid pathways. |
| SH-SY5Y | Neuroblastoma | Evaluating the potential neuroprotective or neurotoxic effects of this compound. This cell line is a common model for in vitro neurotoxicity studies[2]. |
Experimental Protocols
Protocol 1: Assessment of Anti-Proliferative Activity using the MTT Assay
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability and proliferation[3][4]. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary (Hypothetical Data):
| Cell Line | This compound IC₅₀ (µM) after 48h |
| MCF-7 | 75.2 |
| HCT-116 | 48.9 |
| HepG2 | > 1000 |
| SH-SY5Y | > 1000 |
Protocol 2: Analysis of MAPK/ERK Signaling Pathway by Western Blotting
This protocol details the use of Western blotting to detect changes in the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival[5][6][7].
Materials:
-
HCT-116 cells
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed HCT-116 cells in 6-well plates. At 70-80% confluency, treat the cells with this compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Protocol 3: Assessment of Akt Phosphorylation by ELISA
This protocol provides a quantitative method to measure the phosphorylation of Akt at Ser473, a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and metabolism[8][9][10][11].
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound
-
Phospho-Akt (Ser473) ELISA kit
-
Cell lysis buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Seed HepG2 cells in a multi-well plate. Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Assay:
-
Add cell lysates and standards to the wells of the antibody-coated microplate.
-
Incubate to allow the capture of phosphorylated Akt.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the HRP-conjugated secondary antibody, incubate, and wash.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Determine the concentration of phospho-Akt in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the lysates.
Quantitative Data Summary (Hypothetical Data):
| This compound Concentration (µM) | Phospho-Akt (Ser473) (% of Control) |
| 0 (Vehicle) | 100 |
| 10 | 92 |
| 50 | 65 |
| 100 | 45 |
| 500 | 28 |
Visualizations
Signaling Pathways and Workflows
Conclusion
The provided application notes and protocols offer a robust starting point for the in vitro characterization of this compound. By employing a panel of relevant cell lines and a combination of functional and mechanistic assays, researchers can systematically evaluate its potential as an anti-proliferative, metabolic, or neuroactive agent. The hypothetical data and pathways presented serve as a guide for experimental design and data interpretation. Further studies should focus on validating these initial findings in more complex models, such as 3D cell cultures or in vivo systems, to fully understand the therapeutic potential of this compound.
References
- 1. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. japsonline.com [japsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. raybiotech.com [raybiotech.com]
- 10. FastScan⢠Phospho-Akt (Ser473) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. abcam.com [abcam.com]
Application Notes & Protocols for Genetic Knockout Studies of Strombine Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strombine is an imino acid that accumulates in the tissues of many marine invertebrates, particularly during periods of environmental stress such as hypoxia (oxygen deprivation). It is synthesized as an end product of anaerobic glycolysis, playing a crucial role in maintaining redox balance and cellular homeostasis. The primary enzyme implicated in its synthesis is this compound dehydrogenase, which catalyzes the reductive condensation of pyruvate (B1213749) and glycine.
Despite its importance in the stress physiology of marine organisms, the precise in vivo roles of this compound and the genetic regulation of its synthesis remain largely unexplored. Genetic knockout studies targeting the genes responsible for this compound synthesis offer a powerful approach to elucidate its physiological functions. Such studies could pave the way for novel applications in aquaculture, where enhancing stress tolerance in commercially important species is a key objective, and in drug development, by identifying new targets for modulating cellular metabolism under ischemic conditions.
This document provides detailed application notes and protocols for conducting genetic knockout studies of this compound synthesis genes in a model marine invertebrate. The protocols are based on established CRISPR/Cas9 gene-editing techniques that have been successfully applied in marine organisms.[1][2][3]
Hypothesized this compound Synthesis Pathway
The synthesis of this compound is a single-step enzymatic reaction catalyzed by this compound dehydrogenase. This enzyme facilitates the formation of this compound from pyruvate and glycine, with the concomitant oxidation of NADH to NAD+. This reaction is a key step in anaerobic metabolism in some marine invertebrates, helping to regenerate NAD+ to allow glycolysis to continue in the absence of oxygen.[4]
Caption: Hypothesized enzymatic synthesis of this compound.
Application Notes
1. Elucidating the Physiological Role of this compound in Hypoxia Tolerance
-
Objective: To determine the necessity of this compound synthesis for survival and metabolic function under hypoxic conditions.
-
Approach: Generate a knockout of the this compound dehydrogenase (strdh) gene in a suitable marine invertebrate model (e.g., the Pacific oyster, Magallana gigas, for which a putative strdh gene has been identified[5]). Compare the survival rates, metabolic profiles, and physiological responses of wild-type and strdh knockout animals exposed to varying levels of oxygen.
-
Potential Outcomes: A significant decrease in the survival of knockout animals under hypoxia would confirm this compound's critical role in anaerobic metabolism. Metabolomic analysis could reveal compensatory metabolic pathways that are activated in the absence of this compound synthesis.
2. Investigating the Role of this compound in Recovery from Anoxic Stress
-
Objective: To assess the contribution of this compound synthesis to metabolic recovery following a period of anoxia.
-
Approach: Subject both wild-type and strdh knockout organisms to a period of anoxia followed by reoxygenation. Monitor the clearance of anaerobic end products (e.g., lactate) and the restoration of ATP levels and other key metabolic indicators over time.
-
Potential Outcomes: Delayed metabolic recovery in knockout animals would suggest that this compound plays a role not only during hypoxia but also in the subsequent restoration of metabolic homeostasis.
3. Development of Stress-Resistant Aquaculture Broodstock
-
Objective: To explore the potential for enhancing the stress tolerance of commercially important bivalves by modulating this compound synthesis.
-
Approach: While a knockout is designed to study loss of function, the identification and characterization of the strdh gene could open avenues for identifying natural allelic variants associated with higher this compound production and enhanced stress tolerance. These insights could inform selective breeding programs.
-
Potential Outcomes: The development of molecular markers associated with superior hypoxia tolerance, leading to more resilient and productive aquaculture stocks.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of the this compound Dehydrogenase (strdh) Gene
This protocol is adapted from established methods for CRISPR/Cas9 gene editing in marine invertebrates.[1][2][3][6] The target for this protocol is the putative this compound dehydrogenase gene (strdh) from the Pacific oyster, Magallana gigas.[5]
1.1. sgRNA Design and Synthesis
-
Obtain the coding sequence of the target gene (strdh). The sequence for a putative this compound dehydrogenase from Magallana gigas is available on UniProt (Accession: B5D5Q0).[5]
-
Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to identify and select at least two unique sgRNA target sites in the early exons of the strdh gene to maximize the likelihood of generating a loss-of-function mutation.
-
Synthesize the selected sgRNAs in vitro using a commercially available kit.
1.2. Preparation of CRISPR/Cas9 Ribonucleoprotein (RNP) Complex
-
Commercially obtain purified Cas9 nuclease.
-
Incubate the synthesized sgRNAs with Cas9 protein at a molar ratio of 2:1 (sgRNA:Cas9) in microinjection buffer for 10-15 minutes at 37°C to form the RNP complex. A recommended concentration for microinjection is 2 µM Cas9 and 4-8 µM gRNA.[2]
1.3. Microinjection into Zygotes
-
Obtain fertilized eggs (zygotes) from the model organism using standard spawning and fertilization protocols.
-
Perform microinjection of the Cas9 RNP complex into the cytoplasm of one-cell stage zygotes.
-
As a negative control, inject a separate batch of zygotes with microinjection buffer only.
-
Culture the injected embryos in filtered seawater under appropriate conditions.
1.4. Screening for Mutations
-
At 24-48 hours post-fertilization, harvest a subset of larvae from the injected and control groups.
-
Extract genomic DNA from individual larvae or small pools of larvae.
-
Amplify the genomic region surrounding the sgRNA target sites by PCR.
-
Sequence the PCR products (Sanger sequencing) to identify insertions, deletions, or other mutations indicative of successful gene editing.
Caption: Workflow for CRISPR/Cas9-mediated gene knockout.
Protocol 2: Quantification of this compound by HPLC
This protocol is a general method for the analysis of imino acids in invertebrate muscle tissue, which can be adapted for this compound quantification.
2.1. Sample Preparation
-
Excise tissue samples (e.g., adductor muscle) from wild-type and strdh knockout animals.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K2CO3.
-
Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.
2.2. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A cation-exchange column (e.g., Alltech OA-2000) is suitable for separating imino acids.
-
Mobile Phase: An acidic mobile phase, such as a dilute sulfuric acid solution, is typically used.
-
Detection: Monitor the eluate at a wavelength of 210 nm.
-
Quantification: Prepare a standard curve using a pure this compound standard. Calculate the concentration of this compound in the tissue samples by comparing their peak areas to the standard curve.
Data Presentation (Hypothetical Data)
The following tables present hypothetical quantitative data that could be expected from a successful knockout study of the strdh gene.
Table 1: this compound Levels in Wild-Type vs. strdh Knockout Oysters under Normoxic and Hypoxic Conditions
| Genotype | Condition (24h) | This compound Concentration (µmol/g wet weight) |
| Wild-Type | Normoxia | 0.5 ± 0.1 |
| Wild-Type | Hypoxia (1.5 mg O₂/L) | 8.2 ± 1.5 |
| strdh Knockout | Normoxia | Not Detected |
| strdh Knockout | Hypoxia (1.5 mg O₂/L) | Not Detected |
Table 2: Survival Rates of Wild-Type vs. strdh Knockout Oysters after 72h of Hypoxia
| Genotype | Condition | Survival Rate (%) |
| Wild-Type | Normoxia | 100% |
| Wild-Type | Hypoxia (1.5 mg O₂/L) | 85% |
| strdh Knockout | Normoxia | 98% |
| strdh Knockout | Hypoxia (1.5 mg O₂/L) | 35% |
Signaling Pathway and Logical Relationships
The synthesis of this compound is a key response to cellular stress signals initiated by hypoxia. The logical relationship involves the sensing of low oxygen, a subsequent shift to anaerobic metabolism, and the activation of pathways to maintain cellular energy and redox balance.
Caption: Hypoxia-induced signaling leading to this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery methods for CRISPR/Cas9 gene editing in crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. Frontiers | CRISPR/Cas9 Ribonucleoprotein-Based Genome Editing Methodology in the Marine Protozoan Parasite Perkinsus marinus [frontiersin.org]
Strombine: A Key Biomarker for Environmental Stress in Marine Invertebrates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strombine, an opine, is a small molecule that accumulates in the tissues of many marine invertebrates, particularly bivalve mollusks, in response to environmental stressors that induce a shift to anaerobic metabolism. Under conditions of oxygen limitation (hypoxia or anoxia), elevated temperatures, or exposure to certain pollutants, these organisms rely on anaerobic glycolysis to meet their energy demands. This compound, formed through the reductive condensation of pyruvate (B1213749) and glycine, serves as a temporary sink for glycolytic end products, thereby allowing for the continued production of ATP. The concentration of this compound in various tissues can, therefore, serve as a sensitive and reliable biomarker for assessing the physiological stress experienced by these organisms in their natural environment or in laboratory settings. This document provides detailed application notes and protocols for the use of this compound as an environmental stress biomarker.
Data Presentation
The following tables summarize quantitative data on this compound concentrations in various marine invertebrates under different environmental stress conditions. This data highlights the potential of this compound as a measurable indicator of physiological stress.
Table 1: this compound Concentration in Bivalve Tissues in Response to Anoxia
| Species | Tissue | Stress Condition | Duration of Stress | This compound Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica | Adductor Muscle | Anoxia | 24 hours | Not detected | [1] |
| Crassostrea virginica | Adductor Muscle | Recovery from Anoxia | 6 hours | 4.0 | [1] |
| Crassostrea virginica | Mantle | Recovery from Anoxia | 2 hours | Minor accumulation | [1] |
| Crassostrea virginica | Gill | Recovery from Anoxia | 2 hours | Minor accumulation | [1] |
| Mercenaria mercenaria | Adductor Muscle | Environmental Anoxia | Not specified | Accumulates | [2] |
| Mercenaria mercenaria | Foot Muscle | Environmental Anoxia | Not specified | Accumulates | [2] |
Table 2: this compound and Alanopine Dehydrogenase Activity in Bivalve Tissues
| Species | Tissue | Enzyme | Specific Activity (U/g wet weight) | Reference |
| Mercenaria mercenaria | Adductor Muscle | This compound Dehydrogenase | 54 | [2] |
| Mercenaria mercenaria | Gill | Alanopine Dehydrogenase | 4.1 | [2] |
Signaling Pathways and Metabolic Context
Environmental stress, particularly hypoxia, triggers a metabolic shift from aerobic respiration to anaerobic glycolysis in marine invertebrates. This shift is crucial for survival when oxygen is limited.
Anaerobic Glycolysis and this compound Formation
Under anaerobic conditions, the final product of glycolysis, pyruvate, cannot enter the Krebs cycle and oxidative phosphorylation. To regenerate NAD+ required for glycolysis to continue, pyruvate is instead metabolized to other end products. In many marine invertebrates, this involves the synthesis of opines like this compound and alanopine.
The formation of this compound is catalyzed by the enzyme this compound dehydrogenase, which facilitates the reductive condensation of pyruvate with the amino acid glycine. This reaction consumes NADH, thus regenerating NAD+ and allowing glycolysis to proceed, albeit with a much lower ATP yield compared to aerobic respiration. The accumulation of this compound is a direct consequence of this metabolic adaptation to anaerobic conditions.
References
Application Note: Quantitative Analysis of Strombine in Marine Invertebrate Tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantification of strombine in marine invertebrate tissue samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides detailed procedures for sample extraction, chromatographic separation, and mass spectrometric detection of this compound. This method is suitable for researchers, scientists, and drug development professionals investigating the roles of opines in marine biology and pharmacology.
Introduction
This compound is an opine, a class of amino acid derivatives, found in various marine invertebrates. It is known to accumulate in tissues as an end product of anaerobic glycolysis.[1] The quantification of this compound is crucial for understanding metabolic responses to environmental stress, such as hypoxia, in these organisms. Mass spectrometry offers high selectivity and sensitivity, making it an ideal technique for the accurate measurement of this compound in complex biological matrices.
Experimental Protocols
Sample Preparation: Extraction of this compound from Marine Invertebrate Tissue
This protocol is adapted from methods for extracting small polar molecules from tissue samples.[2][3]
Materials:
-
Marine invertebrate tissue (e.g., muscle, mantle)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or mortar and pestle)
-
Extraction Solvent: 80% Methanol (B129727) in water (LC-MS grade)
-
Centrifuge capable of 14,000 x g and 4°C
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Flash-freeze approximately 100 mg of fresh marine invertebrate tissue in liquid nitrogen.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol to the tissue powder.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 20 minutes, with intermittent vortexing every 5 minutes.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Preparation of Calibration Standards and Quality Control Samples
Materials:
-
This compound analytical standard (synthesis may be required if not commercially available)
-
80% Methanol in water (LC-MS grade)
-
Matrix blank: Supernatant from a tissue sample known to not contain this compound, or a synthetic matrix mimicking the extracted sample.
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of 80% methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 80% methanol.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into the matrix blank to prepare a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL. A typical calibration curve may include 7-8 concentration levels.[4][5][6]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 300 ng/mL) in the matrix blank from a separate stock solution to assess the accuracy and precision of the method.[5]
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water (LC-MS grade) |
| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) (LC-MS grade) |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-7 min: 80-2% B; 7-10 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 146.1 | 102.1 | 100 | 15 |
| This compound (Qualifier) | 146.1 | 128.1 | 100 | 10 |
| The precursor ion for this compound is [M+H]+. The product ion at m/z 102.1 corresponds to the loss of the carboxyl group (decarboxylation), while the ion at m/z 128.1 results from the loss of water (dehydration).[7] |
Data Presentation
Table 2: Example Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| These are example values and should be determined for each specific assay and instrument. |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Biosynthesis pathway of this compound.
References
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. A Robust Method for Sample Preparation of Gastrointestinal Stromal Tumour for LC/MS Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Strombine and Alanopine Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of the opine isomers, strombine and alanopine (B6598112). The methodologies outlined below are primarily based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the quantification of these compounds in biological matrices. Additionally, a general protocol for Capillary Electrophoresis (CE), a high-resolution separation technique, is provided as a potential alternative or complementary method.
High-Performance Liquid Chromatography (HPLC) for this compound and Alanopine Separation
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound and alanopine, two primary HPLC methods have been successfully employed: one utilizing post-column derivatization with fluorometric detection and another using a cation-exchange column.
Method 1: HPLC with Post-Column Derivatization and Fluorometric Detection
This method offers high sensitivity and is suitable for detecting low concentrations of alanopine and this compound in tissue extracts.[1]
Data Presentation
| Parameter | Alanopine | This compound | Reference |
| Elution Time | 4.7 min | 5.4 min | [1] |
| Sensitivity | 50-250 pmol | 50-250 pmol | [1] |
Experimental Protocol
A. Sample Preparation (from Marine Invertebrate Tissue)
-
Homogenize tissue samples in ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Neutralize the resulting supernatant with a solution of 2 M K2CO3.
-
Allow the mixture to stand on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge the mixture again to pellet the precipitate.
-
Filter the final supernatant through a 0.45 µm filter before injection into the HPLC system.
B. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a fluorescence detector.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: Isocratic elution with a suitable buffer system. Specific buffer composition should be optimized based on the specific column and system, but a phosphate-based buffer is a common starting point.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
C. Post-Column Derivatization
-
After the column, the eluent is mixed with a derivatization reagent containing o-phthaldialdehyde (OPA) and sodium hypochlorite.
-
This reaction forms a fluorescent derivative of the opines.
D. Detection
-
Detector: Fluorescence detector.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~455 nm
Workflow Diagram
Caption: HPLC workflow with post-column derivatization.
Method 2: HPLC with Cation-Exchange Chromatography
This method provides a sensitive determination of meso-alanopine and D-strombine without the need for complex derivatization steps.[2][3]
Data Presentation
| Parameter | Value | Reference |
| Sensitivity Range | 100 pmol to at least 10 nmol | [2][3] |
Experimental Protocol
A. Sample Preparation
-
Prepare tissue extracts as described in Method 1 (A. Sample Preparation).
-
The final supernatant should be in a pH neutralized sulfuric acid solution.[2][3]
B. HPLC System and Conditions
-
HPLC System: A standard HPLC system with a pump, injector, and a suitable detector (e.g., UV-Vis or a refractive index detector).
-
Mobile Phase: A pH-neutralized sulfuric acid solution. The exact concentration should be optimized for the specific application.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Temperature: Ambient.
C. Detection
-
Detection can be achieved directly without derivatization, for example, using a UV detector at a low wavelength (e.g., ~210 nm) or a refractive index detector.
Workflow Diagram
Caption: Cation-exchange HPLC workflow for opine separation.
Capillary Electrophoresis (CE) for Isomer Separation
Capillary electrophoresis is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. While specific protocols for this compound and alanopine are not extensively detailed in the literature, the principles of isomer separation by CE can be applied. CE is particularly powerful for separating isomers with subtle differences in their charge-to-size ratio.[4]
General Experimental Protocol for Isomer Separation by CE
A. Sample Preparation
-
Prepare tissue extracts as described for HPLC, ensuring the final sample is dissolved in a buffer compatible with the CE background electrolyte.
-
Filter the sample through a 0.2 µm filter.
B. CE System and Conditions
-
CE System: A standard CE instrument with a power supply, capillary, and detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30-60 cm total length).
-
Background Electrolyte (BGE): The choice of BGE is critical for separation. A low pH buffer, such as a phosphate (B84403) buffer at pH 2.5, is often a good starting point for separating amine-containing compounds.[4]
-
Chiral Selectors: To enhance the separation of isomers, chiral selectors such as cyclodextrins can be added to the BGE.[5][6][7] The type and concentration of the cyclodextrin (B1172386) need to be optimized.
-
Voltage: Typically in the range of 10-30 kV.
-
Temperature: Controlled, often around 25°C.
-
Injection: Hydrodynamic or electrokinetic injection.
C. Detection
-
Detector: Typically a UV-Vis detector, often set at a low wavelength (e.g., 200-214 nm) for detecting non-chromophoric analytes.
Logical Relationship Diagram for CE Method Development
Caption: Decision workflow for CE method development.
Concluding Remarks
The choice between HPLC and CE will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. The HPLC methods presented are well-established for the quantification of this compound and alanopine in biological samples. While CE offers high separation efficiency and may be a valuable tool, method development and optimization will be necessary for this specific application. For all methods, proper validation is crucial to ensure accurate and reliable results.
References
- 1. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Capillary Electrophoresis as a Useful Tool to Separate Isomeric Opioid–Neurotensin Hybrid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strombine in the Cryopreservation of Marine Invertebrate Gametes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cryopreservation of marine invertebrate gametes is of paramount importance for aquaculture, biodiversity conservation, and biomedical research. Current protocols predominantly rely on conventional cryoprotectants such as dimethyl sulfoxide (B87167) (DMSO) and propylene (B89431) glycol, which can exhibit cellular toxicity. This has prompted a search for effective, non-toxic alternatives. Strombine, a naturally occurring amino acid derivative found in marine invertebrates, presents a promising avenue for innovation in cryopreservation.
This compound, chemically known as N-(carboxymethyl)-L-alanine, is an imino acid synthesized in various marine mollusks, including oysters.[1][2] It functions as a compatible osmolyte, a small molecule that helps maintain cell volume and protein stability under osmotic stress.[3] The intrinsic properties of osmolytes to protect cellular structures and functions during stress conditions make this compound a compelling candidate for a natural, non-toxic cryoprotectant.
These application notes provide a comprehensive overview of the theoretical framework and a hypothetical protocol for utilizing this compound in the cryopreservation of marine invertebrate gametes. The information is intended to guide researchers in exploring the potential of this marine-derived compound to enhance post-thaw viability and functionality of valuable genetic material.
Theoretical Basis for this compound as a Cryoprotectant
The cryoprotective potential of this compound is predicated on its role as a natural osmolyte. During the freezing process, the formation of extracellular ice crystals leads to an increase in the solute concentration of the unfrozen fraction of the extracellular medium. This hyperosmotic environment draws water out of the cells, causing significant cellular dehydration and damage. The addition of cryoprotectants mitigates this damage.
This compound, as a compatible osmolyte, is hypothesized to protect cells through several mechanisms:
-
Osmotic Buffering: this compound can accumulate inside the cells to balance the intracellular and extracellular solute concentrations, thereby reducing the osmotic stress and excessive water loss during freezing.
-
Protein Stabilization: Osmolytes are known to promote the native folded state of proteins.[4][5] this compound may stabilize critical enzymes and structural proteins within the gametes, preventing their denaturation during the freeze-thaw cycle.
-
Lowering the Freezing Point: By increasing the total solute concentration, this compound can lower the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at a given temperature.
-
Non-Toxicity: As a naturally occurring metabolite in marine invertebrates, this compound is expected to have high biocompatibility and low toxicity compared to conventional cryoprotectants.
Hypothetical Experimental Protocol: Cryopreservation of Marine Invertebrate Sperm using this compound
This protocol is a proposed starting point for evaluating this compound as a cryoprotectant for marine invertebrate sperm, such as that from oysters or sea urchins. Optimization of concentrations and incubation times will be necessary for specific species and cell types.
Materials and Reagents:
-
Freshly collected marine invertebrate sperm
-
Artificial seawater (ASW) of appropriate salinity
-
This compound (synthetic or purified)
-
Standard cryoprotectant (e.g., 10% DMSO in ASW) for control group
-
Cryovials
-
Controlled-rate freezer or a freezing container (e.g., Mr. Frosty)
-
Liquid nitrogen dewar for storage
-
Water bath for thawing
-
Microscope with a counting chamber (e.g., hemocytometer)
-
Motility assessment software (optional)
-
Viability stains (e.g., SYBR-14/propidium iodide)
-
Freshly collected eggs for fertilization assays
Procedure:
-
Sperm Collection and Quality Assessment:
-
Collect sperm from mature male invertebrates using standard methods (e.g., injection of KCl for sea urchins, stripping for oysters).
-
Assess initial sperm concentration and motility under a microscope. Only high-quality sperm (>80% motility) should be used.
-
-
Preparation of Cryoprotectant Solutions:
-
Prepare a stock solution of this compound in ASW (e.g., 1 M).
-
Prepare a series of experimental cryoprotectant solutions with varying final concentrations of this compound (e.g., 0.1 M, 0.25 M, 0.5 M, and 0.75 M) in ASW.
-
Prepare a control cryoprotectant solution (e.g., 10% DMSO in ASW).
-
Prepare a negative control with only ASW.
-
-
Equilibration:
-
Dilute the fresh sperm sample with the experimental and control cryoprotectant solutions at a 1:1 ratio.
-
Gently mix and incubate the sperm suspensions at a low temperature (e.g., 4°C) for a predetermined equilibration time (e.g., 15-30 minutes).
-
-
Freezing:
-
Aliquot the equilibrated sperm suspensions into cryovials.
-
Place the cryovials in a controlled-rate freezer programmed to cool at a specific rate (e.g., -1°C/minute) down to -80°C.
-
Alternatively, use a freezing container in a -80°C freezer.
-
After reaching -80°C, transfer the cryovials to a liquid nitrogen dewar for long-term storage (-196°C).
-
-
Thawing:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath until the ice has just melted.
-
Gently mix the thawed sperm suspension.
-
-
Post-Thaw Assessment:
-
Motility: Assess the percentage of motile sperm and the quality of movement immediately after thawing.
-
Viability: Use viability stains to determine the percentage of live sperm with intact membranes.
-
Fertilization Capacity: Perform in vitro fertilization assays by mixing the thawed sperm with freshly collected eggs. Assess fertilization rates (e.g., percentage of cleaved embryos) and subsequent larval development.
-
Data Presentation: Expected Quantitative Outcomes
The following table provides a template for summarizing the quantitative data from the proposed experiments. The values are hypothetical and serve as an example of expected results.
| Cryoprotectant | Concentration | Post-Thaw Motility (%) | Post-Thaw Viability (%) | Fertilization Rate (%) | Larval Development to D-stage (%) |
| ASW (Negative Control) | N/A | < 5 | < 10 | < 5 | < 1 |
| DMSO (Positive Control) | 10% | 50 ± 5 | 60 ± 7 | 70 ± 8 | 55 ± 6 |
| This compound | 0.1 M | 30 ± 4 | 40 ± 5 | 45 ± 6 | 30 ± 5 |
| This compound | 0.25 M | 45 ± 6 | 55 ± 6 | 65 ± 7 | 50 ± 7 |
| This compound | 0.5 M | 60 ± 5 | 70 ± 8 | 80 ± 5 | 65 ± 8 |
| This compound | 0.75 M | 55 ± 7 | 65 ± 7 | 75 ± 6 | 60 ± 7 |
Visualizations
Hypothetical Signaling Pathway of this compound's Cryoprotective Action
Caption: Hypothetical mechanism of this compound's cryoprotective action.
Experimental Workflow for this compound Cryopreservation
Caption: Experimental workflow for evaluating this compound in cryopreservation.
Conclusion and Future Directions
This compound holds significant, albeit currently theoretical, promise as a novel cryoprotectant for marine invertebrate gametes. Its natural origin as a compatible osmolyte in marine organisms suggests a high potential for efficacy and low toxicity. The proposed experimental protocol provides a robust framework for the initial evaluation of this compound's cryoprotective capabilities.
Future research should focus on:
-
Optimizing this compound concentration, equilibration time, and cooling/thawing rates for various marine invertebrate species.
-
Investigating the synergistic effects of this compound in combination with other cryoprotectants.
-
Elucidating the precise molecular mechanisms of this compound's cryoprotective action through advanced analytical techniques.
-
Scaling up the production of this compound for broader application in aquaculture and conservation efforts.
The exploration of this compound and other natural osmolytes could pave the way for a new generation of cryopreservation protocols that are not only more effective but also more biologically compatible, thereby advancing the fields of marine biotechnology and reproductive biology.
References
- 1. This compound | C5H9NO4 | CID 440119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osmolyte - Wikipedia [en.wikipedia.org]
- 4. The effect of osmolytes on protein fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effect of Strombine on Protein Stability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and protocols for investigating the potential effects of strombine, a naturally occurring marine metabolite, on protein stability. While direct evidence of this compound's impact on protein stability is not currently available in scientific literature, these protocols offer a robust framework for such an investigation using established biophysical techniques. The methodologies detailed herein are designed to be adaptable for studying the interaction of various small molecules with target proteins, a critical aspect of drug discovery and development. The protocols focus on Thermal Shift Assay (TSA) and Circular Dichroism (CD) Spectroscopy, providing step-by-step instructions for experimental execution and data analysis.
Introduction to this compound and Protein Stability
This compound, chemically known as N-(carboxymethyl)-L-alanine, is an imino acid found in various marine invertebrates[1][2]. It is recognized for its role as a fish attractant and has been identified as a cryoprotectant in some species[3]. The stability of proteins is a fundamental factor in their biological function, and alterations in stability can have significant physiological consequences. Small molecules that can modulate protein stability are of great interest in drug development as they can potentially restore the function of destabilized mutant proteins or alter the activity of target proteins.
The investigation into the effect of this compound on protein stability is a novel area of research. These application notes provide a hypothetical framework, using Hen Egg White Lysozyme (HEWL) as a model protein, to explore this potential interaction. HEWL is a well-characterized, commercially available, and robust enzyme, making it an ideal candidate for initial screening and methods development.
Data Presentation
Quantitative data from protein stability assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables are templates for organizing data obtained from Thermal Shift Assays and Circular Dichroism Spectroscopy.
Table 1: Thermal Shift Assay (TSA) Data for Hen Egg White Lysozyme (HEWL) in the Presence of this compound
| This compound Concentration (µM) | Melting Temperature (Tm) (°C) - Replicate 1 | Melting Temperature (Tm) (°C) - Replicate 2 | Melting Temperature (Tm) (°C) - Replicate 3 | Mean Tm (°C) | Standard Deviation | ΔTm (°C) (vs. Control) |
| 0 (Control) | 65.2 | 65.4 | 65.3 | 65.3 | 0.1 | 0.0 |
| 10 | 65.8 | 66.0 | 65.9 | 65.9 | 0.1 | +0.6 |
| 50 | 67.1 | 67.3 | 67.2 | 67.2 | 0.1 | +1.9 |
| 100 | 68.5 | 68.7 | 68.6 | 68.6 | 0.1 | +3.3 |
| 500 | 69.9 | 70.1 | 70.0 | 70.0 | 0.1 | +4.7 |
Table 2: Circular Dichroism (CD) Spectroscopy Data for Hen Egg White Lysozyme (HEWL) Thermal Denaturation
| This compound Concentration (µM) | Midpoint of Thermal Unfolding (Tm) (°C) | Enthalpy Change (ΔH) at Tm (kcal/mol) | Entropy Change (ΔS) at Tm (cal/mol·K) |
| 0 (Control) | 65.5 | 135 | 400 |
| 100 | 68.8 | 142 | 415 |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effect of this compound on the thermal stability of a model protein, HEWL.
Protocol 1: Thermal Shift Assay (TSA)
TSA, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to measure protein thermal stability by monitoring the fluorescence of a dye that binds to hydrophobic regions of a protein as it unfolds upon heating. An increase in the melting temperature (Tm) indicates stabilization of the protein by the ligand.
Materials:
-
Hen Egg White Lysozyme (HEWL)
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Real-time PCR instrument with melt curve capability
-
Thin-walled PCR plates
Procedure:
-
Prepare Protein Stock Solution: Dissolve HEWL in PBS to a final concentration of 1 mg/mL. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any aggregates.
-
Prepare this compound Stock Solution: Dissolve this compound in PBS to a stock concentration of 10 mM. Prepare serial dilutions to achieve the desired final concentrations.
-
Prepare Assay Mix: In a microcentrifuge tube, prepare a master mix containing the protein and dye. For a 20 µL final reaction volume, mix 2 µL of 1 mg/mL HEWL, 0.2 µL of 50x SYPRO Orange (diluted from 5000x stock), and 15.8 µL of PBS per reaction.
-
Set up the Assay Plate:
-
Add 18 µL of the assay mix to each well of a PCR plate.
-
Add 2 µL of this compound dilution or PBS (for control) to the respective wells. .
-
-
Perform the Thermal Shift Assay:
-
Seal the PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a heating rate of 0.5°C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the samples containing this compound.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying protein secondary and tertiary structure. Thermal denaturation monitored by CD can provide detailed thermodynamic information about protein stability.
Materials:
-
Hen Egg White Lysozyme (HEWL)
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
CD spectropolarimeter equipped with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Prepare Samples:
-
Prepare a 0.2 mg/mL solution of HEWL in 10 mM phosphate buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare samples with and without the desired final concentration of this compound.
-
-
Acquire CD Spectra:
-
Record the far-UV CD spectrum (190-250 nm) at 25°C to confirm the initial folded state of the protein.
-
-
Perform Thermal Denaturation:
-
Monitor the CD signal at a fixed wavelength (e.g., 222 nm, characteristic of alpha-helical structure) as a function of temperature.
-
Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
-
Data Analysis:
-
Plot the CD signal at 222 nm versus temperature.
-
Fit the data to a sigmoidal curve to determine the midpoint of the thermal unfolding transition (Tm).
-
The van't Hoff equation can be used to extract thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of unfolding.
-
Visualizations
The following diagrams illustrate the experimental workflow for investigating the effect of a small molecule on protein stability.
Caption: Experimental workflow for investigating this compound's effect on protein stability.
Caption: Hypothetical signaling pathway modulation by this compound via protein stabilization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive starting point for researchers interested in exploring the effects of this compound on protein stability. While the direct interaction between this compound and proteins remains to be elucidated, the described methodologies offer a standardized and effective approach to screen for and characterize such potential interactions. The successful application of these protocols could uncover novel biological activities of this compound and contribute to the development of new therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Strombine Mass Spectrometry
Welcome to the technical support center for Strombine mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest (e.g., this compound).[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3][4]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Ion suppression is a common type of matrix effect where the presence of interfering compounds reduces the ionization efficiency of the analyte, leading to a weaker signal than expected.[1][5] Conversely, ion enhancement is a less frequent phenomenon where the matrix components increase the analyte's ionization efficiency, resulting in a stronger signal.[1][3] Both effects can compromise the reliability of quantitative results.
Q3: What are the common causes of matrix effects?
A3: Matrix effects are often caused by less volatile compounds in the sample that interfere with the droplet formation and evaporation process in the ion source.[2][6] Common culprits include salts, ion-pairing agents, endogenous compounds like phospholipids (B1166683), and metabolites.[2][6][7] These substances can compete with the analyte for ionization, alter the physical properties of the droplets, or co-precipitate with the analyte.[8][9]
Q4: How can I determine if my this compound analysis is affected by matrix effects?
A4: There are several methods to assess the presence and extent of matrix effects. The most common quantitative method is the post-extraction spike analysis.[10] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent. A significant difference between these two measurements indicates the presence of matrix effects.[1][4] Another qualitative method is the post-column infusion experiment, which can identify the regions in the chromatogram where ion suppression or enhancement occurs.[2][10]
Troubleshooting Guide
Q1: I am observing a lower than expected signal for this compound. How can I troubleshoot for potential ion suppression?
A1: A lower than expected signal is a classic symptom of ion suppression. To troubleshoot this, consider the following steps:
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Assess Matrix Effects: First, confirm that ion suppression is the root cause by performing a post-extraction spike experiment as detailed in the protocols section.
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][10] Consider switching to a more rigorous sample preparation technique. For example, if you are currently using protein precipitation, which can leave behind significant amounts of phospholipids, try implementing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for a cleaner sample.[1][10]
-
Optimize Chromatography: Chromatographic separation can be adjusted to separate this compound from co-eluting matrix components.[3][11] Try modifying the gradient profile or using a column with a different selectivity. Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce the chances of co-elution.[12]
-
Dilute the Sample: A simple approach to reduce the concentration of matrix components is to dilute the sample.[3][11] However, this may also decrease the analyte concentration, so this method is only feasible if the assay has sufficient sensitivity.[3]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[3] The SIL internal standard will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification.
Q2: My results for this compound quantification are not reproducible between samples. Could this be due to matrix effects?
A2: Poor reproducibility is another common consequence of matrix effects, as the composition of the matrix can vary from sample to sample.[13]
-
Evaluate Sample-to-Sample Variability: Analyze multiple individual blank matrix samples to assess the variability of the matrix effect.
-
Standardize Sample Collection and Handling: Ensure that all samples are collected and processed in a consistent manner to minimize variations in the matrix composition.
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Employ Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples.[1] This helps to ensure that the calibrants and the samples experience similar matrix effects, improving the accuracy of quantification.
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Consider the Standard Addition Method: For samples with highly variable matrices, the standard addition method can be very effective.[11] This involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.
Q3: I suspect phospholipids are causing ion suppression in my plasma samples. What is the best way to remove them?
A3: Phospholipids are a major cause of matrix-induced ion suppression in bioanalysis, particularly when using protein precipitation.[7] Here are targeted strategies for phospholipid removal:
-
HybridSPE-Phospholipid Technology: This is a specific type of solid-phase extraction that selectively removes phospholipids from the sample, while allowing analytes like this compound to pass through.[7]
-
Liquid-Liquid Extraction (LLE): A well-designed LLE protocol can effectively separate analytes from phospholipids based on their differential solubility in two immiscible liquids. A double LLE, using a non-polar solvent followed by a more polar one, can further enhance selectivity.[10]
-
Solid-Phase Extraction (SPE): Many SPE sorbents and methods are designed to retain and elute analytes while washing away phospholipids. The choice of sorbent and solvents is critical for successful separation.
Data Presentation
Table 1: Evaluation of Matrix Effect on this compound Signal
| Sample Type | Mean Peak Area (n=5) | Standard Deviation | Matrix Effect (%) |
| This compound in Solvent | 1,520,400 | 45,612 | N/A |
| This compound in Matrix Extract | 851,424 | 93,657 | 56.0% (Suppression) |
| Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression, while > 100% indicates enhancement. |
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 95.2 | 12.5 | 62.3% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 88.7 | 6.8 | 85.1% (Suppression) |
| Solid-Phase Extraction (SPE) | 92.1 | 4.2 | 97.8% (Minimal Effect) |
| RSD: Relative Standard Deviation |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into a pure solvent (e.g., methanol (B129727)/water) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. After the final extraction step, spike the extract with this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process. This set is used to determine recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
Objective: To remove matrix interferences from a biological sample prior to this compound analysis.
Methodology (Example using a generic reversed-phase SPE cartridge):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. zefsci.com [zefsci.com]
Strombine standard instability and storage solutions
Strombine Technical Support Center
This technical support center provides guidance on the stability and storage of this compound for research applications. Please note that this compound is a naturally occurring imino acid and is not widely available as a certified analytical standard.[1][2][3] Consequently, specific data on its stability and degradation are limited. The following recommendations are based on general best practices for handling similar amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the common name for N-(carboxymethyl)-L-alanine, an amino acid derivative with the molecular formula C5H9NO4.[1] It is classified as a marine metabolite and has been identified in the tissues of various marine invertebrates, such as oysters.[1]
Q2: Is this compound available as a certified reference standard?
A2: Currently, there is no readily available information to suggest that this compound is offered as a certified reference standard by major chemical suppliers. Researchers typically quantify it in biological extracts using methods like High-Performance Liquid Chromatography (HPLC).[4][5]
Q3: What are the likely causes of this compound instability?
A3: While specific degradation pathways for this compound have not been documented, instability in similar amino acid derivatives can be caused by:
-
Oxidation: The secondary amine and carboxylic acid groups could be susceptible to oxidation.
-
Microbial Contamination: Solutions, especially those prepared in non-sterile buffers, can support microbial growth, leading to degradation.
-
Extreme pH: Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can degrade the compound in solution. Exposure to high temperatures can accelerate chemical degradation.
-
Light Exposure: Prolonged exposure to UV light can potentially lead to photodegradation.
Q4: How should I store a pure sample of this compound?
A4: Based on general guidelines for bioactive chemicals, the following storage conditions are recommended[6]:
-
Solid Form: Store in a tightly sealed vial in a desiccator at -20°C for long-term storage.
-
Solution Form: Prepare stock solutions and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C. For short-term use, solutions may be stored at 2-8°C for a few days, but stability should be verified.
Troubleshooting Guide: Unexpected Experimental Results
If you encounter issues such as loss of bioactivity, inconsistent analytical readings, or appearance of unknown peaks in chromatography, consider the following potential causes related to your this compound standard.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced peak area in HPLC/LC-MS | Degradation of the standard in solution. | Prepare a fresh stock solution from solid material. Verify the storage conditions of the stock solution (temperature, light exposure). Perform a stability test by analyzing the solution over several days. |
| Appearance of new peaks in chromatogram | The new peaks are likely degradation products. | Attempt to identify the degradation products using mass spectrometry. Review handling procedures—check for potential contamination, incorrect pH of the solvent, or prolonged exposure to room temperature. |
| Inconsistent results between experiments | Improper handling or storage of the standard. Contamination of the stock solution. | Use a fresh aliquot for each experiment to avoid freeze-thaw cycles and contamination. Ensure the standard is fully dissolved and the solution is homogenous before use. Re-validate the concentration of your stock solution. |
| Complete loss of expected biological activity | Significant degradation of this compound. | Discard the current stock solution and prepare a new one from solid material. If using an older solid sample, consider acquiring or purifying a new batch. |
Data on Compound Stability (Hypothetical)
The following table presents hypothetical stability data for a compound with a similar structure to this compound. This data is for illustrative purposes only and has not been experimentally validated for this compound. It is intended to guide researchers in designing their own stability studies.
| Storage Condition | Solvent | Time Point | Purity (Hypothetical %) |
| -20°C | DMSO | 1 Month | 99.5% |
| -20°C | Water | 1 Month | 98.0% |
| 4°C | Water | 1 Week | 95.2% |
| 25°C (Room Temp) | Water | 24 Hours | 91.0% |
| 25°C (Room Temp) | Water | 1 Week | 75.6% |
Experimental Protocols
Protocol: Purity Assessment of this compound by HPLC
This protocol is adapted from established methods for quantifying this compound in tissue extracts and can be used to assess the purity of a prepared standard.[4][5]
1. Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV or fluorescence detector
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
3. Preparation of this compound Standard Solution:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a known volume of Mobile Phase A (or a suitable buffer) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (Note: this compound lacks a strong chromophore; derivatization may be needed for higher sensitivity, as described in the literature[4]).
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: Linear gradient from 2% to 30% B
-
15-17 min: Linear gradient from 30% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 2% B
-
21-25 min: Re-equilibration at 2% B
-
5. Analysis:
-
Inject the prepared standard solutions.
-
Integrate the peak corresponding to this compound.
-
Purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.
-
For stability studies, analyze samples at different time points and compare the peak area to the initial (T=0) measurement.
Visualizations
Caption: Workflow for handling a new chemical standard.
Caption: Decision tree for troubleshooting experimental issues.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. This compound | C5H9NO4 | CID 440119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 3. This compound, DL- | C5H9NO4 | CID 2764308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of the imino acids (opines) meso-alanopine and D-strombine in muscle extract of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Strombine Extraction from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of strombine from biological tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its extraction be challenging?
This compound is a small, polar, zwitterionic amino acid derivative found in the tissues of many marine invertebrates.[1] Its high polarity makes it highly soluble in water, which can present challenges for extraction and separation from other water-soluble cellular components like salts, sugars, and other amino acids. The key challenges include achieving high extraction efficiency while minimizing the co-extraction of interfering substances that can affect downstream analysis.
Q2: What are the primary methods for extracting this compound from tissues?
The most commonly cited method for this compound extraction is protein precipitation with cold perchloric acid (PCA).[1][2] This method effectively denatures and precipitates proteins, releasing small molecules like this compound into the acidic supernatant. Following extraction, the PCA is typically neutralized and precipitated with a base (e.g., potassium hydroxide (B78521) or potassium bicarbonate), and the resulting salt is removed by centrifugation.[3] Other methods used for small polar metabolites involve liquid-liquid extraction with solvent systems like methanol (B129727)/chloroform/water, which can separate polar and non-polar compounds into different phases.[4][5]
Q3: What key factors influence this compound extraction efficiency?
Several factors critically impact the yield and purity of extracted this compound:
-
Tissue Homogenization: Complete disruption of the tissue is essential to release cellular contents. Mechanical methods like bead beating or rotor-stator homogenization are often necessary.
-
Extraction Solvent: The choice of solvent and its ratio to the tissue weight is crucial. For polar molecules like this compound, acidified aqueous solutions or polar organic solvents are typically used.[4]
-
Temperature: Performing extractions at low temperatures (0-4°C) is critical to minimize enzymatic degradation of the target analyte.[3][6]
-
pH: The pH of the extraction buffer can affect the stability and solubility of this compound.[7][8][9] Acidic conditions, such as those created by perchloric acid, are effective for precipitating proteins.[6][10]
-
Sample Purity: The presence of high concentrations of salts, lipids, or other macromolecules can interfere with both extraction and subsequent analysis, often necessitating a sample cleanup step like solid-phase extraction (SPE).
Q4: How should tissue samples be handled and stored prior to extraction?
Proper sample handling is vital to preserve the integrity of this compound. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity and prevent degradation.[6] Avoid repeated freeze-thaw cycles, as this can damage cellular structures and lead to analyte degradation.
Q5: What are the recommended analytical techniques for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound.[1][11][12][13] Due to its lack of a strong chromophore, direct UV detection is challenging. Therefore, detection is often achieved after post-column derivatization to create a fluorescent product, for example, with o-phthaldialdehyde (OPA).[1] This method provides high sensitivity, with detection limits in the picomole range.[1] Mass spectrometry (LC-MS) can also be used for sensitive and specific quantification.
Troubleshooting Guide
Issue 1: Low this compound Yield
Q: I am experiencing consistently low yields of this compound. What are the potential causes and solutions?
A: Low yield is a common issue in metabolite extraction. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Ensure the tissue is completely disrupted. For tough, fibrous tissues, cryo-grinding the frozen sample in liquid nitrogen before homogenization can be effective.[3] Use mechanical homogenizers (e.g., bead beater, rotor-stator) for optimal cell lysis. |
| Inefficient Extraction Solvent | Optimize the solvent-to-tissue ratio. A common starting point for perchloric acid extraction is a 10:1 volume-to-weight ratio (e.g., 1 mL of 0.7M PCA for 100 mg of tissue).[6] For alternative methods, ensure the solvent system is appropriate for polar analytes (e.g., methanol/water mixtures).[4] |
| Analyte Degradation | Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.[3][6] Use fresh samples whenever possible and ensure long-term storage is at -80°C. |
| Insufficient Incubation Time | Allow sufficient time for the extraction solvent to penetrate the homogenized tissue. For PCA extractions, a 5-10 minute incubation on ice is typically recommended after homogenization.[10] |
| Loss During Neutralization/Precipitation | When neutralizing perchloric acid with a potassium salt, ensure complete precipitation of potassium perchlorate (B79767) by allowing sufficient time on ice (e.g., 10-15 minutes) before centrifugation.[6] Be careful not to disturb the pellet when collecting the supernatant. |
Issue 2: High Variability in Results Between Replicates
Q: My replicate extractions show high variability. How can I improve reproducibility?
A: High variability often points to inconsistencies in the experimental workflow.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Aliquots | Biological tissues can be heterogeneous. If possible, homogenize a larger piece of tissue before taking smaller, representative aliquots for parallel extractions. |
| Inconsistent Homogenization | Standardize the homogenization procedure. Use the same equipment, settings (e.g., speed, duration), and duration for every sample. |
| Variable Extraction Times | Ensure that all samples are incubated in the extraction solvent for the same amount of time and at the same temperature. Process samples in manageable batches to minimize timing differences. |
| Matrix Effects in Analysis | The sample matrix can suppress or enhance the analytical signal. Incorporate an internal standard to correct for variability in extraction efficiency and matrix effects. If matrix effects are severe, consider a sample cleanup step like Solid-Phase Extraction (SPE). |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of solvents, standards, and extracts. |
Issue 3: Co-extraction of Interfering Substances
Q: My final extract contains substances that interfere with HPLC analysis (e.g., high salt content, lipids). How can I clean up my sample?
A: Co-extraction of interfering compounds is a common problem, especially with complex tissue matrices.
| Potential Cause | Recommended Solution |
| High Salt Concentration | After PCA neutralization, ensure complete precipitation of potassium perchlorate by cooling the sample on ice and performing a thorough centrifugation. If salt interference persists, a desalting step using size-exclusion chromatography or a suitable SPE cartridge may be necessary. |
| Lipid Contamination | If using a single-phase extraction method (like PCA), lipids may remain in the supernatant. A liquid-liquid extraction with a non-polar solvent (e.g., chloroform, hexane) can be performed to remove lipids. Alternatively, a reversed-phase SPE can be used to bind lipids while allowing polar this compound to pass through in the initial loading step.[14] |
| Co-eluting Compounds in HPLC | Optimize the HPLC method by adjusting the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks. Consider using a sample cleanup method like Solid-Phase Extraction (SPE) to remove interfering compounds before injection. A mixed-mode or ion-exchange SPE cartridge can be effective for isolating zwitterionic compounds like this compound.[14][15] |
Data Presentation
The efficiency of small molecule extraction is highly dependent on the solvent system used. While specific comparative data for this compound is limited, the following table, based on general principles for extracting polar metabolites from tissues, illustrates the relative effectiveness of common solvent systems.
Table 1: Comparison of Common Solvent Systems for Polar Metabolite Extraction
| Solvent System | Target Analytes | Advantages | Disadvantages | Typical Recovery Range (%) |
|---|---|---|---|---|
| 0.7 M Perchloric Acid | Small polar metabolites, amino acids | Excellent protein precipitation; high yield for water-soluble compounds.[2] | Requires neutralization and salt removal; can degrade acid-labile compounds. | 85 - 98 |
| 80% Methanol / 20% Water | Broad range of polar metabolites | Effective cell lysis; compatible with reversed-phase HPLC. | May not precipitate all proteins effectively; can extract some lipids. | 75 - 90 |
| Acetonitrile / Methanol / Water (2:2:1) | Polar metabolites, amino acids, nucleotides | Good for a broad range of polar compounds; stabilizes heat-sensitive metabolites when used cold.[4] | Can be less efficient for very polar compounds compared to pure aqueous systems. | 70 - 90 |
| Chloroform / Methanol / Water (Bligh-Dyer) | Polar and non-polar metabolites | Separates lipids (chloroform phase) from polar metabolites (methanol/water phase).[5] | More complex, multi-step procedure; potential for analyte loss at the interface. | 60 - 85 (for polar phase) |
Note: Recovery ranges are estimates based on typical performance for small polar metabolites and can vary significantly based on the specific tissue matrix, protocol, and analyte.
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of this compound[1][3][6]
This protocol is adapted from established methods for extracting opines from marine invertebrate tissue.
Materials:
-
Frozen tissue sample
-
0.7 M Perchloric Acid (PCA), pre-chilled to 4°C
-
Neutralization solution: 2 M KOH / 0.4 M MES / 0.4 M KCl, pre-chilled to 4°C
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled microcentrifuge tube.
-
Add 10 volumes of ice-cold 0.7 M PCA (e.g., 1 mL for 100 mg of tissue).
-
Immediately homogenize the sample on ice until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. The pellet can be discarded or saved for other analyses (e.g., starch, protein).
-
Neutralize the acidic supernatant by adding the neutralization solution dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.0-7.0.
-
Incubate the neutralized extract on ice for 15 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated salt.
-
Transfer the final supernatant to a new tube. This extract is now ready for HPLC analysis or can be stored at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This is a general protocol for cleaning up the extract from Protocol 1 if significant matrix interference is observed. A mixed-mode cation exchange SPE cartridge is often suitable for zwitterionic compounds.
Materials:
-
SPE cartridge (e.g., Mixed-Mode Cation Exchange)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., HPLC-grade water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., 5% Ammonium (B1175870) Hydroxide in Methanol)
-
Neutralized this compound extract
Procedure:
-
Condition: Pass 1-2 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1-2 mL of HPLC-grade water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the neutralized this compound extract onto the cartridge.
-
Wash: Pass 1-2 mL of 5% methanol in water through the cartridge to wash away weakly bound impurities.
-
Elute: Elute the bound this compound with 1-2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in the HPLC mobile phase for analysis.
Visualizations
Caption: General workflow for the extraction and analysis of this compound from tissue.
Caption: Troubleshooting decision tree for addressing low this compound yield.
References
- 1. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy is highly sensitive for lipid-soluble metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c3-analysentechnik.de [c3-analysentechnik.de]
- 4. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. cores.emory.edu [cores.emory.edu]
- 7. The influence of pH and temperature on the properties of myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH Dependence Thermal Stability of a Chymotrypsin Inhibitor from Schizolobium parahyba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Strombine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Strombine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during sample preparation and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound, also known as N-(carboxymethyl)-L-alanine, is a naturally occurring amino acid derivative found in many marine invertebrates.[1] As a small molecule, it can be susceptible to both enzymatic and chemical degradation during sample collection, extraction, and storage. Degradation can lead to inaccurate quantification and misinterpretation of its physiological role.
Q2: What are the primary causes of this compound degradation during sample preparation?
The main causes of this compound degradation are:
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Enzymatic Degradation: The enzyme this compound dehydrogenase, present in the tissues of many marine invertebrates, can catalyze the conversion of this compound. This enzyme is heat-labile and has optimal activity at a pH of 7.4-7.6 and a temperature of 45-46°C.
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Chemical Degradation: Like other amino acids, this compound's stability can be affected by factors such as pH, temperature, and the presence of reactive oxygen species. Extreme pH values and high temperatures can lead to non-enzymatic breakdown.
-
Contamination: Introduction of exogenous proteases or microorganisms during sample handling can also contribute to degradation.
Q3: How can I minimize enzymatic degradation of this compound?
To minimize enzymatic degradation, it is crucial to inhibit the activity of this compound dehydrogenase and other endogenous proteases as quickly as possible. Key strategies include:
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Rapid Freezing: Immediately freeze tissue samples in liquid nitrogen upon collection to halt all biological activity.
-
Low-Temperature Processing: Perform all subsequent sample preparation steps, such as homogenization and extraction, at low temperatures (e.g., on ice or in a cold room).
-
Use of Denaturing Agents: Homogenize tissues in solutions containing strong denaturing agents, such as 7M urea (B33335) or 2% SDS, to inactivate enzymes.
-
pH Control: Maintain a pH outside the optimal range for this compound dehydrogenase. Since the enzyme is less active at basic pH, lysing samples at a pH of 9 or greater can be effective.
-
Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your lysis buffer to inhibit a broad range of proteases.
Q4: What are the optimal storage conditions for this compound samples?
For long-term stability, it is recommended to store samples at ultra-low temperatures.
| Storage Condition | Recommendation |
| Short-term (hours to days) | Refrigerate at 2-8°C. |
| Long-term (weeks to months) | Freeze at -80°C. |
| Tissue Samples | Snap-freeze in liquid nitrogen and store at -80°C. |
| Extracts | Store in a suitable solvent at -80°C. |
Avoid repeated freeze-thaw cycles , as this can accelerate degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound yield in final extract | 1. Enzymatic degradation during sample processing.2. Incomplete extraction from the tissue matrix. | 1. Implement rapid quenching of tissue in liquid nitrogen immediately after collection.2. Ensure all homogenization and extraction steps are performed at low temperatures (on ice).3. Add protease inhibitors to the extraction buffer.4. Optimize the extraction solvent and homogenization technique to ensure complete cell lysis and solubilization of this compound. |
| High variability between replicate samples | 1. Inconsistent sample handling and processing times.2. Partial degradation occurring in some samples but not others.3. Contamination during sample preparation. | 1. Standardize the entire sample preparation workflow, from collection to extraction.2. Ensure all samples are processed for the same duration and under the same conditions.3. Use dedicated and sterile labware to prevent cross-contamination. |
| Presence of unexpected peaks in chromatogram | 1. Degradation of this compound into other products.2. Contamination from solvents, labware, or other sources. | 1. Analyze for known potential degradation products of similar amino acid derivatives.2. Run a blank sample (containing only the extraction solvent) to identify any contaminant peaks.3. Ensure high-purity solvents and clean equipment are used. |
Experimental Protocols
Protocol 1: Extraction of this compound from Marine Invertebrate Tissue
This protocol is a general guideline and may need to be optimized for specific tissues.
Materials:
-
Mortar and pestle, pre-chilled
-
Liquid nitrogen
-
Extraction Buffer: 80% methanol (B129727) in water, pre-chilled to -20°C
-
Protease inhibitor cocktail
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge, refrigerated
Procedure:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, adding liquid nitrogen as needed to keep the sample frozen.
-
Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 80% methanol containing a protease inhibitor cocktail to the tissue powder.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Incubate the homogenate at -20°C for 30 minutes to allow for protein precipitation.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new pre-chilled tube.
-
The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C.
Protocol 2: Quantification of this compound by LC-MS/MS
This is a representative protocol and may require optimization based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating this compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically used. The exact gradient will need to be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for this compound) to one or more product ions. This provides high selectivity and sensitivity for quantification.
-
Internal Standard: Use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.
Visualizing Degradation Pathways and Workflows
To aid in understanding the processes involved in this compound degradation and prevention, the following diagrams illustrate key pathways and workflows.
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound analysis.
Quantitative Data Summary
While specific quantitative studies on the degradation kinetics of this compound under various conditions are limited in the publicly available literature, the following table provides general stability guidelines for amino acids, which can be cautiously applied to this compound. Researchers are strongly encouraged to perform their own stability studies for their specific sample matrix and storage conditions.
| Parameter | Condition | Expected this compound Stability | Recommendation |
| Temperature | -80°C | High (Months to Years) | Recommended for long-term storage. |
| -20°C | Moderate (Weeks to Months) | Suitable for intermediate-term storage. | |
| 4°C | Low (Days) | For short-term storage only. | |
| Room Temperature | Very Low (Hours) | Avoid prolonged exposure. | |
| pH | Neutral (6-8) | Generally Stable | Maintain pH within this range during processing if possible, but be mindful of enzyme activity. |
| Acidic (<4) | Potentially Unstable | Acid hydrolysis can occur, especially at elevated temperatures. | |
| Alkaline (>9) | Potentially Unstable | Can lead to degradation and racemization. |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. Experimental conditions should be optimized for specific research needs.
References
Technical Support Center: Enhancing Strombine Detection in Small Samples
Welcome to the technical support center for the sensitive detection of Strombine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analysis of this compound, particularly in samples of limited size.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound detection?
A1: The most prevalent method for the separation and quantification of this compound from biological samples, especially from marine invertebrates, is High-Performance Liquid Chromatography (HPLC). This technique is often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and selectivity.
Q2: How can I prepare small tissue samples for this compound analysis?
A2: A widely used method involves the extraction of this compound from tissues using neutralized perchloric acid extracts. For small samples, meticulous handling is crucial to minimize sample loss. While specific protocols for this compound are not extensively detailed in publicly available literature, general principles of small molecule extraction from tissues can be applied and optimized.
Q3: Is derivatization necessary for this compound detection?
A3: While not always mandatory, derivatization can significantly enhance the sensitivity of this compound detection, especially when using fluorescence detectors.[1][2] Derivatization involves chemically modifying the this compound molecule to attach a fluorescent tag, thereby increasing its signal.[1]
Q4: How should I store my small tissue samples to ensure this compound stability?
A4: For long-term storage, it is generally recommended to store biological tissue samples at cryogenic temperatures, such as in a -80°C freezer or in liquid nitrogen vapor phase, to maintain the integrity of analytes.[3] However, the specific stability of this compound under various storage conditions (e.g., temperature, duration) has not been extensively studied. It is advisable to perform in-house stability studies to determine the optimal storage conditions for your specific samples.
Troubleshooting Guides
Low or No this compound Signal in HPLC Analysis
Problem: I am not detecting any this compound peak, or the signal is very low in my HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure the tissue is thoroughly homogenized and that the extraction solvent is appropriate for this compound. Consider comparing different extraction methods (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) to find the most efficient one for your sample matrix. |
| Low this compound Concentration | Your sample may have a very low concentration of this compound. Consider using a pre-concentration step before HPLC analysis. This could involve techniques like solid-phase extraction to enrich the this compound concentration in your sample. |
| Suboptimal HPLC Conditions | Optimize your HPLC method. This includes the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column chemistry is suitable for separating this compound. |
| Detector Sensitivity | If using a UV detector, this compound may have low UV absorbance. Consider switching to a more sensitive detection method like fluorescence detection (with derivatization) or mass spectrometry (LC-MS). |
| Sample Degradation | This compound may have degraded during sample collection, storage, or preparation. Ensure samples are kept on ice during processing and stored at appropriate low temperatures. Evaluate the stability of this compound in your specific sample matrix and storage conditions. |
Issues with Mass Spectrometry Detection
Problem: I am facing challenges with detecting this compound using LC-MS.
| Possible Cause | Troubleshooting Step |
| Poor Ionization | Optimize the ion source parameters of your mass spectrometer.[4] This includes the electrospray voltage, gas flows (nebulizer, auxiliary, and sweep gas), and temperatures (ion transfer tube and vaporizer).[4] The choice of ionization mode (positive or negative) should also be evaluated for optimal this compound signal.[4] |
| Incorrect Mass Spectrometry Parameters | Ensure the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for this compound. Optimize the collision energy for fragmentation if performing tandem mass spectrometry (MS/MS) to achieve sensitive and specific detection. |
| Matrix Effects | Components in your sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5] Implement strategies to mitigate matrix effects, such as improving sample cleanup, using a stable isotope-labeled internal standard, or modifying the chromatographic separation to separate this compound from interfering compounds.[5] |
| Instrument Contamination | A contaminated LC-MS system can lead to high background noise and poor sensitivity. Regularly clean the ion source and perform system suitability tests to ensure optimal performance. |
Experimental Protocols
Protocol 1: Extraction of this compound from Small Tissue Samples
This protocol is a general guideline and should be optimized for your specific tissue type and experimental setup.
-
Tissue Homogenization:
-
Weigh the frozen small tissue sample (e.g., 10-50 mg).
-
Immediately homogenize the tissue in a pre-chilled homogenizer with 10 volumes of ice-cold 6% perchloric acid.
-
Keep the sample on ice throughout the homogenization process.
-
-
Protein Precipitation:
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, including this compound.
-
-
Neutralization:
-
Neutralize the supernatant by adding a predetermined amount of a strong base (e.g., potassium hydroxide) to bring the pH to approximately 7.0. The exact amount should be determined empirically.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
-
Sample Filtration:
-
Filter the neutralized supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of this compound with Fluorescence Detection
This protocol provides a starting point for developing an HPLC method for this compound analysis.
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detection (with pre-column derivatization):
-
Derivatizing agent: A suitable fluorescent tagging agent that reacts with the amine group of this compound.
-
Excitation Wavelength: To be determined based on the chosen derivatizing agent.
-
Emission Wavelength: To be determined based on the chosen derivatizing agent.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the comparison of different experimental approaches for enhancing this compound detection. Note: This data is for illustrative purposes only and should be experimentally verified.
Table 1: Comparison of this compound Extraction Efficiency from Muscle Tissue (10 mg samples)
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) | Relative Standard Deviation (%) |
| Perchloric Acid Extraction | 85.2 | 4.1 | 4.8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.5 | 5.5 | 7.0 |
| Solid-Phase Extraction (C18) | 92.1 | 3.2 | 3.5 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using Different Detection Methods
| Detection Method | LOD (ng/mL) | LOQ (ng/mL) |
| HPLC-UV (210 nm) | 50 | 150 |
| HPLC-Fluorescence (with derivatization) | 5 | 15 |
| LC-MS/MS | 0.5 | 1.5 |
Table 3: Hypothetical Stability of this compound in Frozen Muscle Tissue at -80°C
| Storage Duration | Mean Concentration (µg/g tissue) | % of Initial Concentration |
| 0 months (Initial) | 12.5 | 100% |
| 3 months | 12.3 | 98.4% |
| 6 months | 12.1 | 96.8% |
| 12 months | 11.8 | 94.4% |
| 24 months | 11.2 | 89.6% |
Visualizations
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Fluorescent derivatization method of proteins for characterization by capillary electrophoresis-sodium dodecyl sulfate with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Protocol for Preserving Deep-Water Marine Invertebrate Tissues: DNA/RNA Shield vs. Liquid Nitrogen for Dual Extraction of High-Quality Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Strombine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Strombine quantification, particularly concerning calibration curves.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the quantitative analysis of this compound.
Issue: Poor Linearity of the Calibration Curve (R² < 0.99)
Question: My calibration curve for this compound is not linear, and the coefficient of determination (R²) is below the acceptable limit of 0.99. What are the possible causes and how can I fix this?
Answer: A non-linear calibration curve can arise from several factors, from standard preparation to instrument issues. Follow these steps to diagnose and resolve the problem:
-
Verify Standard Preparation:
-
Concentration Range: Ensure the concentrations of your standards are within the linear dynamic range of the analytical instrument.[1] If you are unsure of the range, prepare a wider range of concentrations to identify the linear portion.
-
Preparation Errors: Recalculate the dilutions for each standard. An error in the preparation of the stock solution will propagate through the entire series of standards.[2] It is recommended to prepare each standard independently from a stock solution rather than using serial dilutions, which can accumulate errors.[2]
-
Standard Stability: Confirm that this compound is stable in the solvent used for your standards. Degradation of the analyte in lower concentration standards can lead to a curve that flattens at the lower end.
-
-
Check for Matrix Effects:
-
Matrix Mismatch: The matrix of your standards should match the matrix of your unknown samples as closely as possible.[3] Components in the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.
-
Internal Standard: If not already in use, consider using an internal standard (IS). The IS should be structurally similar to this compound and added to all standards and samples at a constant concentration. Plotting the ratio of the analyte response to the IS response against the analyte concentration can compensate for variations in sample preparation and instrument response.[1]
-
-
Investigate Instrument Performance (HPLC-MS):
-
Detector Saturation: At high concentrations, the detector response may become non-linear. If your curve is flattening at the higher end, try analyzing standards with lower concentrations.
-
Source Contamination: A contaminated ion source in the mass spectrometer can lead to inconsistent ionization and poor linearity. Clean the ion source according to the manufacturer's instructions.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pumps are delivering a consistent flow rate.[4] Inconsistent mobile phase composition can lead to shifts in retention time and variable peak areas.[4][5]
-
Issue: High Variability in Replicate Injections
Question: I am observing significant variation in peak areas for replicate injections of the same this compound standard. What could be causing this?
Answer: Poor reproducibility in replicate injections often points to issues with the injection process or the stability of the HPLC system.
-
Injector and Autosampler Check:
-
Sample Loop Filling: Ensure the injection volume is appropriate for the sample loop size. For partial loop injections, the volume should be less than half the loop volume. For full loop injections, inject a volume 3-5 times the loop volume to ensure it is completely filled.
-
Air Bubbles: Check for air bubbles in the syringe or sample lines of the autosampler, as this can lead to inconsistent injection volumes.[4] Purge the system to remove any bubbles.
-
Leaking Fittings: Inspect for leaks at all fittings between the injector and the column.[6] Even a small leak can cause significant variability.
-
-
System Equilibration:
-
Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence.[4] Changes in mobile phase composition on the column will affect retention time and peak shape.
-
-
Sample and Mobile Phase Stability:
-
Sample Degradation: If this compound is unstable in the sample solvent, its concentration may decrease over the course of the analytical run, especially if the samples are not kept cool in the autosampler.
-
Mobile Phase Volatility: If using a volatile mobile phase component, its evaporation over time can alter the mobile phase composition, leading to drifting retention times and variable peak areas. Prepare fresh mobile phase.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptance criterion for a calibration curve in bioanalysis?
A1: While specific criteria can vary by regulatory guidelines (e.g., FDA, EMA), a common set of acceptance criteria for a calibration curve is summarized in the table below.
| Parameter | Acceptance Criterion |
| Number of Standards | A minimum of 6-8 non-zero standards.[1] |
| Correlation Coefficient (r) | Should be ≥ 0.99. |
| Linearity (R²) | The coefficient of determination (R²) should be ≥ 0.99. |
| Accuracy of Back-Calculated Concentrations | For each standard, the concentration calculated from the regression equation should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision of Back-Calculated Concentrations | The coefficient of variation (CV) for the back-calculated concentrations of replicate standards should be ≤ 15% (≤ 20% for the LLOQ). |
Q2: How do I prepare calibration standards in a biological matrix (e.g., plasma, serum)?
A2: To account for matrix effects, it is best practice to prepare your calibration standards in the same biological matrix as your samples.
Experimental Protocol: Preparation of Calibration Standards in Plasma
-
Obtain Blank Matrix: Source a batch of control (blank) plasma that is free of this compound.
-
Prepare a Stock Solution: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a high-concentration stock solution.
-
Create Spiking Solutions: Prepare a series of intermediate spiking solutions by diluting the stock solution with the same organic solvent.
-
Spike the Matrix: Add a small, fixed volume (e.g., 5-10% of the final volume to minimize matrix disruption) of each spiking solution to aliquots of the blank plasma to create your series of calibration standards. Ensure the final concentration of the organic solvent is consistent across all standards.
-
Process Standards and Samples: Process the calibration standards and the unknown samples using the exact same sample preparation method (e.g., protein precipitation, solid-phase extraction).
Q3: My calibration curve looks good, but my quality control (QC) samples are failing. What should I do?
A3: If the calibration curve is acceptable but the QCs are not, this suggests a problem with the accuracy of the assay for real samples.
-
QC Sample Preparation: Double-check the preparation of the QC samples to ensure there were no errors in concentration.
-
Matrix Differences: There may be a difference between the matrix used for the calibration standards and the matrix of the QC samples (e.g., different lots of plasma).
-
Analyte Stability: this compound may be less stable in the sample matrix than in the cleaner matrix of the standards. Investigate the stability of this compound under the conditions of sample collection, storage, and processing.
-
System Drift: If the QC samples were run at the end of a long analytical batch, instrument response may have drifted over time.[7] Consider running calibration standards at both the beginning and end of the batch to assess drift.
Visualized Workflows and Logic
Caption: Troubleshooting workflow for a non-linear calibration curve.
Caption: Standard experimental workflow for this compound quantification.
References
Strombine Analysis Technical Support Center
Welcome to the technical support center for Strombine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound, chemically known as N-(carboxymethyl)-L-alanine, is an imino acid found primarily in marine invertebrates. It is a metabolite involved in anaerobic processes within muscle tissues.[1] Accurate analysis of this compound is crucial for metabolic studies in marine biology and can be relevant in broader research areas involving cellular metabolism.
Q2: What is the primary analytical method for this compound quantification?
The most common and sensitive method for the determination of this compound is High-Performance Liquid Chromatography (HPLC).[2] This technique allows for the separation and quantification of this compound from complex biological matrices, such as tissue extracts.[2] Often, HPLC is coupled with fluorometric detection after post-column derivatization to enhance sensitivity.[2]
Q3: What are "ghost peaks" in my chromatogram and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in a chromatogram, which can be mistaken for analytes. They are a common form of contamination.
-
Causes :
-
Troubleshooting :
-
Run a blank gradient (without injecting a sample) to see if the peak persists.[5]
-
Flush the injector and the column with a strong solvent.[3]
-
Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase.[5]
-
Filter and degas the mobile phase to remove particulates and dissolved air.[1]
-
Q4: My baseline is noisy and drifting. What could be the cause?
An unstable baseline can significantly affect the accuracy of peak integration and quantification.
-
Causes :
-
Troubleshooting :
Troubleshooting Guide: Contamination Sources in this compound Analysis
Contamination can be introduced at various stages of the this compound analysis workflow. Below is a summary of potential contamination sources and preventative measures.
| Stage | Potential Contamination Source | Preventative Measures |
| Sample Preparation | Glassware and plasticware | Use dedicated, thoroughly cleaned glassware or disposable, high-quality plasticware.[2] |
| Reagents and solvents | Use high-purity, HPLC-grade reagents and solvents.[2] | |
| Cross-contamination between samples | Use fresh pipette tips for each sample and handle samples one at a time.[7] | |
| Environmental contaminants (dust, etc.) | Work in a clean environment, such as a laminar flow hood, and keep sample vials covered.[2] | |
| Human-derived contaminants (keratin, etc.) | Wear powder-free gloves and a lab coat.[8] | |
| HPLC System | Mobile Phase | Prepare fresh mobile phase daily, filter, and degas before use.[5] |
| Injector/Autosampler | Implement a needle wash step between injections to prevent carryover.[9] | |
| Column | Use a guard column to protect the analytical column from strongly retained impurities. | |
| System Components (seals, tubing) | Regularly inspect and replace worn seals and tubing that can shed particles.[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Invertebrate Muscle Tissue
This protocol provides a general guideline for the extraction of this compound for subsequent HPLC analysis.
-
Tissue Homogenization :
-
Rapidly dissect and freeze the muscle tissue in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and add it to a pre-chilled mortar with liquid nitrogen.
-
Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-weighed tube.
-
-
Deproteinization and Extraction :
-
Add 10 volumes of ice-cold 0.6 M perchloric acid to the tissue powder.
-
Homogenize the mixture using a tissue homogenizer for 2 minutes on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites including this compound.
-
-
Neutralization :
-
Neutralize the supernatant by adding a predetermined volume of potassium carbonate (K₂CO₃) solution.
-
Allow the mixture to stand on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
-
Sample Filtration :
-
Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
Visualizing Contamination Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common contamination-related issues in this compound analysis.
Caption: Troubleshooting workflow for identifying the source of ghost peaks.
Caption: Systematic approach to resolving baseline noise and drift.
Caption: Proactive workflow to minimize contamination in this compound analysis.
References
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. cib.csic.es [cib.csic.es]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aaps.ca [aaps.ca]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. Sample Contamination in Chromatographic Analysis [hplcvials.com]
- 8. support.waters.com [support.waters.com]
- 9. axionlabs.com [axionlabs.com]
Technical Support Center: Refinement of Derivatization Methods for Strombine Detection
Welcome to the technical support center for the analysis of Strombine and related imino acids. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the derivatization of this compound prior to its detection by gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound, chemically known as N-(carboxymethyl)-L-alanine, is an imino acid found in various marine invertebrates.[1] It belongs to a class of compounds called opines, which are metabolites involved in cellular osmotic regulation. The accurate detection and quantification of this compound are crucial for physiological studies of marine organisms, understanding metabolic responses to environmental stress, and potentially for identifying novel bioactive compounds in drug discovery.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
Like other amino and imino acids, this compound is a polar, non-volatile compound.[2] Direct injection of this compound into a gas chromatograph would lead to thermal decomposition in the injector port rather than volatilization.[2] Derivatization is a chemical modification process that converts polar functional groups (such as the carboxylic acid and secondary amine groups in this compound) into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[3][4]
Q3: What are the most common derivatization methods for compounds like this compound?
The two most prevalent derivatization techniques for amino and imino acids for GC-MS analysis are silylation and acylation .
-
Silylation involves replacing active hydrogens in the molecule with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5][6]
-
Acylation introduces an acyl group into the molecule. For GC-MS, fluorinated anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) are often used to enhance detection sensitivity.[7] Alkylation using chloroformates, such as ethyl chloroformate, is another effective acylation method.[8]
Q4: Which derivatization reagent is best for this compound?
The choice of reagent depends on the specific requirements of the analysis.
-
Silylation with MTBSTFA to form TBDMS derivatives is often preferred due to the higher stability of the resulting derivatives compared to TMS derivatives, which is advantageous for complex sample matrices.[9]
-
Acylation with alkyl chloroformates offers the advantage of being performable in an aqueous medium, which can simplify sample preparation.[8]
A direct comparison of derivatization methods for this compound has not been extensively reported in the literature. Therefore, it is recommended to empirically determine the optimal reagent for your specific application by comparing derivatization efficiency, derivative stability, and analytical sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization and GC-MS analysis of this compound and related compounds.
Problem 1: Low or No Derivatization Product Detected
| Potential Cause | Suggested Solution |
| Presence of moisture in the sample or reagents. | Silylating reagents are highly sensitive to moisture, which can hydrolyze the reagent and reduce the reaction yield. Ensure that all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[10] |
| Incomplete derivatization reaction. | Optimize the reaction conditions, including temperature and time. For silylation, heating at 70-100°C for 30-60 minutes is common.[11] For challenging compounds, consider adding a catalyst like trimethylchlorosilane (TMCS) to BSTFA.[12] |
| Incorrect pH of the reaction mixture. | The pH can significantly affect the derivatization efficiency. Ensure the sample is appropriately neutralized or buffered before adding the reagent. |
| Degraded derivatization reagent. | Derivatization reagents can degrade over time, especially if not stored properly. Use fresh reagents and store them under anhydrous conditions as recommended by the manufacturer. |
| Insufficient amount of derivatization reagent. | A molar excess of the derivatization reagent is necessary to drive the reaction to completion. |
Problem 2: Chromatographic Issues - Peak Tailing, Broadening, or Splitting
| Potential Cause | Suggested Solution |
| Active sites in the GC system. | Exposed silanol (B1196071) groups in the inlet liner, on the column, or in glass wool can interact with polar derivatives, causing peak tailing. Use deactivated liners and glass wool. Regularly trim the front end of the GC column (a few centimeters) to remove active sites.[13] |
| Column contamination. | Non-volatile residues from the sample matrix can accumulate on the column, leading to poor peak shape. Perform regular column conditioning and consider using a guard column.[1] |
| Improper column installation. | An incorrectly installed column can create dead volumes, leading to peak broadening and tailing. Ensure the column is installed at the correct depth in the inlet and detector.[14] |
| Formation of multiple derivatives. | Some amino acids can form multiple derivative products, resulting in split or broadened peaks. Optimize the derivatization conditions (temperature, time, reagent ratio) to favor the formation of a single, stable derivative. |
| Solvent-phase polarity mismatch. | Injecting a polar solvent onto a non-polar column can cause peak distortion. If possible, use a solvent that is compatible with the stationary phase of your GC column.[1] |
Problem 3: Presence of Ghost Peaks in the Chromatogram
| Potential Cause | Suggested Solution |
| Septum bleed. | Siloxanes from the inlet septum can leach into the system, especially at high temperatures, and appear as regularly spaced "ghost peaks". Use high-quality, low-bleed septa and replace them regularly.[15] |
| Contamination from previous injections (carryover). | Highly concentrated or "dirty" samples can contaminate the syringe, inlet, and column. Thoroughly rinse the syringe between injections and run blank solvent injections to clean the system. |
| Contamination from derivatization reagents. | By-products of the derivatization reaction or impurities in the reagent can appear as peaks in the chromatogram. Analyze a reagent blank (reagent and solvent without the sample) to identify these peaks. |
| Air leaks in the system. | Small leaks can introduce oxygen and other contaminants, leading to baseline instability and ghost peaks. Regularly check for leaks using an electronic leak detector. |
Quantitative Data on Derivatization Methods
The following tables summarize quantitative data for common derivatization methods used for amino acids, which can serve as a reference for the analysis of this compound.
Table 1: Comparison of Silylation and Acylation/Alkylation Methods
| Parameter | Silylation (TMS/TBDMS Derivatives) | Acylation/Alkylation (Chloroformate Derivatives) | Reference |
| Reproducibility | Can show poorer reproducibility due to instability of derivatives. | Generally exhibits better analytical performance and reproducibility. | |
| Derivative Stability | TMS derivatives can be unstable, especially in the presence of moisture. TBDMS derivatives are significantly more stable. | Chloroformate derivatives are generally stable at room temperature for several days. | |
| Dynamic Range | Typically narrower (e.g., 5-63 fold). | Generally wider (e.g., 8-100 fold). | |
| Reaction Conditions | Requires anhydrous conditions. | Can be performed in an aqueous medium. | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acylated Amino Acids (Propyl Chloroformate Derivatization)
Data obtained using GC-MS analysis.
| Amino Acid | LOD (µM) | LOQ (µM) | Reference |
| Alanine | 0.3 - 30 | 0.03 - 12 | [16] |
| Glycine | 0.3 - 30 | 0.03 - 12 | [16] |
| Proline | 0.3 - 30 | 0.03 - 12 | [16] |
| Valine | 0.3 - 30 | 0.03 - 12 | [16] |
| Leucine | 0.3 - 30 | 0.03 - 12 | [16] |
| Isoleucine | 0.3 - 30 | 0.03 - 12 | [16] |
Note: Data for this compound is not explicitly available and performance may vary.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound, adapted from established methods for amino and imino acids.
Protocol 1: Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is adapted for the derivatization of this compound to form its TBDMS derivative.
Materials:
-
Dried this compound sample or extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Anhydrous pyridine (B92270)
-
Anhydrous acetonitrile
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried this compound sample or an aliquot of the sample extract into a reaction vial. If the sample is in a solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent. Vortex briefly to dissolve the sample.
-
Add 100 µL of MTBSTFA (with 1% t-BDMCS) to the reaction vial.
-
Reaction: Tightly cap the vial and heat the mixture at 90°C for 2 hours in a heating block or oven.[17]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: Acylation using Ethyl Chloroformate (ECF)
This protocol describes a rapid derivatization method that can be performed in an aqueous medium.
Materials:
-
Aqueous sample containing this compound
-
Pyridine
-
Ethyl Chloroformate (ECF)
-
Reaction vials (e.g., 2 mL)
-
Vortex mixer
Procedure:
-
Sample Preparation: In a reaction vial, mix 100 µL of the aqueous this compound sample with 50 µL of ethanol and 20 µL of pyridine.
-
Derivatization: Add 10 µL of ECF to the mixture. Vortex vigorously for 30 seconds. The reaction is typically complete within a few minutes at room temperature.
-
Extraction: Add 200 µL of chloroform to the vial to extract the derivatized this compound. Vortex for 30 seconds.
-
Phase Separation: Centrifuge the vial briefly to separate the aqueous and organic layers.
-
Sample Collection: Carefully collect the lower organic layer (chloroform) containing the derivatized this compound and transfer it to a GC vial for analysis.
Visualizations
General Workflow for this compound Derivatization and GC-MS Analysis
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Low Derivatization Yielddot
References
- 1. agilent.com [agilent.com]
- 2. Recent update of the various sources originating ghost peaks in gas chromatography: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
Addressing peak tailing in Strombine chromatography
Welcome to the technical support center for strombine chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound, with a particular focus on addressing peak tailing.
Troubleshooting Guide: Addressing Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution and quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound analysis.
Problem: Asymmetrical peaks with a distinct "tail" are observed for this compound.
Step 1: Initial Diagnosis and Common Causes
Peak tailing in chromatography is often a result of secondary interactions between the analyte and the stationary phase, or other issues within the HPLC system.[1][2][3] For a zwitterionic compound like this compound, which possesses both acidic and basic functional groups, these interactions can be complex.
Potential Causes:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause of peak tailing for basic and polar compounds is the interaction with residual silanol groups on the surface of silica-based columns.[2][4][5] These silanol groups can become ionized at mid-range pH values, leading to strong, undesirable interactions with the positively charged amine group of this compound.[1][3]
-
Mobile Phase pH: Operating the mobile phase at a pH close to the pKa of this compound can lead to the co-existence of multiple ionic forms of the analyte, resulting in broadened or tailing peaks.[1][6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][4]
-
Column Degradation: Voids in the column packing or a blocked inlet frit can disrupt the sample path and cause peak asymmetry for all analytes.[2][8]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.[1][4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound chromatography.
Caption: A logical workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even at low concentrations?
If you observe peak tailing at low concentrations, the issue is likely not column overload. The primary suspect would be secondary chemical interactions between this compound and the stationary phase.[4] this compound, being a zwitterionic compound, can interact strongly with active sites like residual silanols on silica-based columns.[2][3]
To resolve this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[3][9]
-
Use of an End-Capped Column: These columns have their residual silanol groups chemically deactivated ("capped"), which reduces the sites available for secondary interactions with polar analytes like this compound.[1][2]
-
Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[10]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter in the chromatography of ionizable compounds like this compound.[7][11] this compound has both an acidic carboxylic acid group and a basic secondary amine group, and its net charge will change with pH.
-
When the mobile phase pH is close to the pKa of either of these functional groups, a mixture of ionized and non-ionized forms of this compound will exist. This can lead to multiple retention mechanisms and result in peak broadening or splitting.[6][7]
-
To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[11] For this compound, this would mean operating at a low pH (e.g., below 3) to ensure the carboxylic acid group is protonated and the amine group is consistently protonated, or at a high pH (e.g., above 9-10, if the column allows) where the amine is neutral and the carboxylic acid is deprotonated.
Q3: Can my sample solvent cause peak tailing for this compound?
Yes, the composition of the solvent in which you dissolve your this compound sample can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[4] This is particularly noticeable for early eluting peaks.
Best Practices:
-
Whenever possible, dissolve your sample in the initial mobile phase.
-
If a stronger solvent is necessary for solubility, inject the smallest possible volume.[12]
Q4: All the peaks in my chromatogram, including this compound, are tailing. What does this indicate?
If all peaks in your chromatogram exhibit tailing, it generally points to a physical problem within the HPLC system rather than a chemical interaction specific to one analyte.[8]
Common culprits include:
-
A void at the column inlet or a partially blocked frit: This can be caused by the settling of the packing material or the accumulation of particulate matter.[2][8] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. A void may necessitate column replacement.
-
Extra-column dead volume: This can be caused by using tubing with too large an internal diameter or by poorly made connections between the column and other components of the HPLC system.[4]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Silanol Interactions
This protocol describes how to adjust the mobile phase pH to improve the peak shape of this compound by minimizing secondary interactions with silanol groups.
Objective: To achieve a symmetrical peak for this compound by operating at a low pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound standard solution
-
Reversed-phase C18 column (non-end-capped to observe the effect)
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Start with HPLC-grade water.
-
Add a small amount of acid (e.g., 0.1% v/v formic acid or 0.05% v/v TFA) to lower the pH to approximately 2.5-3.0.
-
Filter and degas the mobile phase.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile or methanol.
-
-
Set up the HPLC system with an appropriate gradient. A starting point could be 5% Mobile Phase B.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.
-
Inject the this compound standard and acquire the chromatogram.
-
Analyze the peak shape. Compare the peak asymmetry of this compound at low pH to previous runs at a neutral pH.
Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape for this compound.
Data Presentation
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase pH | Tailing Factor (USP) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 4.5 | 1.8 | Moderate Tailing |
| 2.8 | 1.2 | Symmetrical |
Note: This is example data to illustrate the expected trend.
Table 2: Comparison of Column Chemistries for this compound Analysis
| Column Type | Tailing Factor (USP) at pH 4.5 | Rationale |
| Standard Silica C18 | 1.8 | Exposed silanol groups lead to secondary interactions. |
| End-Capped C18 | 1.3 | Reduced silanol activity improves peak shape. |
| Polar-Embedded C18 | 1.2 | Shielding of residual silanols provides excellent peak symmetry for polar bases. |
Note: This is example data to illustrate the expected trend.
Signaling Pathways and Logical Relationships
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the secondary interaction mechanism between a protonated this compound molecule and an ionized silanol group on the surface of a silica-based stationary phase.
Caption: Secondary interaction between this compound and a silanol group.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
Improving the reproducibility of Strombine measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Strombine measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
This compound is an opine, an amino acid derivative, that accumulates in the tissues of many marine invertebrates, particularly during periods of hypoxia or anoxia (anaerobic conditions)[1]. Its quantification is crucial for studying anaerobic metabolism, cellular stress responses, and the physiological adaptations of these organisms to their environment.
Q2: What is the most common method for quantifying this compound?
The most prevalent method for the separation and quantification of this compound is High-Performance Liquid Chromatography (HPLC)[1]. This technique is often coupled with post-column derivatization and fluorometric or conductivity detection to enhance sensitivity and specificity[1]. Cation-exchange chromatography is frequently employed for the separation of this compound and related compounds like alanopine[2].
Q3: What are the expected concentration ranges for this compound in biological samples?
The concentration of this compound can vary significantly depending on the species, tissue type, and the extent of anaerobic stress. Reported detection sensitivities for HPLC-based methods are typically in the picomole (pmol) to nanomole (nmol) range[1][2].
Q4: What are the critical steps in the sample preparation for this compound analysis?
A critical step is the rapid quenching of metabolic activity to prevent alterations in this compound levels post-sampling. This is often achieved by flash-freezing the tissue in liquid nitrogen. Subsequently, a common and effective method for extracting small, polar metabolites like this compound is perchloric acid (PCA) extraction[2][3]. It is crucial to neutralize the PCA extract before HPLC analysis to prevent damage to the column and interference with the chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound measurement using HPLC.
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH affecting this compound's ionization state.2. Column degradation or contamination.3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH. Since this compound is an amino acid derivative, its retention is pH-sensitive.2. Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent. If degraded, replace the column.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Air bubbles in the pump or detector. | 1. Prepare fresh mobile phase and ensure proper mixing if using a gradient. Degas the mobile phase before use.2. Use a column oven to maintain a consistent temperature.3. Purge the pump to remove air bubbles. |
| No or Low Signal/Peak | 1. Inefficient derivatization.2. This compound degradation.3. Detector malfunction. | 1. Check the freshness and concentration of derivatization reagents. Optimize the reaction time and temperature.2. Ensure proper sample storage (at or below -80°C) and minimize freeze-thaw cycles.3. Check the detector lamp and settings. |
Sample Preparation Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low this compound Recovery | 1. Incomplete cell lysis and extraction.2. This compound degradation during extraction.3. Loss of analyte during neutralization and centrifugation. | 1. Ensure thorough homogenization of the tissue in perchloric acid. Consider using sonication or bead beating.2. Keep samples on ice throughout the extraction process to minimize enzymatic activity.3. Be careful when collecting the supernatant after centrifugation to avoid disturbing the protein pellet. |
| High Variability Between Replicates | 1. Inconsistent sample homogenization.2. Pipetting errors during extraction or derivatization.3. Non-uniform quenching of metabolic activity. | 1. Standardize the homogenization procedure to ensure consistency across all samples.2. Use calibrated pipettes and be meticulous during all liquid handling steps.3. Ensure rapid and consistent freezing of all tissue samples immediately after collection. |
Detection Issues (Fluorometry)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Noise | 1. Contaminated mobile phase or reagents.2. Autofluorescence from the sample matrix.3. Light leaks in the detector. | 1. Use HPLC-grade solvents and high-purity reagents. Filter the mobile phase.2. Optimize the sample cleanup procedure to remove interfering compounds.3. Ensure the detector's cover is securely closed. |
| Non-linear Standard Curve | 1. Saturation of the detector at high concentrations.2. Instability of the fluorescent derivative.3. Inaccurate preparation of standards. | 1. Extend the concentration range of your standards to identify the linear range of the assay.2. Analyze samples promptly after derivatization. Investigate the stability of the derivative over time.3. Prepare fresh standards and verify their concentrations. |
Experimental Protocols
Detailed Methodology for this compound Quantification via HPLC
This protocol is a composite of best practices for the quantification of this compound in marine invertebrate tissues.
1. Sample Collection and Quenching:
-
Excise the tissue of interest as quickly as possible.
-
Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.
-
Store samples at -80°C until extraction.
2. Perchloric Acid Extraction:
-
Weigh the frozen tissue (typically 50-100 mg).
-
Homogenize the frozen tissue in 10 volumes of ice-cold 6% perchloric acid (PCA) using a tissue homogenizer.
-
Keep the sample on ice throughout the homogenization process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble metabolites including this compound.
3. Neutralization:
-
Neutralize the PCA supernatant by adding a solution of 5 M K2CO3 dropwise while vortexing until the pH reaches 6.5-7.5.
-
The addition of potassium carbonate will precipitate potassium perchlorate.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the neutralized supernatant for HPLC analysis.
4. HPLC Analysis:
-
Column: Cation-exchange column (e.g., Alltech OA-2000).
-
Mobile Phase: Isocratic elution with a suitable buffer (e.g., a pH-neutralized sulfuric acid solution).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Post-Column Derivatization:
-
Reagent 1: o-phthaldialdehyde (OPA) solution.
-
Reagent 2: Sodium hypochlorite (B82951) solution.
-
The column effluent is mixed sequentially with the OPA and hypochlorite solutions in a reaction coil.
-
-
Detection: Fluorescence detector (Excitation/Emission wavelengths will depend on the fluorescent derivative formed, but are typically in the UV/Visible range).
-
Quantification: Generate a standard curve using known concentrations of a pure this compound standard. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Visualizations
Caption: Simplified metabolic pathway for this compound formation under anaerobic conditions.
Caption: Experimental workflow for this compound measurement from tissue samples.
Caption: Logical troubleshooting flow for this compound measurement issues.
References
Minimizing interference from other opines in Strombine assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other opines in Strombine assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of interference from other opines in a this compound assay?
Interference in this compound assays typically arises from the lack of absolute specificity of the assay's core components. This can be due to:
-
Enzyme Specificity in Enzymatic Assays: The enzyme used to detect this compound may also recognize and react with other structurally similar opines, leading to a falsely elevated signal. Enzymes can have varying degrees of specificity, including group and linkage specificity, which allows them to act on a range of related molecules.[1][2][3]
-
Antibody Cross-Reactivity in Immunoassays: Antibodies developed to bind this compound may also exhibit affinity for other opines with similar epitopes, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification.[4]
Q2: How can I determine if my this compound assay is experiencing interference?
Several indicators may suggest interference:
-
Higher-than-expected this compound levels: If your results are inconsistent with expected physiological or experimental concentrations, interference could be a factor.
-
Poor recovery during spike-and-recovery experiments: Spiking a sample with a known amount of this compound and getting a recovery rate significantly different from 100% can indicate the presence of interfering substances.
-
Inconsistent results across sample dilutions: If the measured this compound concentration does not scale linearly with sample dilution, it may suggest the presence of an interfering substance.[4]
Q3: What are the initial steps to troubleshoot suspected interference?
Start with the following:
-
Review the literature: Check for known cross-reactivity of the enzyme or antibody used in your assay with other opines.
-
Perform a specificity test: Test the assay's response to individual, purified opines that are likely to be present in your samples.
-
Sample pre-treatment: Consider methods to remove potentially interfering opines from your sample before running the assay.
Troubleshooting Guide
Issue 1: High Background Signal
A high background signal can mask the true signal from this compound and reduce the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Cross-reactivity with other opines in the sample | - Perform a specificity test with other relevant opines.- Consider sample purification techniques like Solid Phase Extraction (SPE) to remove interfering compounds.[5] |
| Contaminated reagents | - Use fresh, high-quality reagents.- Ensure proper storage of all assay components.[6] |
| Insufficient washing steps (Immunoassays) | - Increase the number of wash steps or the duration of each wash to remove unbound reagents.[7][8] |
| High incubation temperature or time | - Optimize the incubation temperature and time as per the assay protocol.[7] |
Issue 2: Inaccurate or Inconsistent Results
Inconsistent results can manifest as poor reproducibility between replicates or assays.
| Possible Cause | Recommended Solution |
| Competitive inhibition by other opines (Enzymatic Assays) | - If competitive inhibition is suspected, you can try to increase the substrate (this compound) concentration if the assay format allows.[5]- Perform an enzyme inhibition study (e.g., Lineweaver-Burk plot) to confirm the mechanism of inhibition.[5] |
| Matrix effects from the sample | - Prepare standards in a matrix that closely matches your sample matrix.- Dilute your samples to reduce the concentration of interfering substances.[9] |
| Pipetting errors or improper dilutions | - Ensure all pipettes are properly calibrated.- Double-check all dilution calculations.[7][10] |
Data Presentation
The following table provides a hypothetical example of the cross-reactivity of a this compound assay with other common opines. This data should be determined empirically for your specific assay.
| Opine | Concentration Tested (µM) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Alanopine | 10 | 15% |
| Octopine | 10 | 5% |
| Histopine | 10 | <1% |
Experimental Protocols
Protocol 1: Determining Opine Cross-Reactivity in an Enzymatic this compound Assay
Objective: To assess the specificity of the this compound-metabolizing enzyme by measuring its activity with other opines.
Materials:
-
Purified this compound and other opines (Alanopine, Octopine, Histopine)
-
The enzyme used in your this compound assay
-
Assay buffer
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate that reacts with a product of the enzyme reaction)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and other opines in the assay buffer.
-
Create a dilution series for each opine to be tested.
-
In a 96-well plate, add the assay buffer and the respective opine dilutions.
-
Initiate the reaction by adding the enzyme to each well.
-
Incubate the plate at the optimal temperature for the specified time.
-
Add the detection reagent and measure the signal using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cross-reactivity for each opine relative to the signal generated by this compound at the same concentration.
Protocol 2: Sample Cleanup using Solid Phase Extraction (SPE)
Objective: To remove interfering opines from a sample prior to the this compound assay.
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Sample containing this compound and potential interfering opines
-
Elution solvent (e.g., acetonitrile)
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge.
-
Equilibrate the cartridge: Pass 5 mL of water through the cartridge. Ensure the cartridge does not dry out.
-
Load the sample: Apply your sample to the cartridge.
-
Wash the cartridge: Pass a mild solvent through the cartridge to wash away weakly bound, interfering compounds. The composition of this wash solution will need to be optimized.
-
Elute this compound: Pass the elution solvent through the cartridge to collect your purified this compound.
-
Dry down the eluted sample and reconstitute it in the assay buffer before performing the this compound assay.
Visualizations
Caption: Diagram of interference pathways in a this compound assay.
Caption: Logical workflow for troubleshooting opine interference.
References
- 1. youtube.com [youtube.com]
- 2. Specificity of Enzymes | Worthington Biochemical [worthington-biochem.com]
- 3. Specificity of Enzymes [unacademy.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. viennalab.com [viennalab.com]
- 7. novateinbio.com [novateinbio.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. 5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests [en.seamaty.com]
- 10. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
Strombine Stability in Various Solvent Systems: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with strombine, focusing on its stability in different solvent systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a gradual loss of purity when dissolved in an aqueous buffer at neutral pH, even when stored at 4°C. What could be the cause?
A1: While this compound, an amino acid derivative, is relatively stable in aqueous solutions, it can be susceptible to slow degradation over time. Several factors could contribute to this observation:
-
Microbial Contamination: Aqueous buffers, especially at neutral pH, are prone to microbial growth. Microorganisms can metabolize this compound, leading to a decrease in its concentration. Ensure your buffers are sterile and consider adding a bacteriostatic agent if the experimental design allows.
-
Oxidative Degradation: Dissolved oxygen in the buffer can lead to slow oxidation of the molecule, particularly if trace metal ions are present, which can catalyze oxidative reactions.[1][2] To mitigate this, consider de-gassing your solvents before use or working under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrolysis: Although more common under acidic or basic conditions, hydrolysis of the amide linkage is a potential degradation pathway over extended periods even at neutral pH.[1]
Q2: I observe a rapid degradation of this compound when using an acidic buffer (pH < 4). What is the likely degradation mechanism?
A2: this compound contains a secondary amine and two carboxylic acid groups. Under acidic conditions, the molecule is susceptible to acid-catalyzed hydrolysis. The most likely point of cleavage is the C-N bond, which can lead to the formation of alanine (B10760859) and glycolic acid as degradation products. It is advisable to use this compound in acidic conditions for the shortest possible time and at low temperatures to minimize this degradation.
Q3: My experiment requires dissolving this compound in an organic solvent. Which solvents are recommended for optimal stability?
A3: The choice of organic solvent can significantly impact the stability of this compound. Protic solvents, especially those that can form hydrogen bonds, are generally good at solubilizing polar molecules like this compound. However, their reactivity should be considered.
-
Recommended Solvents: For short-term use, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often suitable for creating stock solutions. For less polar solvents, a mixture with water may be necessary to achieve the desired concentration.
-
Solvents to Use with Caution: Protic solvents like methanol (B129727) and ethanol (B145695) can potentially esterify the carboxylic acid groups of this compound, especially in the presence of an acid catalyst or upon prolonged storage. This reaction would lead to the formation of methyl or ethyl esters of this compound, altering its properties.
Q4: I am developing an HPLC method for this compound analysis. What should I consider for the mobile phase to ensure the stability of the analyte during the run?
A4: For HPLC analysis of this compound, a reversed-phase method with a C18 column is typically appropriate. To ensure on-column stability:
-
Mobile Phase pH: Maintain the pH of the aqueous component of the mobile phase within a range of 3 to 7. Highly acidic or basic mobile phases can cause degradation during the analytical run.
-
Solvent Quality: Use high-purity, HPLC-grade solvents to minimize contaminants that could react with this compound.
-
Temperature Control: If possible, use a column oven to maintain a consistent and moderate temperature (e.g., 25-30°C) to ensure reproducibility and prevent thermally induced degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of this compound. | Prepare fresh solutions daily. If storage is necessary, aliquot and store at -20°C or -80°C in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Precipitation of this compound from a concentrated stock solution in an aqueous buffer. | Exceeding the solubility limit. This compound has moderate aqueous solubility. | Prepare a less concentrated stock solution. Alternatively, consider using a co-solvent system (e.g., water/ethanol) to increase solubility, but be mindful of potential long-term reactions. |
| Inconsistent results in bioassays. | This compound degradation leading to variable active concentrations. | Perform a stability study of this compound under your specific assay conditions (buffer, temperature, incubation time) to determine its stability window. Quantify this compound concentration before and after the experiment using a validated analytical method like HPLC. |
| Color change in the this compound solution. | Oxidation or reaction with contaminants. | Use high-purity solvents and protect the solution from light. Prepare solutions fresh and consider using amber vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing stability-indicating analytical methods.[1][2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound under each condition.
-
Use mass spectrometry (MS) data to propose structures for the major degradation products.
Protocol 2: HPLC Method for this compound Quantification
This protocol provides a starting point for developing a reversed-phase HPLC method for the quantification of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimization of pH for Strombine Enzymatic Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the pH for enzymatic reactions involving strombine dehydrogenase.
Frequently Asked Questions (FAQs)
Q1: What is this compound dehydrogenase and what reaction does it catalyze?
A1: this compound dehydrogenase (EC 1.5.1.22) is an enzyme that belongs to the family of oxidoreductases. It catalyzes the reversible reductive condensation of pyruvate (B1213749) with glycine (B1666218) to form N-(carboxymethyl)-D-alanine, commonly known as this compound, with the concomitant oxidation of NADH to NAD+. The reaction is as follows:
Glycine + Pyruvate + NADH + H+ ⇌ this compound + NAD+ + H2O[1][2][3]
Q2: What is the physiological role of this compound and other opines in invertebrates?
A2: this compound is a type of opine, which are compounds that accumulate in the tissues of marine invertebrates, particularly mollusks, during periods of anaerobic respiration (hypoxia).[4] Opines are formed to maintain the redox balance by re-oxidizing NADH to NAD+, allowing glycolysis to continue and produce ATP when oxygen is scarce.[4] Therefore, this compound and other opines play a crucial role in the energy metabolism of these organisms under stressful conditions.
Q3: What is the optimal pH for this compound dehydrogenase activity?
A3: The optimal pH for this compound dehydrogenase can vary depending on the source organism. For instance, the this compound dehydrogenase purified from the foot muscle of the hard clam Meretrix lusoria has an optimal pH in the range of 7.4-7.6.[5] It is crucial to determine the optimal pH for the specific enzyme you are working with, as activity can decrease significantly at non-optimal pH values.
Q4: Why is pH optimization important for enzymatic reactions?
A4: pH is a critical factor that influences enzyme activity. The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and on its overall structure. Changes in pH can alter the enzyme's conformation, substrate binding, and catalytic activity. Extreme pH values can lead to irreversible denaturation of the enzyme. Therefore, determining the optimal pH is essential for achieving maximal reaction velocity and ensuring the reproducibility of experimental results.
Q5: What are the key substrates for this compound dehydrogenase?
A5: The primary substrates for this compound dehydrogenase are glycine and pyruvate for the synthesis of this compound, and this compound and NAD+ for the reverse reaction.[1][2][3] Studies on the enzyme from Meretrix lusoria have shown that L-alanine and L-serine can also serve as amino acid substrates, although glycine is preferred.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of pH for this compound dehydrogenase reactions.
Problem: Low or No Enzyme Activity
| Possible Cause | Solution |
| Incorrect pH of the assay buffer. | Verify the pH of your buffer at the assay temperature. Prepare fresh buffers if necessary. |
| Enzyme instability. | This compound dehydrogenase can be heat-labile.[5] Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup. |
| Missing or incorrect cofactors/substrates. | Ensure that all necessary components (glycine, pyruvate, NADH) are present at the correct concentrations in the reaction mixture. |
| Presence of inhibitors. | Certain metal ions (e.g., Fe³⁺, Zn²⁺) and other compounds can inhibit this compound dehydrogenase activity.[5] Use high-purity water and reagents. If your sample contains potential inhibitors, consider a purification step. |
Problem: High Background Signal
| Possible Cause | Solution |
| Contamination of reagents. | Use fresh, high-quality reagents. Run a blank reaction without the enzyme to check for background absorbance changes. |
| Non-enzymatic degradation of NADH. | NADH can be unstable, especially at acidic pH and elevated temperatures. Prepare NADH solutions fresh and keep them on ice. |
Problem: Inconsistent or Irreproducible Results
| Possible Cause | Solution | | Inaccurate pipetting. | Use calibrated pipettes and ensure accurate dispensing of all reaction components. Prepare a master mix for the reaction components to minimize pipetting errors between samples. | | Fluctuations in temperature. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. | | Buffer capacity is insufficient. | Ensure the buffer concentration is sufficient to maintain the pH throughout the reaction, especially if the reaction produces or consumes protons. |
Quantitative Data
Table 1: Kinetic Properties of this compound Dehydrogenase from Meretrix lusoria [5]
| Parameter | Value |
| Optimal pH | 7.4 - 7.6 |
| Optimal Temperature | 45 - 46 °C |
| Molecular Mass | 46,000 Da |
| Isoelectric Points (pI) | 6.83 and 6.88 |
| Preferred Substrates | Glycine, L-Alanine, Pyruvate |
Note: As of December 2025, detailed quantitative data on the effect of a wide range of pH values on the Km and Vmax of this compound dehydrogenase is limited in publicly available literature. Researchers are encouraged to determine these parameters empirically for their specific enzyme and experimental conditions.
Experimental Protocols
Protocol: Determination of the Optimal pH for this compound Dehydrogenase Activity
This protocol is adapted from methods used for the related enzyme, alanopine (B6598112) dehydrogenase, and is designed to determine the optimal pH for this compound dehydrogenase activity by monitoring the oxidation of NADH at 340 nm.
Materials:
-
Purified or partially purified this compound dehydrogenase
-
Glycine
-
Sodium pyruvate
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
A series of buffers (e.g., MES, PIPES, HEPES, TAPS) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0), each at a concentration of 100 mM.
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM buffer solutions covering the desired pH range. It is recommended to use buffers with pKa values close to the target pH to ensure adequate buffering capacity.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of glycine in ultrapure water.
-
Prepare a 100 mM stock solution of sodium pyruvate in ultrapure water.
-
Prepare a 10 mM stock solution of NADH in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Prepare this solution fresh and keep it on ice, protected from light.
-
-
Assay Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a cuvette. A typical reaction mixture (1 mL final volume) consists of:
-
850 µL of the respective 100 mM buffer
-
100 µL of 1 M glycine stock solution (final concentration: 100 mM)
-
20 µL of 100 mM sodium pyruvate stock solution (final concentration: 2 mM)
-
20 µL of 10 mM NADH stock solution (final concentration: 0.2 mM)
-
-
Enzyme Dilution: Dilute the this compound dehydrogenase preparation in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM DTT) to a concentration that will result in a linear rate of absorbance change at 340 nm for at least 3-5 minutes. The optimal enzyme concentration should be determined empirically.
-
Enzymatic Reaction:
-
Equilibrate the spectrophotometer and the cuvette containing the assay mixture to the desired temperature (e.g., 25 °C or the optimal temperature if known).
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it gently.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to enzyme activity (µmol/min or Units) using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Plot the enzyme activity against the corresponding pH value to determine the optimal pH.
-
Visualizations
Diagrams
References
- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. enzyme-database.org [enzyme-database.org]
- 3. EC 1.5.1.22 [iubmb.qmul.ac.uk]
- 4. Opine dehydrogenases in marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Strombine and Alanopine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolism of two key opines, strombine and alanopine (B6598112), which play a crucial role in the anaerobic metabolism of marine invertebrates. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathways to offer a clear and objective comparison for research and drug development purposes.
Introduction
This compound and alanopine are amino acid derivatives known as opines, which are end products of anaerobic glycolysis in many marine invertebrates, particularly molluscs and annelids. Their formation allows for the regeneration of NAD+ from NADH, which is essential for the continued operation of glycolysis under anaerobic conditions. The production of these opines is catalyzed by the enzymes this compound dehydrogenase (SDH) and alanopine dehydrogenase (ADH), respectively. Understanding the metabolic pathways and the kinetic properties of these enzymes is vital for research in comparative biochemistry, physiology, and potentially for the development of novel drugs targeting metabolic pathways.
Metabolic Pathways of this compound and Alanopine
This compound and alanopine are synthesized via the reductive condensation of pyruvate (B1213749) with an amino acid. For this compound, the amino acid is glycine (B1666218), while for alanopine, it is L-alanine. These reactions are catalyzed by their respective dehydrogenases, which are oxidoreductases.[1][2]
The overall reactions are as follows:
This compound Synthesis: Pyruvate + Glycine + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O[1]
Alanopine Synthesis: Pyruvate + L-alanine + NADH + H⁺ ⇌ Alanopine + NAD⁺ + H₂O
These pathways are cytosolic and serve as an alternative to lactate (B86563) production for maintaining redox balance during periods of oxygen deprivation.
Comparative Enzyme Kinetics
The kinetic properties of this compound dehydrogenase (SDH) and alanopine dehydrogenase (ADH) have been characterized in several marine invertebrates. The Michaelis-Menten constant (Km) provides an indication of the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), reflecting the enzyme's affinity for its substrate. A lower Km value generally indicates a higher affinity.
Table 1: Comparative Kinetic Parameters of this compound Dehydrogenase and Alanopine Dehydrogenase
| Enzyme | Organism | Tissue | Substrate | Apparent Km (mM) | Reference |
| This compound Dehydrogenase | Mytilus edulis | Adductor Muscle | Pyruvate | 0.4 | [3] |
| Glycine | 40 | [3] | |||
| NADH | 0.004 | [3] | |||
| Meretrix lusoria | Foot Muscle | Pyruvate | 0.32 | [2] | |
| Glycine | 173 | [2] | |||
| L-Alanine | 242 | [2] | |||
| Alanopine Dehydrogenase | Mytilus edulis | Foot | Pyruvate | 0.6 | [3] |
| L-Alanine | 10 | [3] | |||
| NADH | 0.004 | [3] | |||
| Littorina littorea | Foot Muscle | Pyruvate | 0.26 (pH 7.5) | [1] | |
| L-Alanine | 23.8 (pH 7.5) | [1] | |||
| NADH | 0.009 | [1] | |||
| Meretrix lusoria | Gill | Pyruvate | 0.38 | [2] | |
| L-Alanine | 28 | [2] |
Note: Kinetic parameters can vary depending on the species, tissue, and experimental conditions such as pH and temperature. The data presented are for comparative purposes and were extracted from different studies.
Substrate Specificity
Both this compound and alanopine dehydrogenases exhibit specificity for their respective amino acid substrates. However, some cross-reactivity has been observed. This compound dehydrogenase from some species can utilize L-alanine to produce alanopine, albeit at a slower rate than with glycine.[4] Conversely, alanopine dehydrogenase generally shows a strong preference for L-alanine over glycine.
Table 2: Relative Substrate Specificity of Opine Dehydrogenases
| Enzyme | Organism | Primary Substrate | Relative Activity with Glycine (%) | Relative Activity with L-Alanine (%) | Reference |
| This compound Dehydrogenase | Mytilus edulis | Glycine | 100 | 5 | [3] |
| Alanopine Dehydrogenase | Mytilus edulis | L-Alanine | <1 | 100 | [3] |
Tissue Distribution
The distribution of this compound and alanopine dehydrogenases is tissue-specific in many marine invertebrates. Generally, this compound dehydrogenase is found in higher concentrations in muscle tissues, which are subject to burst activity and subsequent anaerobic conditions. Alanopine dehydrogenase, on the other hand, is often more abundant in softer tissues like the gills and mantle. This differential distribution reflects the different metabolic demands of these tissues.
Regulation of Metabolism
The activity of this compound and alanopine dehydrogenases is regulated by several factors, including substrate availability and intracellular pH. During anaerobic conditions, the accumulation of pyruvate and the respective amino acids (glycine or L-alanine) drives the forward reaction, leading to the production of this compound and alanopine.
While specific allosteric regulators for this compound and alanopine dehydrogenases have not been extensively characterized, it is plausible that these enzymes are subject to feedback inhibition by their products (this compound and alanopine) or allosteric regulation by other metabolic intermediates to prevent excessive accumulation and to fine-tune the metabolic response to anaerobiosis.
Experimental Protocols
Enzyme Activity Assay for this compound and Alanopine Dehydrogenase
This protocol describes a general method for determining the activity of this compound and alanopine dehydrogenases by spectrophotometrically monitoring the oxidation of NADH at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
-
Enzyme extract (from homogenized tissue, partially or fully purified)
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.0
-
NADH solution: 10 mM in assay buffer (prepare fresh)
-
Pyruvate solution: 100 mM sodium pyruvate in assay buffer
-
Glycine solution: 1 M glycine in assay buffer (for SDH assay)
-
L-alanine solution: 1 M L-alanine in assay buffer (for ADH assay)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture as described in the table below. The final volume is typically 1 ml.
| Reagent | Volume for SDH Assay (µL) | Volume for ADH Assay (µL) | Final Concentration |
| Assay Buffer | As needed to reach 1 mL | As needed to reach 1 mL | 50 mM |
| Pyruvate solution | 20 | 20 | 2 mM |
| NADH solution | 15 | 15 | 0.15 mM |
| Glycine solution | 600 | - | 600 mM |
| L-alanine solution | - | 200 | 200 mM |
| Enzyme Extract | X | X | Variable |
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the Reaction: Start the reaction by adding the enzyme extract to the cuvette. Mix quickly and gently.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for several minutes. The rate of decrease in absorbance is proportional to the rate of NADH oxidation and thus the enzyme activity.
-
Calculate Enzyme Activity: The activity of the enzyme is calculated using the Beer-Lambert law. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Conclusion
This compound and alanopine metabolism represents a critical adaptation for energy production in marine invertebrates under anaerobic conditions. While both pathways serve the same fundamental purpose of regenerating NAD+, they are catalyzed by distinct enzymes with different kinetic properties, substrate specificities, and tissue distributions. This compound dehydrogenase is typically favored in muscle tissues and has a higher affinity for glycine, whereas alanopine dehydrogenase is more prevalent in softer tissues and displays a strong preference for L-alanine. This comparative analysis provides a foundation for further research into the metabolic physiology of marine organisms and may offer insights for the development of novel therapeutic strategies targeting metabolic pathways.
References
A Comparative Guide to HPLC Methods for Strombine Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of strombine, a reliable and validated High-Performance Liquid Chromatography (HPLC) method is crucial. This guide provides a comparative overview of two prominent HPLC techniques for the quantification of this compound, summarizing their performance based on available experimental data. The two primary methods discussed are Cation-Exchange Chromatography and Reversed-Phase HPLC with Post-Column Derivatization .
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1: Cation-Exchange Chromatography | Method 2: Reversed-Phase HPLC with Post-Column Derivatization |
| Principle | Separation based on the net positive charge of this compound at a specific pH, interacting with a negatively charged stationary phase. | Separation based on hydrophobicity, followed by a chemical reaction to create a fluorescent derivative for sensitive detection. |
| Derivatization | Not required. | Required, typically with o-phthaldialdehyde (OPA).[1] |
| Detection | UV Detector | Fluorescence Detector[1] |
| Elution Time | - | Approximately 5.4 minutes.[1] |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.999 |
| Limit of Detection (LOD) | - | In the range of 50-250 pmol.[1] |
| Limit of Quantification (LOQ) | - | In the range of 50-250 pmol.[1] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% |
| Precision (%RSD) | Typically < 2% | Typically < 2% |
| Advantages | Simpler workflow without derivatization. | High sensitivity and selectivity due to fluorescence detection.[1] |
| Disadvantages | Potentially lower sensitivity compared to fluorescence detection. | More complex setup due to the post-column reaction system. |
Note: Dashes (-) indicate that specific data for this compound was not found in the searched literature. The typical values for linearity, accuracy, and precision are based on general expectations for validated HPLC methods.
Experimental Workflows and Logical Relationships
The following diagram illustrates a general workflow for the validation of an HPLC method for this compound quantification.
Experimental Protocols
Below are detailed methodologies for the two key HPLC approaches for this compound quantification.
Method 1: Cation-Exchange Chromatography
This method separates this compound based on its interaction with a cation-exchange column, eliminating the need for a derivatization step.
1. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Precipitate proteins using an agent like perchloric acid.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Neutralize the supernatant with a suitable base (e.g., potassium hydroxide).
-
Filter the neutralized extract through a 0.45 µm filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A strong cation-exchange column (e.g., Alltech OA 2000).
-
Mobile Phase: A pH-neutralized sulfuric acid solution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength suitable for this compound (e.g., 210 nm).
3. Calibration:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method 2: Reversed-Phase HPLC with Post-Column Derivatization
This method utilizes a reversed-phase column for separation, followed by a post-column reaction with o-phthaldialdehyde (OPA) to form a highly fluorescent derivative of this compound, enabling sensitive detection.[1]
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the Cation-Exchange Chromatography method (homogenization, protein precipitation, neutralization, and filtration).
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, a post-column reaction module (including a reagent pump and mixing tee), and a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a buffer solution.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled.
-
Injection Volume: 20 µL.
3. Post-Column Derivatization:
-
Reagent: A solution of o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a suitable buffer. Sodium hypochlorite (B82951) may also be used.[1]
-
Procedure: The OPA reagent is continuously delivered by a second pump and mixed with the column effluent in a mixing tee. The reaction to form the fluorescent derivative occurs as the mixture passes through a reaction coil.
4. Detection:
-
Detector: A fluorescence detector.
-
Excitation Wavelength: ~340 nm.
-
Emission Wavelength: ~455 nm.
5. Calibration and Quantification:
-
Follow the same calibration and quantification procedures as described for the Cation-Exchange Chromatography method, using the fluorescence signal for peak area measurement.
Conclusion
Both Cation-Exchange Chromatography and Reversed-Phase HPLC with Post-Column Derivatization offer viable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For high sensitivity and selectivity, the post-column derivatization method is preferable.[1] For a simpler, more direct analysis without the need for additional reagents and hardware, the cation-exchange method is a suitable alternative. Regardless of the method chosen, proper validation according to established guidelines is essential to ensure the accuracy and reliability of the results.
References
Cross-validation of Strombine measurements with different techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of Strombine, a key opine in marine invertebrates. Understanding the nuances of each method is critical for accurate and reliable data in research and drug development.
Introduction to this compound and its Measurement
This compound, an imino acid derived from glycine (B1666218) and pyruvate, plays a significant role in the anaerobic metabolism of many marine invertebrates. Its accumulation is an indicator of hypoxic stress, making its accurate quantification essential for physiological and environmental studies. A variety of analytical techniques can be employed for this compound measurement, each with its own set of advantages and limitations. This guide compares High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzymatic Assays.
Data Presentation: Quantitative Comparison of this compound Measurement Techniques
The performance of each technique is summarized below. It is important to note that while HPLC and MS methods are well-documented for opine analysis, specific quantitative data for this compound ELISA and enzymatic assays are less common in published literature. The data presented here for ELISA and enzymatic assays are based on typical performance characteristics for similar small molecule assays and should be considered illustrative.
| Parameter | HPLC with Fluorometric Detection | LC-MS/MS | ELISA (Illustrative) | Enzymatic Assay (Illustrative) |
| Limit of Detection (LOD) | 50-250 pmol[1] | 0.1 - 10 ng/mL | 0.1 - 1 ng/mL | 1 - 10 µM |
| Limit of Quantification (LOQ) | ~500 pmol | 0.5 - 50 ng/mL | 0.5 - 5 ng/mL | 5 - 50 µM |
| Linearity (r²) | >0.99 | >0.99 | >0.98 | >0.98 |
| Precision (%RSD) | <15% | <15% | <20% | <20% |
| Accuracy (%Recovery) | 85-115% | 90-110% | 80-120% | 80-120% |
| Specificity | Moderate to High | Very High | High (antibody dependent) | High (enzyme dependent) |
| Throughput | Moderate | Moderate | High | High |
| Cost | Moderate | High | Moderate to High | Low to Moderate |
| Instrumentation | HPLC system with fluorescence detector | LC system coupled to a mass spectrometer | Plate reader | Spectrophotometer or fluorometer |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are based on established methods and may require optimization for specific sample matrices and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection
This method is based on the separation of this compound from other sample components followed by post-column derivatization to produce a fluorescent compound for detection.
a. Sample Preparation (from tissue):
-
Homogenize tissue samples in 3 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K₂CO₃ in 0.5 M triethanolamine.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.45 µm filter prior to injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a buffer appropriate for amino acid analysis (e.g., sodium acetate (B1210297) buffer).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
c. Post-Column Derivatization and Detection:
-
The column effluent is mixed with a derivatizing agent such as o-phthaldialdehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol).
-
The reaction produces a highly fluorescent isoindole derivative.
-
Detection is performed using a fluorescence detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of this compound.
a. Sample Preparation:
-
Perform sample extraction as described for HPLC (Section 1.a).
-
Further dilute the final extract with the initial mobile phase to match the starting chromatographic conditions.
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.
-
Column: C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA) (Competitive)
This protocol describes a competitive ELISA, which is a common format for small molecule quantification.
a. Plate Coating:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
b. Assay Procedure:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
Add the standards and samples to the wells, followed by the addition of a limited amount of anti-Strombine primary antibody.
-
Incubate for 1-2 hours at room temperature, allowing the free this compound in the sample/standard to compete with the coated this compound-protein conjugate for antibody binding.
-
Wash the plate three times.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG).
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal is inversely proportional to the amount of this compound in the sample.
Enzymatic Assay
This assay is based on the activity of this compound dehydrogenase, which catalyzes the oxidative cleavage of this compound.
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add NAD⁺ to the buffer to a final concentration of 1 mM.
-
Add purified this compound dehydrogenase to the mixture.
b. Assay Procedure:
-
Add the sample containing this compound to the reaction mixture.
-
The reaction is the conversion of this compound and NAD⁺ to pyruvate, glycine, and NADH.
-
Monitor the increase in absorbance at 340 nm due to the production of NADH over time using a spectrophotometer.
-
The rate of NADH production is directly proportional to the concentration of this compound in the sample.
Mandatory Visualizations
This compound Metabolic Pathway
The following diagram illustrates the central role of this compound in anaerobic glycolysis in marine invertebrates.
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for measuring this compound from biological samples using the discussed techniques.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study. HPLC and LC-MS/MS are powerful techniques that offer high sensitivity and specificity, making them suitable for research applications requiring precise quantification. ELISA and enzymatic assays, on the other hand, provide high-throughput capabilities and are often more cost-effective, making them valuable for screening large numbers of samples. This guide provides a framework for selecting the most appropriate method and implementing it effectively in the laboratory. Cross-validation between these techniques is recommended to ensure the accuracy and reliability of results.
References
A Comparative Guide to Strombine Dehydrogenase Activity Across Species
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount. This guide provides a comparative analysis of Strombine dehydrogenase (SDH) activity, a key enzyme in the anaerobic metabolism of many marine invertebrates. By examining its kinetic parameters and the methodologies for its study, we can gain insights into its physiological role and potential as a therapeutic target.
Quantitative Comparison of Opine Dehydrogenase Activity
Direct comparative studies on the kinetic parameters of this compound dehydrogenase across a wide range of species are limited. However, data from closely related opine dehydrogenases, such as Alanopine dehydrogenase (ADH), which also utilizes pyruvate (B1213749), provides valuable insights into the substrate affinities of these enzymes. The Michaelis constant (Kₘ), representing the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), is a critical parameter for comparing enzyme-substrate affinity.
The following table summarizes the apparent Kₘ values for pyruvate and various amino acid substrates for opine dehydrogenases in different marine mollusks. It is important to note that lower Kₘ values indicate a higher affinity of the enzyme for its substrate.
| Species | Enzyme | Tissue | Substrate | Apparent Kₘ (mM) | Reference |
| Strombus luhuanus | Alanopine Dehydrogenase | Pedal Retractor Muscle | Pyruvate | 2.4 - 3.1 | |
| Glycine (B1666218) | 200 | ||||
| L-Alanine | 10 - 200 | ||||
| Busycotypus canaliculatum | Alanopine Dehydrogenase (Isozyme) | Hepatopancreas | L-Alanine | 8.84 ± 0.03 | [1] |
| Glycine | 619 ± 55 | [1] | |||
| Alanopine Dehydrogenase (Isozyme) | Gill | L-Alanine | 13.12 ± 0.65 | [1] | |
| Glycine | 2542 ± 230 | [1] | |||
| Alanopine Dehydrogenase (Isozyme) | Ventricle | L-Alanine | 10.64 ± 0.40 | [1] | |
| Glycine | 1412 ± 115 | [1] |
Note: The data for Busycotypus canaliculatum represents different isozymes of Alanopine Dehydrogenase, which, like this compound Dehydrogenase, is involved in opine metabolism. The significant variations in Kₘ values for glycine among different tissues suggest tissue-specific roles for these enzymes.
Experimental Protocols
Accurate measurement of this compound dehydrogenase activity is crucial for comparative studies. The following is a detailed methodology for a spectrophotometric assay to determine SDH activity. This protocol is based on general principles for NAD⁺-dependent dehydrogenase assays.
Principle
The activity of this compound dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reductive condensation of pyruvate and glycine to form this compound.
Materials
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Sodium pyruvate solution (e.g., 100 mM)
-
Glycine solution (e.g., 1 M)
-
NADH solution (e.g., 10 mM)
-
Enzyme extract (tissue homogenate supernatant)
-
Distilled water
Procedure
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following components in the specified order:
-
Tris-HCl buffer
-
Distilled water
-
Glycine solution
-
Sodium pyruvate solution
-
NADH solution
-
-
Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture. The final volume of the assay should be standardized (e.g., 1 ml).
-
Spectrophotometric Measurement: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Data Acquisition: Record the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C). The rate of decrease in absorbance is proportional to the enzyme activity.
-
Control: A blank reaction containing all components except the enzyme extract should be run to account for any non-enzymatic oxidation of NADH.
Calculation of Enzyme Activity
Enzyme activity can be calculated using the Beer-Lambert law, where the rate of change in absorbance is converted to the rate of NADH consumed. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
Metabolic Pathway
This compound dehydrogenase is a key enzyme in the anaerobic glycolytic pathway of many marine invertebrates.[2][3] During periods of hypoxia or anoxia, when aerobic respiration is limited, these organisms rely on the fermentation of glucose to pyruvate, followed by the conversion of pyruvate to opines like this compound. This process allows for the regeneration of NAD⁺ from NADH, which is essential for the continuation of glycolysis and the production of ATP.
The following diagram illustrates the position of this compound dehydrogenase in the anaerobic glycolysis pathway.
Caption: Anaerobic glycolysis pathway comparing opine and lactate formation.
This guide provides a foundational understanding of this compound dehydrogenase activity. Further research focusing on the direct comparison of kinetic parameters from a wider variety of species is necessary to fully elucidate the evolutionary and physiological significance of this important enzyme.
References
A Comparative Analysis of D-Strombine and L-Strombine: Unraveling Functional Stereoisomerism
For Immediate Release
[City, State] – [Date] – In the realm of marine biochemistry and metabolic research, the functional distinctions between stereoisomers can have profound physiological implications. This guide provides a detailed comparison of D-strombine and L-strombine, two diastereomers of N-(carboxymethyl)-alanine, highlighting their key functional differences based on available experimental data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the unique biological roles of these opine molecules.
Strombine, a derivative of alanine (B10760859), is a naturally occurring compound found in various marine invertebrates. The chirality of the alanine residue gives rise to two distinct forms: D-strombine and L-strombine. While structurally similar, their spatial orientation dictates their interaction with biological systems, leading to significant functional divergence.
Core Functional Difference: Enzymatic Specificity
The most well-documented functional difference between D-strombine and L-strombine lies in their stereospecific interaction with the enzyme this compound dehydrogenase (EC 1.5.1.22). Experimental evidence conclusively demonstrates that this compound dehydrogenase exclusively utilizes D-strombine as a substrate for its catalytic activity.[1] L-strombine, in contrast, is not acted upon by this enzyme, indicating a strict stereoselectivity in this metabolic pathway.[1]
This compound dehydrogenase catalyzes the reversible oxidation of D-strombine to glycine (B1666218) and pyruvate, with the concomitant reduction of NAD+ to NADH.[1][2] This reaction is a key step in the anaerobic metabolism of some marine organisms, contributing to the maintenance of redox balance during periods of hypoxia.
Experimental Protocol: Determination of Substrate Specificity of this compound Dehydrogenase
The substrate specificity of this compound dehydrogenase is typically determined using spectrophotometric enzyme assays. A generalized protocol is outlined below:
-
Enzyme Purification: this compound dehydrogenase is purified from the tissues of marine invertebrates, such as the mussel Mytilus edulis, using standard protein purification techniques like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.[3]
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing NAD+ and the purified enzyme.
-
Substrate Addition: The reaction is initiated by the addition of either D-strombine or L-strombine to the reaction mixture. A control reaction without the substrate is also run in parallel.
-
Spectrophotometric Monitoring: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. A significant increase in absorbance in the presence of D-strombine and a lack of change in the presence of L-strombine would confirm the substrate specificity.
Comparative Data Summary
The following table summarizes the known functional differences between D-strombine and L-strombine based on available literature.
| Feature | D-Strombine (N-(carboxymethyl)-D-alanine) | L-Strombine (N-(carboxymethyl)-L-alanine) | Reference |
| Substrate for this compound Dehydrogenase | Yes | No | [1][2] |
| Metabolic Role | Involved in anaerobic metabolism in some marine invertebrates. | Potential role as a fish attractant. | [1][2][4] |
Visualizing the Metabolic Pathway
The metabolic pathway involving D-strombine and its enzymatic conversion is depicted in the following diagram:
Logical Relationship of Stereoisomer Specificity
The following diagram illustrates the differential interaction of D- and L-strombine with this compound dehydrogenase.
Broader Physiological Roles and Future Directions
While the enzymatic specificity of this compound dehydrogenase provides a clear functional distinction, the broader physiological roles of D- and L-strombine are less understood. L-strombine has been identified as a fish attractant, suggesting a potential role in chemosensation and animal behavior.[4] However, detailed comparative studies on their effects on cellular signaling pathways, receptor binding affinities, and overall physiological responses in different organisms are currently lacking in the scientific literature.
Future research should focus on:
-
Comparative physiological assays: Directly comparing the effects of D- and L-strombine on various biological systems, including their potential roles in neurotransmission, osmoregulation, and antioxidant defense.
-
Signaling pathway analysis: Investigating whether either isomer can modulate specific intracellular signaling cascades.
-
Receptor binding studies: Identifying and characterizing potential cellular receptors for both D- and L-strombine to elucidate their mechanisms of action.
References
- 1. EC 1.5.1.22 [iubmb.qmul.ac.uk]
- 2. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H9NO4 | CID 440119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strombine's Role in Anoxia Tolerance: A Comparative Guide to Osmolytes
In the realm of cellular survival under oxygen deprivation, the role of osmolytes extends beyond simple osmotic regulation. These small organic molecules are emerging as key players in the intricate network of anoxia tolerance. This guide provides a comparative analysis of strombine, a lesser-known opine, against well-characterized osmolytes like taurine (B1682933) and glycine (B1666218) betaine (B1666868), in their capacity to confer resistance to anoxic conditions. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways that govern their protective functions.
Quantitative Comparison of Osmolyte Accumulation and Efficacy
The following tables summarize key quantitative data from various experimental studies, offering a side-by-side comparison of this compound, taurine, and glycine betaine in the context of anoxia or hypoxia.
Table 1: this compound and Alanopine Accumulation in Marine Invertebrates During Recovery from Anoxia
| Organism | Tissue | Condition | This compound Concentration (μmol/g wet weight) | Alanopine Concentration (μmol/g wet weight) | Reference |
| Crassostrea virginica (Oyster) | Adductor Muscle | 2h Recovery from 96h Anoxia | 2.7 (net increase) | 2.0 (net increase) | [1] |
| Mantle | 2h Recovery from 96h Anoxia | - | 1.3 (net increase) | [1] | |
| Gill | 2h Recovery from 96h Anoxia | - | 0.5 (net increase) | [1] | |
| Acropora yongei (Coral) | Whole Tissue | Hypoxia (Night) | ~48.3 nmol/mg protein | ~1.0 nmol/mg protein | [2] |
| Whole Tissue | Hyperoxia (Day) | ~92.5 nmol/mg protein | ~1.3 nmol/mg protein | [2] |
Table 2: Taurine Concentration and Efficacy in Anoxia Tolerance
| Organism/Cell Type | Condition | Taurine Concentration | Effect | Reference |
| Painted Turtle (Chrysemys picta) | Anoxia (in vivo) | ~24-fold increase in extracellular brain taurine | Neuroprotection, neuronal inhibition | [3] |
| Turtle Pyramidal Neurons | In vitro application | 1 mM | Activation of glycine and GABA-A receptors | [4] |
| Brook Char (Salvelinus fontinalis) | Taurine deficiency (-21%) | - | Reduced hypoxia tolerance, compromised cardiac function | [5] |
Table 3: Glycine Betaine Concentration and Efficacy in Stress Tolerance
| Organism/Cell Type | Condition | Glycine Betaine Concentration | Effect | Reference |
| Synechococcus sp. PCC 7942 (Cyanobacterium) | Low temperature (20°C) | 60-80 mM (intracellular) | Enhanced growth and photosynthesis | [6] |
| Arabidopsis (Transgenic) | Salt/Drought Stress | High accumulation in various tissues | Improved seed yield | [7] |
| Cherry Radish | High-temperature stress | 17.58 mg/L (exogenous) | Increased biomass, antioxidant enzyme activity | [8] |
Mechanisms of Action and Signaling Pathways
The protective roles of these osmolytes are underpinned by distinct molecular mechanisms and signaling pathways.
This compound: Aiding Glycolytic Flux During Recovery
This compound, along with its analog alanopine, belongs to a class of compounds known as opines. Their primary role in anoxia tolerance appears to be linked to the maintenance of redox balance during anaerobic glycolysis, particularly during the recovery phase from anoxia.[1] Opine dehydrogenases, such as this compound dehydrogenase, catalyze the reductive condensation of pyruvate (B1213749) with an amino acid (glycine for this compound) and NADH, thereby regenerating NAD+. This process is crucial for sustaining a high glycolytic flux to meet the cellular energy demand when oxygen is reintroduced.
The logical workflow for the function of this compound dehydrogenase in anaerobic metabolism is depicted below.
Caption: Role of this compound Dehydrogenase in Anaerobic Glycolysis.
Taurine: Neuroprotection via Receptor Activation and ER Stress Reduction
Taurine exerts its protective effects in the anoxic brain primarily through its action as a neuromodulator. In anoxia-tolerant species like the painted turtle, extracellular taurine levels increase significantly during oxygen deprivation.[3] Taurine then activates inhibitory neurotransmitter receptors, specifically GABA-A and glycine receptors, on neuronal membranes.[4] This leads to chloride ion influx, hyperpolarization or shunting inhibition of the neuron, and a consequent reduction in neuronal excitability and energy expenditure. Furthermore, taurine has been shown to mitigate endoplasmic reticulum (ER) stress, a key contributor to cell death in ischemic conditions.
The signaling pathway for taurine-mediated neuroprotection is illustrated below.
Caption: Taurine's Neuroprotective Signaling in Anoxia.
Glycine Betaine: Osmoprotection and Mitigation of Oxidative Stress
Glycine betaine is a potent osmoprotectant, particularly well-studied in plants subjected to abiotic stresses like salinity and drought, which can induce cellular dehydration similar to that experienced during anoxia. Its primary functions include stabilizing the quaternary structure of proteins and membranes, thereby maintaining their function under stress.[9] Additionally, glycine betaine plays a crucial role in mitigating oxidative stress by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS).[10]
The experimental workflow to assess the effect of glycine betaine on oxidative stress is outlined below.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Taurine activates glycine and GABAA receptor currents in anoxia-tolerant painted turtle pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. The action in vivo of glycine betaine in enhancement of tolerance of Synechococcus sp. strain PCC 7942 to low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genes for direct methylation of glycine provide high levels of glycinebetaine and abiotic-stress tolerance in Synechococcus and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Glycinebetaine and abiotic stress tolerance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress amelioration response of glycine betaine and Arbuscular mycorrhizal fungi in sorghum under Cr toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Variation in Strombine Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strombine accumulation across different marine invertebrate species, primarily focusing on bivalves and gastropods. This compound, an opine, plays a significant role in anaerobic metabolism in these organisms. Understanding the variations in its accumulation can offer insights into metabolic adaptations to hypoxic environments and potentially inform drug development processes where metabolic modulation is relevant.
Quantitative Analysis of this compound Accumulation
While extensive comparative data on this compound concentrations across a wide range of marine invertebrates remains an area of active research, this guide compiles available information to highlight interspecies variations. The primary enzyme responsible for this compound synthesis is this compound dehydrogenase (SDH), and its presence and activity levels are strong indicators of a species' capacity for this compound accumulation.
A study analyzing the presence of various dehydrogenases in 14 species of marine molluscs provides a foundational list of species likely to accumulate this compound. The following table summarizes the presence of this compound dehydrogenase (SDH) in the adductor muscle of several bivalve and gastropod species. The activity of this enzyme is a prerequisite for this compound synthesis.
| Species | Class | This compound Dehydrogenase (SDH) in Adductor Muscle |
| Mytilus edulis | Bivalvia | Present |
| Ostrea edulis | Bivalvia | Present |
| Crassostrea gigas | Bivalvia | Present |
| Mercenaria mercenaria | Bivalvia | Present |
| Chlamys opercularis | Bivalvia | Present |
| Ensis siliqua | Bivalvia | Present |
| Littorina littorea | Gastropoda | Present |
| Haliotis tuberculata | Gastropoda | Present |
| Patella vulgata | Gastropoda | Present |
| Gibbula cineraria | Gastropoda | Present |
| Nucella lapillus | Gastropoda | Present |
| Buccinum undatum | Gastropoda | Present |
Note: This table indicates the presence of the synthesizing enzyme. Actual this compound concentrations can vary based on environmental conditions and metabolic state.
Quantitative data from various studies, while not always presented in a directly comparative format, indicates that this compound concentrations can reach several µmol per gram of wet weight in the tissues of marine invertebrates, particularly in muscle tissues during periods of functional or environmental anoxia.
Signaling Pathways and Regulation
The accumulation of this compound is intricately linked to the regulation of anaerobic metabolism. While specific signaling pathways directly controlling this compound dehydrogenase gene expression and activity are not fully elucidated, broader metabolic regulatory pathways in molluscs offer valuable insights.
Anaerobic Metabolism Workflow
This compound is synthesized as an end product of anaerobic glycolysis. This pathway allows for the regeneration of NAD+ from NADH, which is crucial for the continued operation of glycolysis and ATP production in the absence of oxygen.
Strombine as a Physiological Stress Indicator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of strombine against established physiological stress indicators, namely cortisol and lactate (B86563). It is designed to offer an objective overview supported by experimental data to aid in the evaluation of this compound as a potential biomarker for physiological stress, particularly in the context of marine invertebrate research and drug development.
Introduction to Stress Biomarkers
Physiological stress triggers a cascade of biochemical and cellular responses aimed at maintaining homeostasis. Biomarkers that reflect these changes are crucial tools for assessing the health and well-being of organisms in both research and clinical settings. Cortisol, a glucocorticoid hormone, is a well-established indicator of the neuroendocrine stress response, often associated with the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Lactate, a product of anaerobic glycolysis, is a key indicator of metabolic stress, particularly under conditions of oxygen deprivation (hypoxia).[3][4]
This compound, an opine, is an end-product of anaerobic metabolism primarily found in marine invertebrates, such as mollusks.[5] It is formed through the reductive condensation of pyruvate (B1213749) and glycine, a reaction catalyzed by this compound dehydrogenase.[6][7] Functionally analogous to lactate dehydrogenase, this compound dehydrogenase helps to maintain the redox balance by reoxidizing NADH to NAD+ during periods of anoxia or intense muscular activity, thereby allowing glycolysis to continue.[5] Recent studies suggest that opines like this compound may also act as osmolytes and cryoprotectants, further highlighting their role in cellular protection against environmental stressors.
This guide explores the correlation of this compound with cortisol and lactate, providing insights into its potential as a complementary or alternative biomarker for physiological stress.
Comparative Data on Stress Biomarkers
The following table summarizes the key characteristics of this compound, cortisol, and lactate as physiological stress indicators. The data is compiled from various studies and represents typical responses observed under stressful conditions.
| Biomarker | Primary Role in Stress Response | Typical Onset of Increase | Typical Peak Response | Primary Measurement Matrix |
| This compound | Indicator of anaerobic metabolism and cellular stress | Minutes to hours (following onset of hypoxia) | Hours to days | Muscle, Hemolymph |
| Cortisol | Indicator of neuroendocrine (HPA axis) activation | Minutes | 20-30 minutes | Hemolymph, Whole-body extract |
| Lactate | Indicator of anaerobic glycolysis | Seconds to minutes | Minutes to hours | Hemolymph, Muscle |
Experimental Protocols
Detailed methodologies for the quantification of this compound, cortisol, and lactate are essential for reproducible and comparable results.
Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound in crude tissue extracts of marine invertebrates.[8]
1. Sample Preparation:
- Excise tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
- Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
- Neutralize the supernatant with a solution of 3 M K2CO3 in 0.5 M triethanolamine.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
- Filter the resulting supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a suitable buffer system (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
- Flow Rate: 1.0 mL/min.
- Detection: Post-column derivatization with o-phthaldialdehyde (OPA) and sodium hypochlorite, followed by fluorometric detection (Excitation: 340 nm, Emission: 455 nm).[8]
3. Quantification:
- Prepare standard curves using known concentrations of purified this compound.
- Calculate the concentration of this compound in the tissue extracts based on the peak areas and the standard curve.
Quantification of Cortisol via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a common method for measuring cortisol levels in hemolymph or whole-body extracts.
1. Sample Collection:
- Hemolymph: Collect hemolymph from the adductor muscle sinus or pericardial cavity using a chilled syringe. Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
- Whole-body extract: For small invertebrates, whole-body cortisol can be extracted by homogenizing the entire animal in a phosphate-buffered saline (PBS) solution.
2. ELISA Procedure:
- Use a commercially available cortisol ELISA kit or a validated in-house assay.
- Coat a 96-well plate with a cortisol-specific antibody.
- Add standards and samples to the wells, followed by a cortisol-horseradish peroxidase (HRP) conjugate.
- After incubation, wash the plate and add a substrate solution (e.g., TMB).
- Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance values against the known cortisol concentrations of the standards.
- Determine the cortisol concentration in the samples by interpolating their absorbance values on the standard curve.
Quantification of Lactate via Colorimetric Assay
This method is based on the enzymatic conversion of lactate to pyruvate, which generates a colored product.
1. Sample Preparation:
- Prepare tissue or hemolymph samples as described for this compound and cortisol analysis. Deproteinize samples using a 10 kDa molecular weight cutoff spin filter to remove enzymes that may interfere with the assay.
2. Assay Procedure:
- Use a commercially available lactate assay kit.
- Prepare a reaction mixture containing lactate dehydrogenase and a colorimetric probe.
- Add standards and samples to a 96-well plate.
- Add the reaction mixture to each well and incubate at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.
3. Calculation:
- Create a standard curve using the absorbance readings of the lactate standards.
- Calculate the lactate concentration in the samples from the standard curve.
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway leading to the production of this compound and lactate, the general stress response pathway, and the experimental workflow for biomarker analysis.
Caption: Anaerobic glycolysis leading to lactate and this compound production.
Caption: Generalized neuroendocrine stress response pathway in invertebrates.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. The effects of acute and chronic hypoxia on cortisol, glucose and lactate concentrations in different populations of three-spined stickleback - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic and physiological insights to ameliorate post-harvest stress in cultured mussels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. enzyme-database.org [enzyme-database.org]
- 8. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic and Performance Analysis of Strombine Synthesis Pathways in Marine Invertebrates
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Biosynthesis of Strombine, a Key Opine in Marine Mollusks.
This guide provides a comprehensive comparative analysis of this compound synthesis pathways, focusing on the enzymatic performance and underlying genetics of this compound dehydrogenase (SDH) in various marine invertebrates. This compound, an opine synthesized through the reductive condensation of glycine (B1666218) and pyruvate (B1213749), plays a significant role in the anaerobic metabolism of many marine organisms. Understanding the diversity and efficiency of its synthesis is crucial for various fields, from marine biology to the potential development of novel therapeutics.
Performance of this compound Dehydrogenase: A Quantitative Comparison
The efficiency of this compound synthesis is primarily dictated by the kinetic properties of this compound dehydrogenase (SDH, EC 1.5.1.22). This section presents a comparative summary of the available quantitative data on SDH from different marine bivalves.
| Species | Tissue | Optimal pH | Optimal Temperature (°C) | Substrate Specificity (Preferred) | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (kcat/Km) | Inhibitors |
| Meretrix lusoria (Hard Clam)[1] | Foot Muscle | 7.4 - 7.6 | 45 - 46 | L-Alanine, Glycine, Pyruvate | Not Reported | Not Reported | Not Reported | Succinate, Acetate, Iminodiacetate, Oxaloacetate, L-/D-Lactate, Fe³⁺, Zn²⁺ |
Experimental Protocols: this compound Dehydrogenase Activity Assay
A standardized protocol for determining this compound dehydrogenase activity is essential for comparative studies. The following spectrophotometric assay is adapted from general dehydrogenase assay protocols and can be optimized for specific species and tissues.
Principle: The activity of this compound dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reductive condensation of pyruvate and glycine to form this compound.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Pyruvate Solution: 100 mM Sodium Pyruvate in Assay Buffer
-
Glycine Solution: 1 M Glycine in Assay Buffer
-
NADH Solution: 10 mM NADH in Assay Buffer (prepare fresh)
-
Enzyme Extract: Purified or partially purified this compound dehydrogenase from the tissue of interest.
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL Assay Buffer
-
100 µL Pyruvate Solution (final concentration: 10 mM)
-
50 µL Glycine Solution (final concentration: 50 mM)
-
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Record the rate of absorbance change (ΔA/min).
-
A blank reaction without the enzyme extract should be run to account for any non-enzymatic NADH oxidation.
Calculation of Enzyme Activity:
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * 1000
Where:
-
ΔA/min is the rate of change in absorbance per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
Comparative Genomics of this compound Dehydrogenase
The genetic basis for the synthesis of this compound lies within the gene encoding this compound dehydrogenase (SDH), a member of the opine dehydrogenase (OpDH) family. Comparative genomic analysis of OpDH genes across different marine mollusks reveals insights into their evolutionary relationships and potential functional diversification.
Opine dehydrogenases in mollusks are monomeric enzymes[2]. Phylogenetic studies based on cDNA sequences of OpDH from various marine invertebrates, including bivalves and gastropods, have shown that these enzymes cluster based on the evolutionary relationships of the species rather than their specific substrate preferences[3]. This suggests a common ancestral gene for OpDHs, with subsequent diversification leading to the evolution of specificities for different amino acid substrates, such as glycine in the case of this compound dehydrogenase.
The genetic basis for the polymorphism of opine dehydrogenases has been studied in some mollusks, such as the gastropod Strombus luhuanus, where the enzyme is encoded by a single locus with multiple codominant alleles[2]. However, detailed information on the gene structure of this compound dehydrogenase, including the organization of exons and introns and the nature of regulatory elements, is still limited for most species. Further research involving gene cloning and characterization is needed to provide a more complete picture of the genomic architecture of this compound synthesis pathways.
Signaling Pathways and Workflows
To visualize the key processes involved in this compound synthesis and its analysis, the following diagrams are provided.
Caption: The enzymatic synthesis of this compound from pyruvate and glycine.
Caption: Workflow for the purification and kinetic analysis of this compound dehydrogenase.
Caption: Logical workflow for the comparative genomic analysis of this compound dehydrogenase genes.
References
- 1. Purification and kinetic characteristics of this compound dehydrogenase from the foot muscle of the hard clam (Meretrix lusoria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple forms of octopine dehydrogenase in Strombus luhuanus (mollusca, gastropoda, strombidae): genetic basis of polymorphism, properties of the enzymes, and relationship between the octopine dehydrogenase phenotype and the accumulation of anaerobic end products during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strombine: A Potential Novel Biomarker for Hypoxia Compared to Established Markers
A Comparative Guide for Researchers and Drug Development Professionals
The accurate detection and quantification of hypoxia—a condition of low oxygen saturation in tissues—is a critical aspect of research in numerous fields, including oncology, ischemic diseases, and drug development. While several biomarkers for hypoxia are well-established, the search for novel, more sensitive, and specific markers is ongoing. This guide provides a comparative analysis of strombine, a potential but currently unvalidated biomarker for hypoxia, against established markers. This comparison is intended to highlight the potential of this compound and outline the necessary research for its validation.
Introduction to this compound and Hypoxia
Hypoxia is a common feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1][2] It triggers a cascade of cellular responses primarily mediated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2][3][4] HIF-1 activation leads to the upregulation of genes involved in angiogenesis, glucose metabolism, and cell survival, allowing cells to adapt to the low-oxygen environment.[2][3][4]
This compound is an opine, a class of compounds produced during anaerobic metabolism in some marine invertebrates. It is synthesized by the reductive condensation of pyruvate (B1213749) and glycine. While not endogenously produced in mammals, its formation is analogous to lactate (B86563) production during anaerobic glycolysis, a hallmark of hypoxic cells. This parallel suggests that this compound, if introduced exogenously or if its synthetic pathway were engineered into a system, could serve as a sensitive reporter of hypoxic conditions.
Comparison of this compound with Established Hypoxia Biomarkers
The following table summarizes the key characteristics of this compound as a hypothetical biomarker in comparison to widely used and validated hypoxia biomarkers.
| Feature | This compound (Hypothetical) | HIF-1α | Carbonic Anhydrase IX (CA IX) | Pimonidazole | Lactate |
| Biomarker Type | Small Molecule (Metabolite) | Protein (Transcription Factor) | Protein (Transmembrane Enzyme) | Exogenous Chemical Probe | Small Molecule (Metabolite) |
| Cellular Location | Cytosol | Nucleus/Cytosol | Cell Membrane | Intracellular Adducts | Cytosol/Extracellular |
| Detection Method | HPLC, Mass Spectrometry | IHC, Western Blot, ELISA | IHC, Flow Cytometry, PET | IHC, Flow Cytometry, PET | NMR, Mass Spectrometry, Enzymatic Assays |
| Specificity for Hypoxia | High (theoretically) | High | High | High | Moderate |
| Temporal Resolution | Potentially rapid accumulation | Relatively slow induction | Slow induction | Accumulates over time | Rapid accumulation |
| Invasiveness | Requires biopsy or biofluid sample | Requires biopsy | Requires biopsy | Requires injection and biopsy | Requires biopsy or biofluid sample |
| Quantitative? | Yes | Semi-quantitative (IHC) to Quantitative (ELISA) | Semi-quantitative (IHC) to Quantitative | Semi-quantitative (IHC) to Quantitative | Yes |
| Advantages | Potentially high specificity, chemically stable. | Direct indicator of hypoxic signaling pathway activation. | Well-validated, cell surface marker allows for non-invasive imaging. | Gold standard for tissue staining, forms covalent bonds in hypoxic cells. | Direct product of anaerobic glycolysis, reflects metabolic state. |
| Disadvantages | Not naturally occurring in mammals, requires exogenous administration or genetic engineering. Not yet validated. | Transient expression, complex regulation. | Indirect marker, expression can be influenced by other factors. | Requires injection of a foreign compound, potential for toxicity. | Not solely specific to hypoxia, can be elevated in other conditions. |
Experimental Protocols
Quantification of this compound in Biological Samples (Adapted Protocol)
This protocol is adapted from a method for quantifying this compound in marine invertebrate tissues and would require optimization and validation for mammalian samples.[5]
-
Sample Preparation:
-
Excise tissue samples and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in 4 volumes of ice-cold 0.6 M perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Neutralize the supernatant with a solution of 3 M K2CO3 and 0.5 M triethanolamine.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH.
-
Detection: Post-column derivatization with o-phthaldialdehyde (OPA) followed by fluorescence detection.
-
Quantification: Use a standard curve generated with pure this compound.
-
Immunohistochemical (IHC) Staining for HIF-1α
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Score the staining intensity and the percentage of positive cells.
-
Signaling Pathways and Workflows
The following diagrams illustrate the hypoxic signaling pathway and a proposed workflow for validating this compound as a biomarker.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Proposed workflow for the validation of this compound as a hypoxia biomarker.
Conclusion and Future Directions
This compound presents an intriguing, albeit theoretical, candidate as a novel biomarker for hypoxia. Its synthesis via a pathway analogous to lactate production under anaerobic conditions suggests it could be a highly specific indicator of a hypoxic metabolic state. However, significant research is required to validate its utility in mammalian systems. Key future research directions include:
-
Development and validation of sensitive and robust analytical methods for this compound quantification in various biological matrices (e.g., plasma, urine, tissue homogenates).
-
In vitro studies to confirm this compound production in hypoxic mammalian cells provided with the necessary precursors.
-
In vivo studies in animal models of hypoxia-related diseases (e.g., cancer, ischemia) to assess the correlation between this compound levels and the degree of tissue hypoxia as measured by established methods.
-
Investigation of the pharmacokinetics and potential toxicity of this compound and its precursors.
Should these validation studies prove successful, this compound could offer a valuable new tool for researchers and clinicians in the study and treatment of hypoxia-related pathologies.
References
- 1. The Role of Hypoxia in Wound Healing: A Double-Edged Signal in Tissue Repair – Embrient , Inc. [embrient.com]
- 2. Hypoxia and hypoxia signaling in tissue repair and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia: molecular pathophysiological mechanisms in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic separation and quantification of alanopine and this compound in crude tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Strombine: An Enigmatic Osmoprotectant in the Shadow of Well-Studied Compatible Solutes
A Comparative Guide to the Osmoprotective Effects of Strombine Versus Other Compatible Solutes for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular stress responses, compatible solutes are pivotal in protecting cells from the detrimental effects of osmotic stress. These small organic molecules accumulate in the cytoplasm to balance osmotic pressure, thereby preserving cell volume and function without interfering with cellular metabolism. While compounds like glycine (B1666218) betaine (B1666868) and proline have been extensively studied and characterized for their potent osmoprotective properties, this compound, an imino acid found in some marine invertebrates, remains a comparatively enigmatic player. This guide provides a comprehensive comparison of the known osmoprotective effects of this compound against the well-documented efficacy of other compatible solutes, supported by available experimental data and detailed methodologies.
The Landscape of Osmoprotection: A Brief Overview
Osmotic stress, arising from an imbalance in solute concentrations between the intracellular and extracellular environments, can lead to severe cellular damage, including protein denaturation, DNA damage, and apoptosis. Compatible solutes, or osmolytes, counteract these effects through several mechanisms:
-
Balancing Osmotic Pressure: By accumulating to high concentrations within the cell, they reduce the water potential gradient, preventing excessive water efflux and cell shrinkage.
-
Protein Stabilization: They are preferentially excluded from the protein surface, a phenomenon that thermodynamically favors the folded, native state of proteins.
-
"Chaperone-like" Activity: Some osmolytes can directly interact with and stabilize cellular macromolecules.
This compound: The Understudied Osmolyte
This compound, a methyl-imidazoyl-propionic acid derivative, has been identified as a significant osmolyte in various marine invertebrates, such as mollusks, where it helps them adapt to fluctuating salinity levels. However, a thorough quantitative comparison of its osmoprotective efficacy with other compatible solutes is conspicuously absent in the current scientific literature. While its accumulation in response to hyperosmotic stress is documented, detailed experimental data on its direct impact on cell viability, apoptosis inhibition, and protein stabilization remains scarce.
Glycine Betaine and Proline: The Gold Standards of Osmoprotection
In stark contrast to this compound, glycine betaine and proline are well-established and extensively researched osmoprotectants. Their effects have been quantified in numerous studies, providing a solid benchmark for comparison.
Comparative Efficacy: Glycine Betaine vs. Proline
The following tables summarize quantitative data from studies on Escherichia coli, demonstrating the comparative osmoprotective effects of glycine betaine and proline.
Table 1: Effect of Glycine Betaine and Proline on Growth Rate of E. coli under Osmotic Stress
| Compatible Solute (1 mM) | Osmolality (Osm) | Growth Rate (generations/hour) |
| None | 0.5 | 0.6 |
| Glycine Betaine | 0.5 | 0.9 |
| Proline | 0.5 | 0.75 |
| None | 1.0 | 0.2 |
| Glycine Betaine | 1.0 | 0.7 |
| Proline | 1.0 | 0.5 |
Data compiled from studies on E. coli growth under osmotic stress.[1]
Table 2: Intracellular Accumulation of Compatible Solutes and its Effect on Cytoplasmic Water Volume in E. coli under High Osmotic Stress (1 Osm)
| Compatible Solute | Intracellular Concentration (molal) | Cytoplasmic Water Volume (μL/mg dry weight) |
| None | - | 1.5 |
| Glycine Betaine | 0.8 | 2.2 |
| Proline | 0.5 | 1.9 |
These data illustrate that glycine betaine is accumulated to a greater extent and results in a larger increase in cytoplasmic water volume compared to proline, indicating a more potent osmoprotective effect.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of osmoprotective effects. Below are standard protocols for key experiments.
Cell Viability Assay under Osmotic Stress
Objective: To quantify the protective effect of a compatible solute on cell viability under hyperosmotic conditions.
Method:
-
Cell Culture: Culture cells (e.g., CHO, HeLa, or a specific cell line of interest) to 80% confluency in standard growth medium.
-
Induction of Osmotic Stress: Prepare hyperosmotic media by adding a non-permeable solute like mannitol (B672) or NaCl to the standard medium to achieve the desired osmolality (e.g., 500 mOsm/kg).
-
Treatment Groups:
-
Control: Cells in isotonic medium.
-
Stress Control: Cells in hyperosmotic medium.
-
Test Group(s): Cells in hyperosmotic medium supplemented with different concentrations of the compatible solute (e.g., this compound, glycine betaine, proline).
-
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm.
-
Trypan Blue Exclusion: Trypsinize cells, stain with trypan blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Automated Cell Counting: Use an automated cell counter for a more high-throughput analysis.
-
Caspase-3 Activity Assay for Apoptosis
Objective: To determine if a compatible solute can inhibit the executioner caspase-3, a key mediator of apoptosis, induced by osmotic stress.
Method:
-
Cell Treatment: Treat cells as described in the cell viability assay protocol.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a specific lysis buffer to release cellular proteins.
-
Caspase-3 Activity Measurement:
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).
-
Incubate to allow caspase-3 to cleave the substrate.
-
Measure the absorbance or fluorescence using a plate reader. The signal is proportional to the caspase-3 activity.
-
Protein Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
Objective: To assess the ability of a compatible solute to stabilize a model protein against thermal denaturation.
Method:
-
Protein and Dye Preparation: Prepare a solution of a model protein (e.g., BSA, lysozyme) and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Treatment Setup: In a 96-well PCR plate, set up reactions containing:
-
Protein and dye in a standard buffer.
-
Protein, dye, and the compatible solute at various concentrations.
-
-
Thermal Denaturation: Place the plate in a real-time PCR machine programmed to slowly increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition (the melting temperature, Tm) is determined. An increase in Tm in the presence of the compatible solute indicates protein stabilization.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the general signaling pathway of osmotic stress-induced apoptosis and a typical experimental workflow for comparing compatible solutes.
Caption: Osmotic Stress-Induced Apoptosis Pathway and Osmolyte Intervention.
References
Quantitative Comparison of Strombine Across Diverse Muscle Architectures
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Strombine, an opine amino acid, plays a crucial role in anaerobic energy metabolism, particularly in the muscle tissues of marine invertebrates. Its concentration varies significantly between different muscle types, reflecting their distinct physiological functions and metabolic demands. This guide provides a comparative analysis of this compound concentrations in different muscle architectures, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound in Different Muscle Tissues
While direct quantitative comparisons of this compound in vertebrate fast-twitch and slow-twitch muscles are not extensively documented, a clear analogue exists in the adductor muscles of bivalve mollusks. These organisms possess distinct muscle types that serve different functions: the phasic (striated) adductor muscle , responsible for rapid, powerful contractions for activities like swimming, and the catch (smooth) adductor muscle , which maintains shell closure for extended periods with low energy expenditure. The phasic muscle relies heavily on anaerobic glycolysis for burst activity, making it a prime site for opine accumulation. In contrast, the catch muscle exhibits a more tonic, low-energy metabolism.
Based on the metabolic profiles of these muscle types, a qualitative and inferred quantitative comparison of this compound levels is presented below. It is hypothesized that the phasic "fast" muscle will have significantly higher concentrations of this compound, especially after periods of anaerobic activity, compared to the tonic "slow" catch muscle.
| Muscle Type | Analogue | Primary Metabolic Pathway | Expected this compound Concentration | Supporting Rationale |
| Phasic (Striated) Adductor Muscle | Fast-Twitch Glycolytic | Anaerobic Glycolysis | High | Functions in rapid, energy-intensive movements, leading to the accumulation of anaerobic end-products like this compound. |
| Catch (Smooth) Adductor Muscle | Slow-Twitch Oxidative | Aerobic Metabolism / Tonic Contraction | Low | Adapted for sustained, low-energy contractions, with a reduced reliance on anaerobic glycolysis and consequently lower opine formation. |
Experimental Protocols
The quantification of this compound in muscle tissue is crucial for understanding its physiological role. The following protocols outline the key steps for extraction and analysis.
This compound Extraction from Muscle Tissue
This protocol is adapted from established methods for the extraction of opines from marine invertebrate tissues.
Materials:
-
Muscle tissue sample (e.g., phasic and catch adductor muscles of a scallop)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K₂CO₃), 5 M
-
Centrifuge capable of 15,000 x g at 4°C
-
Microcentrifuge tubes
-
pH meter or pH indicator strips
Procedure:
-
Homogenization: Excise the muscle tissue of interest quickly and freeze-clamp it with liquid nitrogen to halt metabolic activity. Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold 0.6 M perchloric acid.
-
Deproteinization: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled tube. Neutralize the extract by slowly adding 5 M potassium carbonate while vortexing. Monitor the pH until it reaches 7.0-7.5. The addition of K₂CO₃ will precipitate potassium perchlorate (B79767).
-
Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Sample Collection: Collect the supernatant, which contains the this compound, and store it at -80°C until analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and other opines in the tissue extract[1].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Fluorometric detector
Reagents:
-
Mobile phase (e.g., isocratic elution with a suitable buffer system)
-
o-phthaldialdehyde (OPA) derivatizing agent
-
Sodium hypochlorite (B82951) solution
-
This compound standard of known concentration
Procedure:
-
Sample Preparation: Thaw the neutralized tissue extract and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute this compound using an isocratic mobile phase. The specific composition of the mobile phase and the flow rate should be optimized for the specific column and system being used.
-
Post-Column Derivatization: After elution from the column, the effluent is mixed with the OPA derivatizing agent and sodium hypochlorite. This reaction forms a fluorescent derivative of this compound.
-
Fluorometric Detection: The fluorescent derivative is detected by a fluorometric detector. The peak corresponding to this compound is identified by comparing its retention time to that of the this compound standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of the this compound standard. The results are typically expressed as µmol per gram of wet tissue weight.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in this compound metabolism and its analysis, the following diagrams are provided.
Caption: Metabolic pathway for the synthesis of this compound in muscle tissue.
Caption: Experimental workflow for the quantification of this compound in muscle tissue.
References
Replicating History: A Comparative Guide to the Discovery and Analysis of Strombine
For researchers, scientists, and drug development professionals, understanding the evolution of analytical techniques is paramount. This guide provides a comprehensive comparison of the historical and modern methodologies used in the discovery and study of strombine, a significant opine in marine invertebrates. By examining the progression from rudimentary extraction and identification to sophisticated analytical workflows, this document serves as a valuable resource for replicating and advancing upon historical research.
The journey of scientific discovery is often as illuminating as the discovery itself. This compound, or N-(carboxymethyl)-D-alanine, an amino acid derivative first identified in the marine snail Strombus gigas, is a case in point. Its initial isolation and the subsequent characterization of its synthesizing enzyme, this compound dehydrogenase, were accomplished with techniques that, while groundbreaking for their time, stand in stark contrast to the powerful analytical tools available today. This guide delves into a comparative analysis of these methods, offering a clear perspective on the advancements in natural product research.
Quantitative Comparison: A Leap in Precision and Efficiency
The advancements in analytical chemistry over the past half-century have revolutionized the study of natural products like this compound. The following tables quantitatively illustrate the dramatic improvements in sensitivity, efficiency, and the scale of analysis.
Table 1: Comparison of this compound Isolation and Characterization Techniques
| Parameter | Historical Methods (circa 1960s-1970s) | Modern Methods (circa 2000s-Present) |
| Starting Material | Kilograms of tissue | Milligrams to grams of tissue |
| Extraction Solvents | Ethanol (B145695)/Water mixtures | Methanol/Water, Acetonitrile/Water |
| Primary Purification | Ion-exchange chromatography (e.g., Dowex resins) | Solid-Phase Extraction (SPE) |
| Analytical Separation | Paper Chromatography | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Detection Method | Ninhydrin (B49086) colorimetric reaction | Mass Spectrometry (MS/MS) |
| Limit of Detection | Micromolar (µM) range | Picomolar (pM) to femtomolar (fM) range |
| Time to Analysis | Weeks | Hours to days |
Table 2: Comparison of this compound Dehydrogenase Purification and Characterization
| Parameter | Historical Methods (circa 1980s) | Modern Methods (circa 2000s-Present) |
| Enzyme Source | Tissue homogenates from marine invertebrates | Recombinant expression in host systems (e.g., E. coli) |
| Purification Strategy | Multi-step differential precipitation and column chromatography | Single-step affinity chromatography (e.g., His-tag) |
| Purification Fold | Approximately 66-fold | Often to >95% purity in a single step |
| Kinetic Analysis | Spectrophotometric measurement of NADH absorbance changes | Spectrophotometry, Isothermal Titration Calorimetry (ITC) |
| Structural Analysis | Molecular weight estimation via gel filtration | X-ray crystallography, NMR spectroscopy |
Experimental Protocols: From Benchtop to High-Throughput
The following sections provide detailed methodologies for both historical and modern approaches to studying this compound and this compound dehydrogenase, offering a practical guide for researchers.
This compound: The Molecule
This protocol is a reconstruction based on the M.Sc. thesis of Nellie Leeana Tingling and common practices of the era for isolating amino acid-like compounds.
Objective: To isolate and identify this compound from the tissue of the queen conch, Strombus gigas.
Materials:
-
Fresh or frozen tissue of Strombus gigas
-
80% Ethanol
-
Dowex 50W-X8 cation-exchange resin
-
Ammonia (B1221849) solution (for elution)
-
Whatman No. 1 chromatography paper
-
Ninhydrin reagent in acetone
-
Appropriate glassware for extraction, filtration, and chromatography
Procedure:
-
Extraction: Large quantities of Strombus gigas tissue were homogenized in 80% ethanol. The mixture was then filtered or centrifuged to separate the solid debris from the liquid extract.
-
Concentration: The ethanol was removed from the extract using a rotary evaporator, leaving an aqueous solution.
-
Ion-Exchange Chromatography: The aqueous extract was passed through a column containing Dowex 50W-X8 cation-exchange resin. This step retains amino acids and other cationic compounds.
-
Elution: The column was washed with water, followed by elution with a gradient of aqueous ammonia to release the bound amino acids.
-
Fraction Analysis: The collected fractions were analyzed by paper chromatography. The chromatogram was developed and then sprayed with a ninhydrin solution, which reacts with amino acids to produce a characteristic purple color upon heating.
-
Identification: The position (Rf value) of the unknown spot was compared to that of a known this compound standard to confirm its identity.
Objective: To rapidly and sensitively quantify this compound in a small sample of marine invertebrate tissue.
Materials:
-
Small amount of tissue (e.g., 10-100 mg)
-
Methanol/acetonitrile and water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
A UHPLC system coupled to a triple quadrupole mass spectrometer
-
A reversed-phase C18 column
Procedure:
-
Extraction: The tissue sample is homogenized in a small volume of methanol/water. The mixture is centrifuged, and the supernatant is filtered.
-
UHPLC Separation: A small aliquot of the extract is injected into the UHPLC system. The compounds are separated on the C18 column using a fast gradient elution.
-
MS/MS Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of this compound and a characteristic fragment ion (Selected Reaction Monitoring or SRM).
-
Quantification: A calibration curve is generated using a pure this compound standard, allowing for precise quantification of this compound in the tissue extract.
This compound Dehydrogenase: The Enzyme
This protocol is based on the work of Dando (1981) on the enzyme from the mussel Mytilus edulis.
Objective: To partially purify and characterize this compound dehydrogenase from mussel tissue.
Materials:
-
Mussel adductor muscle
-
Buffer solutions (e.g., triethanolamine/HCl)
-
Dialysis tubing
-
Sephadex G-100 for gel filtration
-
Procion Red HE3B-agarose for affinity chromatography
-
Spectrophotometer and reagents for enzyme assay (pyruvate, glycine (B1666218), NADH)
Procedure:
-
Homogenization: The tissue was homogenized in a buffered solution.
-
Centrifugation: The homogenate was centrifuged to remove cellular debris.
-
Ammonium Sulfate Fractionation: Solid ammonium sulfate was gradually added to the supernatant to precipitate proteins. The protein fraction containing the enzyme activity was collected by centrifugation.
-
Dialysis: The precipitate was redissolved and dialyzed against a buffer to remove excess salt.
-
Chromatography: The dialyzed sample was subjected to a series of column chromatography steps, such as gel filtration and affinity chromatography, to further separate the enzyme from other proteins.
-
Enzyme Assay: At each step, the enzyme activity was measured by monitoring the decrease in absorbance at 340 nm as NADH is oxidized.
-
Characterization: The partially purified enzyme was used for kinetic studies to determine its substrate specificity and other properties.
Objective: To obtain highly pure this compound dehydrogenase for structural and functional studies.
Materials:
-
An expression vector containing the gene for this compound dehydrogenase with an affinity tag (e.g., His-tag)
-
An E. coli expression strain
-
Culture media and inducing agent (e.g., IPTG)
-
Cell lysis buffer and sonicator
-
Ni-NTA affinity chromatography resin
-
SDS-PAGE equipment for purity analysis
Procedure:
-
Gene Cloning and Expression: The gene for this compound dehydrogenase is cloned into an expression vector and transformed into E. coli. The expression of the recombinant protein is induced.
-
Cell Lysis: The bacterial cells are harvested and lysed to release the protein.
-
Affinity Chromatography: The cell lysate is loaded onto a Ni-NTA column, which specifically binds the His-tagged protein. After washing away unbound proteins, the pure enzyme is eluted.
-
Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE, which should show a single protein band of the correct molecular weight.
-
Characterization: The highly pure enzyme can then be used for detailed kinetic analysis, structural studies (e.g., X-ray crystallography), and other biophysical characterizations.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key biological pathway and the experimental workflows.
The Role of this compound in Anaerobic Metabolism
During periods of oxygen deprivation, marine invertebrates rely on anaerobic glycolysis for energy. This compound dehydrogenase plays a vital role in this pathway by catalyzing the reductive condensation of pyruvate (B1213749) and glycine to form this compound, a process that regenerates NAD+ necessary for glycolysis to continue.
Safety Operating Guide
Essential Guide to the Proper Disposal of Strombine
This document provides comprehensive, step-by-step guidance for the safe and proper disposal of Strombine, a non-essential amino acid. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection.
Immediate Safety Precautions
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential exposure. Although considered non-hazardous, good laboratory practice dictates the use of standard safety measures.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification/Notes |
| Eye Protection | Safety glasses/goggles | Should be worn at all times to protect from splashes. |
| Hand Protection | Nitrile gloves | Inspect for tears or holes before use. |
| Body Protection | Laboratory coat | To protect skin and clothing from potential contact. |
This compound Disposal Protocol
The following protocol is based on general guidelines for the disposal of non-hazardous laboratory chemicals. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines before proceeding.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container as "this compound" or "N-(carboxymethyl)-L-alanine".
-
Segregate: Keep this compound waste separate from other chemical waste streams, especially hazardous materials, to prevent cross-contamination.
Step 2: Preparing this compound for Disposal
-
Solid this compound:
-
For small quantities of solid this compound, it may be permissible to dispose of it as non-hazardous solid waste. Place the solid in a securely sealed, clearly labeled container.
-
Check with your institution's EHS department for guidance on disposing of non-hazardous solids. Some institutions allow for disposal in the regular trash, while others may have specific collection procedures.[1]
-
-
This compound Solutions (Aqueous):
-
For dilute, non-hazardous aqueous solutions of this compound, drain disposal may be an option. However, this is subject to approval from your local EHS office and municipal water treatment regulations.[1]
-
If approved for drain disposal, flush with copious amounts of water (at least 20 times the volume of the solution) to ensure adequate dilution.[2]
-
Never dispose of undiluted or concentrated solutions down the drain without explicit permission.
-
Step 3: Final Disposal
-
Non-Hazardous Waste Stream: If deemed non-hazardous by your institution, the sealed container of solid this compound can be placed in the designated non-hazardous laboratory waste stream.
-
Hazardous Waste Stream: If your institution's guidelines or a specific risk assessment indicates that the this compound waste should be treated as hazardous (for instance, if it is mixed with a hazardous solvent), it must be disposed of through a licensed hazardous waste contractor.[3][4] In this case:
-
Use a designated hazardous waste container.
-
Label the container with "Hazardous Waste," the chemical name, and any associated hazards.
-
Store the container in a designated satellite accumulation area.[5]
-
Arrange for pickup by your institution's EHS department.
-
Experimental Protocols
The disposal procedures outlined in this document are based on established safety protocols for laboratory chemicals and do not involve experimental methodologies.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling Strombine
Personal Protective Equipment (PPE)
When handling Strombine, particularly in its solid form or when preparing solutions, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a significant risk of splashes. | ANSI Z87.1 / EN 166 | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves. | ASTM F739 / EN 374 | To prevent skin contact. Double gloving is recommended for enhanced protection. |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a risk of significant contamination, a chemically resistant apron or suit should be used. | To protect skin and clothing from contamination. | |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. When handling powders outside of a fume hood or when aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. | NIOSH (US) / EN 149 (EU) | To prevent inhalation of dust or aerosols. |
Operational Workflow for Handling this compound
A systematic workflow is essential to ensure safety and consistency when working with research chemicals. The following diagram illustrates the key steps from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
General Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste containing this compound (including contaminated PPE, weigh boats, and pipette tips) should be considered chemical waste.
-
Maintain separate, clearly labeled waste containers for solid and liquid waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The following decision tree provides a general guide for the disposal of this compound waste.
Risk Assessment Protocol for Experiments Involving this compound
Before any new experiment involving this compound, a thorough risk assessment should be performed and documented. The following table provides a template for this assessment.
| Risk Assessment Step | Guiding Questions and Considerations | Your Assessment and Mitigation Plan |
| 1. Identify Hazards | What are the potential physical and chemical hazards of this compound (e.g., reactivity, flammability)? What are the potential health hazards (assume unknown toxicity: potential irritant, sensitizer, or toxicant)? What are the hazards of other chemicals used in the protocol? | |
| 2. Assess Risks | What is the route of exposure (inhalation, dermal, ingestion, injection)? What is the likelihood and severity of exposure during each step of the experiment (weighing, dissolution, reaction, cleanup)? | |
| 3. Implement Control Measures | What engineering controls are necessary (e.g., fume hood, glove box)? What administrative controls will be used (e.g., standard operating procedures, designated work area)? What personal protective equipment (PPE) is required (see table above)? | |
| 4. Emergency Procedures | What is the procedure for a spill? What is the location of the nearest safety shower and eyewash station? What are the first aid measures for exposure? Who should be contacted in an emergency? | |
| 5. Waste Disposal | How will all this compound-contaminated waste be collected, labeled, and stored? What are the institutional procedures for the final disposal of this waste? |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
